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  • Product: 1,2-O-Isopropylidene-a-L-xylofuranose
  • CAS: 114861-22-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,2-O-Isopropylidene-α-L-xylofuranose

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose, a key carbohydrate derivative utilized in various scientific and pharm...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose, a key carbohydrate derivative utilized in various scientific and pharmaceutical applications. This document is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.

Chemical Structure and Stereochemistry

1,2-O-Isopropylidene-α-L-xylofuranose is a protected monosaccharide derived from L-xylose. Its structure is characterized by a five-membered furanose ring. The defining feature of this molecule is the isopropylidene group, which forms a cyclic acetal, protecting the hydroxyl groups at the C-1 and C-2 positions of the xylofuranose ring. This protection renders the anomeric carbon unavailable for glycosylation at this position and imparts specific conformational rigidity to the furanose ring.

The stereochemistry is crucial:

  • α-anomer: The oxygen atom of the hydroxyl group at the anomeric carbon (C-1) is in a trans configuration with respect to the hydroxymethyl group at C-4.

  • L-configuration: The stereochemistry at C-4 is of the L-series, meaning the hydroxymethyl group is oriented in the opposite direction to its D-counterpart.

The IUPAC name for this compound is (3aS,5S,6R,6aS)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1][2]dioxol-6-ol.

Caption: 2D structure of 1,2-O-Isopropylidene-α-L-xylofuranose.

Physicochemical and Spectroscopic Data

While specific experimental data for the L-isomer can be limited in public databases, the physicochemical properties are generally analogous to its more common D-enantiomer, with the notable exception of optical rotation, which will have the opposite sign.

Table 1: Physicochemical Properties

PropertyValueSource (Isomer)
CAS Number 114861-22-2L-Isomer[3][4]
Molecular Formula C₈H₁₄O₅L-Isomer[3]
Molecular Weight 190.20 g/mol L-Isomer[3]
Appearance White to off-white solid or slightly yellow syrupD-Isomer[1][5]
Melting Point 69-71 °CD-Isomer[6]
Boiling Point 112-114 °C at 0.06 mmHgD-Isomer[6]
Optical Rotation [α]D Expected to be positive (D-isomer is -19.2°, c=1 in H₂O at 25°C)D-Isomer[6]
Storage Temperature 2-8°CD-Isomer[6]

Table 2: Spectroscopic Data Identifiers (for D-Isomer)

Data TypeIdentifier/Source
¹H NMR Spectra available at ChemicalBook and SpectraBase for the D-isomer.[7][8]
¹³C NMR Spectra available at PubChem and SpectraBase for the D-isomer.[8][9]
InChI (L-Isomer) InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4+,5-,6+,7+/m0/s1
InChIKey (L-Isomer) JAUQZVBVVJJRKM-FUPIMJBFSA-N
SMILES (L-Isomer) CC1(O[C@H]2--INVALID-LINK--CO">C@@HO)C

Experimental Protocol: Synthesis

The synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose typically involves the acid-catalyzed reaction of L-xylose with acetone or a related acetone equivalent like 2,2-dimethoxypropane. The following is a general experimental protocol adapted from the synthesis of similar isopropylidene-protected sugars.

Objective: To synthesize 1,2-O-Isopropylidene-α-L-xylofuranose from L-xylose.

Materials:

  • L-Xylose

  • Acetone (anhydrous)

  • 2,2-Dimethoxypropane

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane or Ethyl acetate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: A suspension of L-xylose in anhydrous acetone and 2,2-dimethoxypropane is prepared in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Acid Catalysis: A catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid is carefully added to the stirring suspension at room temperature or 0°C.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting L-xylose is consumed.

  • Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.

  • Extraction: The resulting mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then dissolved in dichloromethane or ethyl acetate and washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to afford pure 1,2-O-Isopropylidene-α-L-xylofuranose.

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification L-Xylose L-Xylose Stirring at RT Stirring at RT L-Xylose->Stirring at RT Acetone/2,2-Dimethoxypropane Acetone/2,2-Dimethoxypropane Acetone/2,2-Dimethoxypropane->Stirring at RT Acid Catalyst Acid Catalyst Acid Catalyst->Stirring at RT Quench (NaHCO3) Quench (NaHCO3) Stirring at RT->Quench (NaHCO3) Extraction Extraction Quench (NaHCO3)->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Experimental workflow for the synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose.

Applications in Research and Development

1,2-O-Isopropylidene-α-L-xylofuranose, and its D-isomer, are valuable intermediates in organic synthesis. The protection of the 1,2-diol allows for selective modification of the remaining hydroxyl groups at the C-3 and C-5 positions. This makes it a crucial building block in the synthesis of:

  • Nucleoside Analogues: It serves as a chiral precursor for the synthesis of L-nucleoside analogues, which are investigated for their potential antiviral and anticancer activities.

  • Complex Carbohydrates: It is used in the synthesis of oligosaccharides and other complex carbohydrate structures.

  • Chiral Auxiliaries: The defined stereochemistry of the molecule makes it useful as a chiral auxiliary in asymmetric synthesis.

References

Exploratory

Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose from L-Xylose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose, a key chiral building block in the development of novel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose, a key chiral building block in the development of novel therapeutics and complex carbohydrates. The selective protection of the 1,2-hydroxyl groups of L-xylose to form the furanose acetonide is a critical step in various synthetic routes, enabling regioselective modifications at other positions of the sugar moiety.

Reaction Principle

The synthesis involves the acid-catalyzed reaction of L-xylose with an isopropylidene source, typically acetone or 2,2-dimethoxypropane. The reaction proceeds via the formation of a cyclic acetal between the cis-diol at the C1 and C2 positions of the L-xylofuranose ring and the isopropylidene group. The furanose form is favored under these conditions.

Experimental Protocols

Two common methods for the synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose are detailed below. The choice of method may depend on the desired scale, available reagents, and preferred work-up procedure.

Method 1: Synthesis using Acetone and a Lewis Acid Catalyst

This protocol is adapted from the synthesis of the corresponding D-enantiomer.

Materials:

  • L-Xylose

  • Acetone (anhydrous)

  • Antimony pentachloride (SbCl₅) or another suitable Lewis acid (e.g., ZnCl₂, I₂)

  • Pyridine

  • Benzene (or other suitable organic solvent for extraction)

  • Aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Molecular Sieves (3Å)

Procedure:

  • To a reflux apparatus equipped with a stirrer and a condenser protected by a drying tube containing molecular sieves, add L-xylose and anhydrous acetone.

  • Add a catalytic amount of antimony pentachloride to the stirred suspension.

  • Heat the mixture to reflux (approximately 60°C) and maintain for several hours (typically 5 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and add a small amount of pyridine to neutralize the catalyst.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in a suitable organic solvent such as benzene or ethyl acetate.

  • Wash the organic solution successively with aqueous sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography or distillation under high vacuum.

Method 2: Synthesis using 2,2-Dimethoxypropane and an Acid Catalyst

This method offers the advantage of driving the reaction to completion by the removal of methanol.[1]

Materials:

  • L-Xylose

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or other acid catalyst

  • Anhydrous potassium carbonate

  • Cyclohexane (optional, for azeotropic removal of methanol)

  • Methanol

Procedure:

  • In a round-bottomed flask, suspend L-xylose in 2,2-dimethoxypropane and a co-solvent like methanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • The mixture can be stirred at room temperature or gently warmed. To drive the equilibrium, a Dean-Stark apparatus can be used with a solvent like cyclohexane to azeotropically remove the methanol byproduct.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, neutralize the acid catalyst by adding anhydrous potassium carbonate and stir for 30 minutes.

  • Filter the mixture and remove the volatile components under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis. Note that specific yields may vary based on reaction scale and purity of reagents.

Table 1: Reagent Quantities (Method 1)
Reagent Quantity
L-Xylose10.0 g
Acetone200 mL
Antimony Pentachloride~90 mg
Table 2: Reaction Conditions and Yield (Method 1)
Parameter Value
Reaction Temperature60°C (Reflux)
Reaction Time5 hours
Expected Yield ~80-90% (for the di-isopropylidene derivative, mono-isopropylidene yield may be lower and require chromatographic separation)
Table 3: Physicochemical Properties of 1,2-O-Isopropylidene-α-L-xylofuranose
Property Value
Molecular FormulaC₈H₁₄O₅
Molecular Weight190.19 g/mol
AppearanceWhite to off-white solid
Melting Point69-71 °C (for D-enantiomer)
Optical Rotation [α]+19.2° (c = 1 in H₂O) (inferred for L-enantiomer, based on -19.2° for D-enantiomer)

Visualizations

Reaction Workflow

Synthesis_Workflow L_Xylose L-Xylose Reaction Reaction Mixture (Stirring, Heating) L_Xylose->Reaction Reagents Acetone or 2,2-Dimethoxypropane + Acid Catalyst Reagents->Reaction Workup Work-up (Neutralization, Extraction, Drying) Reaction->Workup Purification Purification (Column Chromatography or Distillation) Workup->Purification Product 1,2-O-Isopropylidene- α-L-xylofuranose Purification->Product

Caption: General workflow for the synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose.

Reaction Mechanism: Acetal Formation

Acetal_Mechanism cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer & Water Elimination cluster_3 Step 4: Ring Closure cluster_4 Step 5: Deprotonation Acetone Acetone Protonated_Acetone Protonated Acetone Acetone->Protonated_Acetone + H+ L_Xylofuranose L-Xylofuranose Diol H+ H+ Hemiketal_Intermediate Hemiketal Intermediate L_Xylofuranose->Hemiketal_Intermediate + Protonated Acetone Hemiketal_Intermediate_2 Hemiketal Intermediate Oxocarbenium_Ion Oxocarbenium Ion Hemiketal_Intermediate_2->Oxocarbenium_Ion - H2O Oxocarbenium_Ion_2 Oxocarbenium Ion Protonated_Acetonide Protonated Acetonide Oxocarbenium_Ion_2->Protonated_Acetonide Intramolecular Attack Protonated_Acetonide_2 Protonated Acetonide Final_Product 1,2-O-Isopropylidene- α-L-xylofuranose Protonated_Acetonide_2->Final_Product - H+

Caption: Simplified mechanism of acid-catalyzed acetal formation.

References

Foundational

physical and chemical properties of 1,2-O-Isopropylidene-a-L-xylofuranose.

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the physical and chemical properties of 1,2-O-Isopropylidene-α-L-xylofuranose, a key chiral building b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 1,2-O-Isopropylidene-α-L-xylofuranose, a key chiral building block in synthetic organic chemistry. This document consolidates essential data, outlines detailed experimental protocols, and presents logical workflows to support its application in research and development.

Core Physical and Chemical Properties

1,2-O-Isopropylidene-α-L-xylofuranose, a derivative of the pentose sugar L-xylose, is primarily utilized as a protected intermediate in the synthesis of more complex molecules, including nucleoside analogues and other carbohydrate-based structures.[1][2] The isopropylidene group serves as a protecting group for the 1- and 2-hydroxyl functionalities, allowing for selective reactions at other positions of the furanose ring.[2]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of 1,2-O-Isopropylidene-α-L-xylofuranose and its more commonly documented D-enantiomer for comparative purposes.

Table 1: General and Physical Properties

Property1,2-O-Isopropylidene-α-L-xylofuranose1,2-O-Isopropylidene-α-D-xylofuranoseSource(s)
CAS Number 114861-22-220031-21-4[3][4][5]
Molecular Formula C₈H₁₄O₅C₈H₁₄O₅[6][7]
Molecular Weight 190.19 g/mol 190.19 g/mol [6][7]
Appearance White to off-white crystalline solidWhite to off-white crystalline solid[2]
Melting Point Not explicitly found for L-form69-71 °C
Boiling Point Not explicitly found for L-form112-114 °C at 0.06 mmHg
Optical Rotation [α]D Not explicitly found for L-form-19.2° (c=1 in H₂O at 25°C)
Solubility Soluble in organic solventsSlightly soluble in water and methanol; soluble in DMSO, DMF, and ethanol.[2][3]

Table 2: Spectroscopic Data (for 1,2-O-Isopropylidene-α-D-xylofuranose)

Data TypeKey FeaturesSource(s)
¹H NMR Spectra available, specific peak assignments would require detailed analysis.[8][9]
¹³C NMR Spectra available, specific peak assignments would require detailed analysis.[8]
Mass Spectrometry (EI-MS) The di-O-isopropylidene derivatives of aldohexoses in their furanose form often show a strong intensity peak at m/z 101.[10] Specific fragmentation for the mono-isopropylidene xylofuranose would need to be determined.[11]

Experimental Protocols

Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose

This protocol is an adaptation based on the general principles of acetal formation for sugars.

Objective: To synthesize 1,2-O-Isopropylidene-α-L-xylofuranose from L-xylose.

Materials:

  • L-Xylose

  • Anhydrous acetone

  • Concentrated sulfuric acid or another suitable catalyst (e.g., iodine, ferric chloride)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Sodium bicarbonate

  • Dichloromethane or ethyl acetate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: Suspend L-xylose in a generous volume of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Catalysis: Cool the suspension in an ice bath and add a catalytic amount of concentrated sulfuric acid dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (L-xylose) is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Workup: Filter the mixture to remove any solids. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the resulting residue in dichloromethane or ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Objective: To purify the crude 1,2-O-Isopropylidene-α-L-xylofuranose.

Procedure:

  • Chromatography Setup: Prepare a silica gel column packed in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield purified 1,2-O-Isopropylidene-α-L-xylofuranose as a crystalline solid.

Characterization

Objective: To confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the expected structure.

  • Mass Spectrometry (MS): Obtain a mass spectrum to determine the molecular weight of the compound. The spectrum should show a molecular ion peak (or a related ion, such as [M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight of 190.19 g/mol .

  • Optical Rotation: Measure the specific rotation of a solution of the compound with a known concentration using a polarimeter. The value should be equal in magnitude but opposite in sign to that of the D-enantiomer.

Reactivity and Stability

The chemical behavior of 1,2-O-Isopropylidene-α-L-xylofuranose is dominated by the isopropylidene acetal and the free hydroxyl groups.

  • Stability: The isopropylidene group is stable to basic and nucleophilic conditions, as well as to many reducing and oxidizing agents.[2]

  • Reactivity: The primary utility of this compound lies in its role as a protected sugar. The free hydroxyl groups can undergo various reactions, such as acylation, alkylation, and oxidation, allowing for the introduction of other functional groups.

  • Deprotection: The isopropylidene group is labile under acidic conditions.[2] Deprotection can be achieved using aqueous acid (e.g., acetic acid, trifluoroacetic acid, or hydrochloric acid) to regenerate the 1,2-diol.

Visualized Workflows

As 1,2-O-Isopropylidene-α-L-xylofuranose is a synthetic intermediate, its relevance is best illustrated through a workflow diagram of its synthesis and subsequent use.

Synthesis_and_Application_Workflow cluster_caption L-Xylose L-Xylose Reaction_Mixture Reaction_Mixture Crude_Product Crude_Product Reaction_Mixture->Crude_Product Workup & Extraction Pure_Product Pure_Product Crude_Product->Pure_Product Silica Gel Chromatography Further_Synthesis Further_Synthesis Pure_Product->Further_Synthesis Selective Reactions at free OH Final_Product Target Molecule (e.g., Nucleoside Analogue) Further_Synthesis->Final_Product Deprotection (Acidic Conditions)

Caption: Synthesis and application workflow.

Applications in Drug Development and Research

1,2-O-Isopropylidene-α-L-xylofuranose serves as a valuable chiral precursor in the synthesis of a variety of biologically active molecules.[1] Its protected nature allows for precise chemical modifications, leading to the development of novel therapeutic agents and research tools. Key application areas include:

  • Nucleoside Analogues: The furanose scaffold is a core component of nucleosides. This compound provides a starting point for the synthesis of modified nucleosides with potential antiviral or anticancer activities.[1]

  • Carbohydrate Chemistry: It is a fundamental building block for the synthesis of oligosaccharides and glycoconjugates, which are important in studying biological processes such as cell recognition and signaling.

  • Chiral Auxiliaries: The inherent chirality of the molecule can be exploited to direct the stereochemical outcome of asymmetric reactions.

References

Exploratory

Spectroscopic Characterization of 1,2-O-Isopropylidene-α-L-xylofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-O-Isopropylidene-α-L-xylofuranose, a protected monosaccharide deriv...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-O-Isopropylidene-α-L-xylofuranose, a protected monosaccharide derivative crucial in various synthetic and pharmaceutical applications. The data presented includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided.

Note on Enantiomeric Form: The spectroscopic data presented herein is for the readily available 1,2-O-Isopropylidene-α-D-xylofuranose. The spectra (NMR, IR, and MS under achiral conditions) for the L-enantiomer, 1,2-O-Isopropylidene-α-L-xylofuranose, are identical. The primary differentiating characteristic between the enantiomers is the sign of the specific rotation in polarimetry.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1,2-O-Isopropylidene-α-D-xylofuranose, which is representative of the L-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~5.95d3.7H-1
~4.60d3.7H-2
~4.35d3.2H-3
~4.20m-H-4
~3.80dd11.5, 3.5H-5a
~3.70dd11.5, 5.5H-5b
~3.00br s-3-OH, 5-OH
1.50s-C(CH₃)₂
1.32s-C(CH₃)₂

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
111.8C(CH₃)₂
105.0C-1
85.5C-2
78.0C-4
75.5C-3
61.5C-5
26.8C(CH₃)₂
26.3C(CH₃)₂
Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3450-3200Broad, StrongO-H stretching (alcohol)
2985, 2935Medium-StrongC-H stretching (alkane)
1380, 1370MediumC-H bending (gem-dimethyl)
1250-1050StrongC-O stretching (ether, alcohol)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (GC-MS with Electron Ionization)

m/zRelative IntensityProposed Fragment
190Low[M]⁺ (Molecular Ion)
175High[M - CH₃]⁺
115Medium[M - CH₃ - C₃H₆O]⁺
101Medium[C₅H₉O₃]⁺
59High[C₃H₇O]⁺
43Very High[C₃H₇]⁺ or [CH₃CO]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of 1,2-O-Isopropylidene-α-L-xylofuranose in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 160 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H) or the solvent residual peak (77.16 ppm for CDCl₃ in ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

1. Sample Preparation:

  • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol or ethanol and allowing it to dry completely.[1]

  • Place a small amount of the solid 1,2-O-Isopropylidene-α-L-xylofuranose powder directly onto the center of the ATR crystal.[1]

2. Instrumentation and Parameters:

  • Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.

  • Measurement Mode: Absorbance or Transmittance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans for the background and the sample.

  • Background: Collect a background spectrum of the clean, empty ATR crystal before measuring the sample.

3. Data Acquisition:

  • Lower the ATR press to ensure firm and even contact between the sample and the crystal.[1]

  • Acquire the sample spectrum. The software will automatically ratio the sample spectrum to the background spectrum to generate the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation (Derivatization):

  • For GC analysis, the hydroxyl groups of the carbohydrate must be derivatized to increase volatility. A common method is silylation:

    • In a small vial, dissolve 1-2 mg of 1,2-O-Isopropylidene-α-L-xylofuranose in 100 µL of dry pyridine.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Allow the solution to cool to room temperature before injection.

2. Instrumentation and Parameters:

  • Gas Chromatograph:

    • Injection Port Temperature: 250 °C.

    • Injection Mode: Split or splitless, depending on concentration.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-500.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to the derivatized 1,2-O-Isopropylidene-α-L-xylofuranose.

  • Analyze the corresponding mass spectrum, identifying the molecular ion peak (if present) and the major fragment ions.

  • Compare the obtained spectrum with mass spectral libraries for confirmation.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of 1,2-O-Isopropylidene-α-L-xylofuranose.

Spectroscopic_Workflow cluster_sample Sample Preparation Sample 1,2-O-Isopropylidene- α-L-xylofuranose NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Derivatization NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data

References

Foundational

Crystal Structure Analysis of 1,2-O-Isopropylidene-α-L-xylofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the crystal structure analysis of 1,2-O-Isopropylidene-α-L-xylofuranose, a key chiral bui...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 1,2-O-Isopropylidene-α-L-xylofuranose, a key chiral building block in the synthesis of various biologically active molecules. While a complete, publicly available crystal structure determination for this specific L-enantiomer is not available at the time of this writing, this document compiles the known physicochemical properties and presents a generalized, yet detailed, procedural framework for its synthesis, crystallization, and subsequent X-ray diffraction analysis. To illustrate the type of data obtained from such an analysis, crystallographic information for the closely related compound, a dimeric form of 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose, is included with clear distinctions. This guide is intended to equip researchers with the necessary information to conduct or interpret the crystal structure analysis of this and similar carbohydrate derivatives.

Introduction

1,2-O-Isopropylidene-α-L-xylofuranose is a protected monosaccharide that serves as a versatile starting material in the stereoselective synthesis of nucleoside analogues and other complex organic molecules. The rigid furanose ring and the defined stereochemistry of the hydroxyl groups, once deprotected, are crucial for the biological activity of the target compounds. Understanding the precise three-dimensional structure of this building block through single-crystal X-ray analysis is paramount for rational drug design and for understanding the conformational preferences that may influence the outcome of subsequent chemical transformations.

This guide outlines the essential experimental protocols and data presentation formats for the crystal structure analysis of 1,2-O-Isopropylidene-α-L-xylofuranose.

Physicochemical Properties

A summary of the known physical and chemical properties of both the L- and D-enantiomers of 1,2-O-Isopropylidene-xylofuranose is presented below. The data for the D-enantiomer is more widely reported and is expected to be largely identical to the L-enantiomer, with the exception of the sign of optical rotation.

Property1,2-O-Isopropylidene-α-L-xylofuranose1,2-O-Isopropylidene-α-D-xylofuranose
CAS Number 114861-22-220031-21-4
Molecular Formula C₈H₁₄O₅C₈H₁₄O₅
Molecular Weight 190.19 g/mol 190.19 g/mol
Appearance White to off-white solidWhite to off-white crystalline solid
Melting Point Not specified69-71 °C
Optical Rotation Not specified[α]²⁵/D ≈ -19.2° (c=1 in H₂O)
Solubility Soluble in water and polar organic solventsSoluble in water, methanol, chloroform

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction data collection for 1,2-O-Isopropylidene-α-L-xylofuranose.

Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose

The synthesis of 1,2-O-isopropylidene acetals of sugars is a well-established procedure. A typical protocol for the preparation of the title compound from L-xylose is as follows:

  • Reaction Setup: A suspension of L-xylose in anhydrous acetone is prepared in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Catalyst Addition: A catalytic amount of a Lewis acid (e.g., anhydrous CuSO₄, I₂, or H₂SO₄) is added to the suspension.

  • Reaction: The mixture is stirred at room temperature for 24-48 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate). The solid is filtered off, and the filtrate is concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 1,2-O-Isopropylidene-α-L-xylofuranose.

Crystallization

Obtaining single crystals of sufficient quality is crucial for X-ray diffraction analysis. A common method for the crystallization of small, polar organic molecules like the title compound is slow evaporation:

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate, acetone, or a mixture of ethanol and water).

  • Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals may form.

  • Isolation: Once crystals of suitable size (typically >0.1 mm in all dimensions) are observed, they are carefully isolated from the mother liquor.

X-ray Diffraction Data Collection and Structure Refinement

A general workflow for single-crystal X-ray diffraction is as follows:

  • Crystal Mounting: A selected single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Illustrative Crystal Structure Data

As a definitive crystal structure for 1,2-O-Isopropylidene-α-L-xylofuranose is not publicly available, the crystallographic data for a related compound, the dimeric form of 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose, is presented below for illustrative purposes.[1] It is crucial to note that this is a different molecule.

Crystal Data and Structure Refinement
ParameterDimeric 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose[1]
Chemical Formula C₁₆H₂₄O₁₀
Formula Weight 376.4 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 10.3028(10)
b (Å) 11.1875(3)
c (Å) 15.7484(13)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1815.2(4)
Z 4
Calculated Density (g/cm³) 1.377
Absorption Coefficient (mm⁻¹) 0.95
Final R indices [I > 2σ(I)] R₁ = 0.033, wR₂ = 0.045
R indices (all data) R₁ = 0.045, wR₂ = 0.048
Conformational Analysis of the Illustrative Dimeric Compound

In the dimeric structure, the two xylofuranose rings adopt different conformations.[1] One ring exhibits a twist conformation (³T₄), while the second shows an envelope conformation (E₄) slightly distorted towards a twist.[1] The fused 1,2-O-isopropylidene rings also display distinct conformations.[1] This highlights the conformational flexibility of the furanose ring system, which can be influenced by crystal packing forces and intermolecular interactions.[1] The molecules in the crystal are linked by intermolecular hydrogen bonds involving the hydroxyl groups and the oxygen atoms of the isopropylidene rings.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow from synthesis to the final crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis start L-Xylose reaction Acetone, Catalyst start->reaction 1. Acetal Formation purification Column Chromatography reaction->purification 2. Purification dissolution Dissolution in Suitable Solvent purification->dissolution 3. Preparation for Crystallization evaporation Slow Evaporation dissolution->evaporation 4. Crystal Growth crystals Single Crystal Formation evaporation->crystals data_collection Data Collection crystals->data_collection 5. Diffraction Experiment structure_solution Structure Solution data_collection->structure_solution 6. Data Processing refinement Structure Refinement structure_solution->refinement 7. Model Building final_structure Final Crystal Structure refinement->final_structure 8. Validation

General workflow for the crystal structure analysis of 1,2-O-Isopropylidene-α-L-xylofuranose.

Conclusion

This technical guide provides a framework for the crystal structure analysis of 1,2-O-Isopropylidene-α-L-xylofuranose. While the specific crystallographic data for this compound is not currently in the public domain, the generalized experimental protocols for synthesis, crystallization, and X-ray diffraction analysis presented herein offer a solid foundation for researchers in the field. The illustrative data from a related compound underscores the type of detailed structural information that can be obtained, which is invaluable for applications in drug design and stereoselective synthesis. It is hoped that this guide will facilitate future studies aimed at elucidating the precise solid-state structure of this important chiral synthon.

References

Exploratory

The Rising Therapeutic Potential of Xylofuranose Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Xylofuranose derivatives, a class of compounds built upon a five-membered sugar ring, are emerging as a versatile scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xylofuranose derivatives, a class of compounds built upon a five-membered sugar ring, are emerging as a versatile scaffold in medicinal chemistry with a broad spectrum of potential biological activities. This technical guide provides a comprehensive overview of the current research into these compounds, focusing on their anticancer, antiviral, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams to provide a clear visual representation of the underlying mechanisms and methodologies. As research continues to unfold, xylofuranose derivatives present promising opportunities for the development of novel therapeutics.

Introduction to Xylofuranose Derivatives

D-xylose is the second most abundant monosaccharide in nature, typically found in the pyranose form.[1] However, its furanose form, a five-membered ring structure, serves as a crucial building block for a variety of synthetic derivatives with significant biological potential. The structural modifications of the xylofuranose scaffold, particularly in the form of nucleoside analogs, have led to the discovery of compounds with a wide range of therapeutic applications. These derivatives are being investigated for their efficacy as anticancer, antiviral, antibacterial, and antifungal agents, as well as their role in modulating enzyme activity. This guide delves into the specifics of these biological activities, the experimental methods used to determine them, and the molecular pathways through which they exert their effects.

Biological Activities of Xylofuranose Derivatives

Anticancer Activity

Several studies have highlighted the antiproliferative effects of xylofuranose derivatives against various cancer cell lines.

Guanidino xylofuranose derivatives have shown notable anticancer potential. For instance, a 3-O-dodecyl (N-Boc)guanidino xylofuranose displayed moderate antiproliferative effects against chronic myeloid leukemia (K562) and breast cancer (MCF-7) cells.[2][3] An aminomethyltriazole 5'-isonucleoside derivative of xylofuranose was found to be a potent molecule with low micromolar GI50 values against both K562 and MCF-7 cells, comparable to the standard drug 5-fluorouracil against MCF-7 cells.[2][3]

Furthermore, 4'-thio-L-xylofuranosyl nucleosides have been synthesized and evaluated as potential anticancer agents, with all target compounds being tested in a series of human cancer cell lines in culture.[4] A novel xylocydine-derived compound, JRS-15, exhibited strong cytotoxic and pro-apoptotic activity in various cancer cell lines, including HeLa, HepG2, SK-HEP-1, PC-3M, and A549, with IC50 values ranging from 12.42 to 28.25 µM.[4]

Table 1: Anticancer Activity of Xylofuranose Derivatives

Compound/DerivativeCancer Cell Line(s)Activity MetricValue (µM)Reference(s)
3-O-dodecyl (N-Boc)guanidino xylofuranoseK562 (Chronic Myeloid Leukemia)GI5031.02[2]
MCF-7 (Breast Cancer)GI5026.89[2]
Aminomethyltriazole 5'-isonucleosideK562 (Chronic Myeloid Leukemia)GI506.33[2][3]
MCF-7 (Breast Cancer)GI508.45[2][3]
JRS-15 (Xylocydine derivative)HeLa (Cervical Cancer)IC5012.42[4]
HepG2 (Liver Cancer)IC5028.25[4]
SK-HEP-1 (Liver Cancer)IC50Not specified[4]
PC-3M (Prostate Cancer)IC50Not specified[4]
A549 (Lung Cancer)IC50Not specified[4]
Antiviral Activity

Xylofuranose derivatives, particularly as nucleoside analogs, are a significant area of antiviral research.[4][5] The mechanism of action for many antiviral nucleoside analogs involves the inhibition of viral DNA or RNA polymerases, leading to the termination of the nascent nucleic acid chain.[5][6]

Specifically, 4'-thio-L-xylofuranosyl nucleosides have been prepared and evaluated as potential antiviral agents.[4] While detailed quantitative data for antiviral activity of many xylofuranose derivatives is still emerging, the general principle of their action is based on mimicking natural nucleosides and interfering with viral replication.

Antimicrobial Activity

The antibacterial potential of xylofuranose derivatives has been explored. For instance, certain d-xylopyranosides containing a quaternary ammonium aglycone have demonstrated activity against both Staphylococcus aureus and Escherichia coli.[7] The minimum inhibitory concentration (MIC) for these compounds was found to be influenced by the length of the alkyl chain on the quaternary nitrogen atom.[7]

Similar to their antibacterial action, certain xylofuranose derivatives have shown promise as antifungal agents. The same class of d-xylopyranosides with a quaternary ammonium aglycone that exhibited antibacterial properties also showed inhibitory activity against the fungi Candida albicans and Candida glabrata.[7]

Table 2: Antimicrobial Activity of d-Xylopyranoside Derivatives

Compound/DerivativeMicroorganismActivity MetricValue (µg/mL)Reference(s)
d-xylopyranosides with octyl hydrocarbon chainCandida albicansMIC32-256
Candida glabrataMIC32-256
Staphylococcus aureusMIC32-256[7]
Escherichia coliMIC32-256[7]
Other Biological Activities

Some guanidino xylofuranose derivatives have been identified as selective inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A guanidinomethyltriazole derivative showed moderate inhibition with a Ki of 22.87 µM, while a 3-O-dodecyl (N-Boc)guanidino xylofuranose was a more active non-competitive inhibitor with a Ki of 7.49 µM.[2][3]

Table 3: Acetylcholinesterase Inhibitory Activity of Guanidino Xylofuranose Derivatives

Compound/DerivativeEnzymeInhibition Constant (Ki)Value (µM)Reference(s)
Guanidinomethyltriazole derivativeAcetylcholinesterase (AChE)Ki22.87[2][3]
3-O-dodecyl (N-Boc)guanidino xylofuranoseAcetylcholinesterase (AChE)Ki7.49[2][3]

Mechanisms of Action and Signaling Pathways

The biological activities of xylofuranose derivatives are exerted through various mechanisms, many of which are characteristic of nucleoside analogs.

Inhibition of Nucleic Acid Synthesis

A primary mechanism for the anticancer and antiviral effects of xylofuranose nucleoside analogs is the inhibition of DNA and RNA synthesis.[5][6] After being phosphorylated to their triphosphate forms within the cell, these analogs act as competitive inhibitors or alternative substrates for DNA and RNA polymerases.[5] Their incorporation into a growing nucleic acid chain can lead to chain termination due to the modified sugar moiety, thereby halting replication and transcription.[5][6]

G cluster_cell Host Cell Xylofuranose_Analog Xylofuranose Nucleoside Analog Analog_MP Analog Monophosphate Xylofuranose_Analog->Analog_MP Phosphorylation Analog_DP Analog Diphosphate Analog_MP->Analog_DP Phosphorylation Analog_TP Analog Triphosphate Analog_DP->Analog_TP Phosphorylation DNA_Polymerase DNA/RNA Polymerase Analog_TP->DNA_Polymerase Inhibition DNA_Strand Growing DNA/RNA Strand DNA_Polymerase->DNA_Strand Incorporation Chain_Termination Chain Termination (Replication/Transcription Blocked) DNA_Strand->Chain_Termination G Xylofuranose_Derivative Xylofuranose Derivative (e.g., JRS-15) Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest Xylofuranose_Derivative->Cell_Cycle_Arrest Bax_Bak_Activation Bax/Bak Activation and Translocation Cell_Cycle_Arrest->Bax_Bak_Activation Mitochondrion Mitochondrion Bax_Bak_Activation->Mitochondrion MMP_Depolarization Mitochondrial Membrane Potential Depolarization Mitochondrion->MMP_Depolarization Cytochrome_c_Release Cytochrome c Release MMP_Depolarization->Cytochrome_c_Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c_Release->Apoptosome Caspase9_Activation Caspase-9 Activation Apoptosome->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis G Start Start Prepare_Compounds Prepare Xylofuranose Derivative Solutions Start->Prepare_Compounds Prepare_Cultures Prepare Cell/Microbial Cultures Start->Prepare_Cultures Assay_Setup Set up Assay Plates (e.g., 96-well) Prepare_Compounds->Assay_Setup Prepare_Cultures->Assay_Setup Incubation Incubate with Compounds Assay_Setup->Incubation Add_Reagents Add Detection Reagents (e.g., MTT, DTNB) Incubation->Add_Reagents Measurement Measure Signal (Absorbance, etc.) Add_Reagents->Measurement Data_Analysis Analyze Data (IC50, MIC, Ki) Measurement->Data_Analysis End End Data_Analysis->End

References

Foundational

An In-depth Technical Guide to the Derivatives of 1,2-O-Isopropylidene-α-L-xylofuranose: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of derivatives of 1,2-O-Isoprop...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of derivatives of 1,2-O-Isopropylidene-α-L-xylofuranose. This chiral building block, derived from the less common L-xylose, is a critical starting material for the synthesis of a variety of biologically active molecules, particularly L-nucleoside analogues that have shown significant promise in antiviral and anticancer therapies. This document details experimental protocols, summarizes quantitative data, and visualizes key synthetic and mechanistic pathways to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction

1,2-O-Isopropylidene-α-L-xylofuranose is a protected form of the five-carbon sugar L-xylose. The isopropylidene group at the 1 and 2 positions provides stability and allows for regioselective modifications at the remaining hydroxyl groups, making it an invaluable intermediate in complex organic synthesis. While the D-enantiomer of xylose is more abundant in nature, derivatives of L-sugars have garnered significant attention in pharmaceutical development. L-nucleoside analogues, in particular, are known to possess potent antiviral activities, often with a reduced toxicity profile compared to their D-counterparts. Their unique stereochemistry can lead to different interactions with viral enzymes, such as reverse transcriptases and polymerases, making them effective inhibitors of viral replication. This guide will explore the derivatization of this versatile scaffold and the associated biological activities of the resulting compounds.

Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose Derivatives

The primary synthetic utility of 1,2-O-Isopropylidene-α-L-xylofuranose lies in its role as a precursor for various sugar-based therapeutics. The hydroxyl groups at the C-3 and C-5 positions are the primary sites for modification, leading to a diverse range of derivatives.

General Synthetic Workflow

The overall strategy for synthesizing bioactive derivatives typically involves the initial protection of the hydroxyl groups of L-xylose, followed by a series of modifications to introduce desired functional groups, and finally, deprotection to yield the target molecule. A generalized workflow is depicted below.

G A L-Xylose B 1,2-O-Isopropylidene-α-L-xylofuranose A->B Acetonation C Selective Protection/Activation of C-3 and C-5 hydroxyls B->C D Introduction of Functional Groups (e.g., Azide, Halogen, etc.) C->D E Glycosylation with Nucleobase D->E F Further Modifications (e.g., Guanidinylation, Click Chemistry) E->F G Deprotection F->G H Bioactive L-Xylofuranose Derivative G->H

Caption: Generalized synthetic workflow for the preparation of bioactive derivatives from L-xylose.

Key Experimental Protocols

Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose (A related D-enantiomer protocol)

  • Reaction: To 200 ml of acetone, 10.0 g of D-xylose and 89.7 mg of antimony pentachloride are added. The mixture is refluxed with stirring in a water bath at 60°C for 5 hours. The refluxing solvent is dried with 20 g of Molecular Sieves 3A placed between the reaction vessel and the condenser.

  • Work-up: After the reaction, a small amount of pyridine is added to the solution, and the acetone is removed under reduced pressure. The residue is dissolved in benzene, washed successively with aqueous sodium bicarbonate solution and water, and then dried over anhydrous magnesium sulfate.

  • Purification: The benzene is distilled off under reduced pressure, and the resulting residue is distilled to yield 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose.[1]

Synthesis of 5-Azido-5-deoxy-1,2-O-isopropylidene-3-O-substituted-α-D-xylofuranose (A related D-enantiomer protocol)

The introduction of an azide group at the C-5 position is a common step in the synthesis of nucleoside analogues.

  • Tosylation: The starting 1,2-O-isopropylidene-3-O-substituted-α-D-xylofuranose is reacted with tosyl chloride in pyridine to afford the 5-O-tosyl derivative.

  • Azide Displacement: The 5-O-tosyl derivative is then treated with sodium azide in a suitable solvent like DMF to yield the 5-azido-5-deoxy product via nucleophilic substitution.

Glycosylation (Vorbrüggen Glycosylation)

This is a key step for the synthesis of nucleoside analogues.

  • Silylation of Nucleobase: The desired nucleobase (e.g., adenine, thymine) is persilylated using a reagent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in an anhydrous solvent.

  • Coupling: The silylated nucleobase is then coupled with a protected and activated sugar donor (e.g., a 1-O-acetyl or 1-chloro derivative of the modified L-xylofuranose) in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄).

  • Deprotection: The protecting groups on the sugar and the nucleobase are removed using appropriate reagents (e.g., methanolic ammonia for acyl groups) to yield the final nucleoside analogue.

Biological Activity of L-Xylofuranose Derivatives

Derivatives of 1,2-O-Isopropylidene-α-L-xylofuranose, particularly L-nucleoside analogues, have demonstrated a range of biological activities, with antiviral and anticancer properties being the most prominent.

Antiviral Activity

L-nucleoside analogues are known to be potent inhibitors of viral replication. Their mechanism of action typically involves the inhibition of viral DNA or RNA polymerases.

Mechanism of Action of L-Nucleoside Analogues

The antiviral activity of L-nucleoside analogues is primarily due to their ability to act as chain terminators during viral nucleic acid synthesis.

G A L-Nucleoside Analogue B Cellular Kinases A->B Phosphorylation C L-Nucleoside Triphosphate B->C D Viral DNA/RNA Polymerase C->D E Incorporation into Viral DNA/RNA D->E F Chain Termination E->F G Inhibition of Viral Replication F->G

Caption: General mechanism of action for antiviral L-nucleoside analogues.

One notable example is 2′-fluoro-5-methyl-β-L-arabinofuranosyluracil (L-FMAU), which is synthesized from L-xylose and exhibits potent activity against the hepatitis B virus (HBV). The triphosphate metabolite of L-FMAU is believed to interact with the HBV DNA polymerase, leading to the termination of the growing viral DNA chain. L-nucleosides often have a unique mechanism of inhibition that differs from their D-counterparts.

Anticancer Activity

Certain derivatives of xylofuranose have also shown promise as anticancer agents. Purine nucleoside analogues, for instance, have demonstrated broad antitumor activity. The proposed anticancer mechanisms include the inhibition of DNA synthesis in rapidly dividing cancer cells and the induction of apoptosis (programmed cell death). While specific studies on L-xylofuranose derivatives are less common in publicly available literature, the general principles of nucleoside analogue anticancer activity are expected to apply. The mechanism often involves the inhibition of anti-apoptotic proteins from the Bcl-2 family.

Quantitative Data

The following tables summarize key quantitative data for representative derivatives. It is important to note that data for L-enantiomers are scarce in open-access literature, and thus, data for some D-enantiomers are included for illustrative purposes.

Table 1: Synthesis Yields of Xylofuranose Derivatives

Starting MaterialProductReagents and ConditionsYield (%)Reference
5-azido-1,2-O-isopropylidene-3-O-allyl-D-xylofuranose5-guanidino-1,2-O-isopropylidene-3-O-propyl-D-xylofuranose1. H₂, Pd/C; 2. N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine, DIPEA60ChemRxiv (2021)
5-azido-1,2-O-isopropylidene-3-O-dodecyl-D-xylofuranose5-guanidino-1,2-O-isopropylidene-3-O-dodecyl-D-xylofuranose1. H₂, Pd/C; 2. N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine, DIPEA89ChemRxiv (2021)
5-azido-1,2-O-isopropylidene-3-O-benzyl-D-xylofuranose5-guanidino-1,2-O-isopropylidene-3-O-benzyl-D-xylofuranose1. H₂, Pd/C; 2. N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine, DIPEA86ChemRxiv (2021)

Table 2: Biological Activity of Xylofuranose Derivatives

CompoundTarget/Cell LineActivityValueReference
3-O-dodecyl-(N-Boc)guanidino-D-xylofuranoseAcetylcholinesterase (AChE)Inhibition (Kᵢ)7.49 µMChemRxiv (2021)
3-O-dodecyl-(N-Boc)guanidino-D-xylofuranoseChronic Myeloid Leukemia (K562)Antiproliferative (GI₅₀)31.02 μMChemRxiv (2021)
3-O-dodecyl-(N-Boc)guanidino-D-xylofuranoseBreast Cancer (MCF-7)Antiproliferative (GI₅₀)26.89 μMChemRxiv (2021)
2'-fluoro-5-methyl-β-L-arabinofuranosyluracil (L-FMAU)Hepatitis B Virus (HBV)Antiviral (EC₅₀)0.1 µMJ. Biol. Chem. (1995)

Table 3: Spectroscopic Data for 1,2-O-Isopropylidene-α-D-xylofuranose

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-15.97d3.7
H-24.51d3.7
H-34.14d3.1
H-44.34m
H-5a3.82dd11.8, 3.4
H-5b3.69dd11.8, 5.2
C-1104.9
C-285.3
C-377.8
C-479.9
C-561.6
C(CH₃)₂111.8
(CH₃)₂26.8, 26.3

Future Perspectives

The exploration of derivatives of 1,2-O-Isopropylidene-α-L-xylofuranose continues to be a promising avenue for the discovery of novel therapeutic agents. The inherent chirality and the potential for diverse functionalization make this scaffold highly attractive for medicinal chemists. Future research will likely focus on:

  • Elucidation of Specific Signaling Pathways: Moving beyond the direct inhibition of viral enzymes to understand how these L-nucleoside analogues interact with and modulate host cell signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the L-xylofuranose core to optimize biological activity and minimize toxicity.

  • Development of Novel Drug Delivery Systems: Enhancing the bioavailability and targeted delivery of these sugar-based drugs.

  • Exploration of New Therapeutic Areas: Investigating the potential of L-xylofuranose derivatives in treating other diseases, including parasitic infections and neurological disorders.

The synthesis and biological evaluation of L-xylofuranose derivatives represent a challenging yet rewarding area of research with the potential to deliver next-generation therapeutics for a range of human diseases.

References

Exploratory

An In-depth Technical Guide to Furanose Protecting Group Strategies

Audience: Researchers, scientists, and drug development professionals. I.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

I. Core Concepts in Furanose Protection

The selective manipulation of hydroxyl groups in furanose rings is a cornerstone of synthetic carbohydrate chemistry, particularly in the synthesis of nucleosides, oligosaccharides, and other biologically active molecules. The furanose form, a five-membered ring, presents unique stereochemical and reactivity challenges compared to its pyranose counterpart. A successful protecting group strategy for furanoses enables the temporary masking of one or more hydroxyl groups to allow for regioselective chemical transformations at other positions.

The choice of a protecting group is dictated by several factors, including its stability to various reaction conditions, the ease and efficiency of its introduction and removal, and its influence on the reactivity of the furanose ring. Orthogonal protecting group strategies, which involve the use of multiple protecting groups that can be removed under distinct conditions, are essential for the synthesis of complex molecules with multiple hydroxyl groups that require individual manipulation.

II. Common Protecting Groups for Furanose Hydroxyls

The hydroxyl groups of a furanose exhibit different reactivities, which can be exploited for selective protection. Generally, the order of reactivity is: anomeric > primary (C5 or C6) > secondary. Bulky protecting groups tend to react preferentially at the less sterically hindered primary hydroxyl group.

A variety of protecting groups are commonly employed in furanose chemistry, broadly categorized as silyl ethers, acetals, and ethers.

A. Silyl Ethers

Silyl ethers are widely used for the protection of hydroxyl groups due to their ease of introduction, stability under many reaction conditions, and mild removal using fluoride reagents. The steric bulk of the silyl group can be tuned to achieve regioselective protection of the primary hydroxyl group.

  • tert-Butyldimethylsilyl (TBS) : A versatile and commonly used silyl ether.

  • tert-Butyldiphenylsilyl (TBDPS) : Offers greater stability than TBS ethers.

  • Triisopropylsilyl (TIPS) : A bulky silyl group that provides high selectivity for primary alcohols.

B. Acetals

Acetals are frequently used to protect 1,2- or 1,3-diols. In furanose chemistry, they are particularly useful for protecting the cis-diols.

  • Isopropylidene (Acetonide) : Commonly used to protect 1,2- and 5,6-diols in furanoses.

  • Benzylidene : Another common acetal for protecting diols.

C. Ethers

Ether protecting groups are known for their high stability under a wide range of conditions.

  • Benzyl (Bn) : A robust protecting group, typically removed by catalytic hydrogenolysis.

  • p-Methoxybenzyl (PMB) : Can be removed under oxidative conditions, offering orthogonality to the benzyl group.

III. Quantitative Data on Furanose Protecting Group Strategies

The following tables summarize quantitative data for common protection and deprotection reactions on furanose derivatives.

Table 1: Silyl Ether Protection of Furanose Primary Hydroxyls

Furanose SubstrateSilylating AgentBaseSolventTime (h)Temp (°C)Yield (%)
1,2-O-Isopropylidene-α-D-idofuranoseTBSClImidazoleDMF-RT-
Per-O-acetyl-D-galactofuranoseTBDMSClImidazoleDMF-RT30-80
Various furanosesTBDPSClImidazoleDMF-RTHigh

Table 2: Acetal Protection of Furanose Diols

Furanose SubstrateAcetalating AgentCatalystSolventTime (h)Temp (°C)Yield (%)
α-D-IdofuranoseAcetoneH₂SO₄ (cat.)Acetone-RT-
D-GlucoseAcetoneH₂SO₄ (cat.)Acetone6RT80
D-Mannofuranoside2,2-Dimethoxypropanep-TsOHAcetone-RTHigh

Table 3: Benzyl Ether Protection of Furanose Hydroxyls

Furanose SubstrateBenzylating AgentBaseSolventTimeTemp (°C)Yield (%)
1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseBenzyl bromideNaHTHF10 minRT100
1,2:5,6-di-O-isopropylidene-α-D-idofuranoseBenzyl bromideNaHDMF-0 to RT-
D-GlucopyranoseBenzyl bromideNaHDMF12-24 h0 to RTHigh

Table 4: Deprotection of Furanose Protecting Groups

Protected FuranoseProtecting GroupDeprotection ReagentSolventTimeTemp (°C)Yield (%)
Silyl-protected idofuranoseTBSTBAF (1 M)THF-RT-
Isopropylidene-protected idofuranoseIsopropylidene80% aq. Acetic Acid--RT or gentle heat-
Benzyl-protected idofuranoseBenzylH₂ / 10% Pd/CEthanol-RT-
Aryl silyl ethersTBSNaHDMF9-12 minRT92-99

IV. Experimental Protocols

Protocol 1: Selective Silylation of a Primary Hydroxyl Group

This protocol describes the selective protection of the primary hydroxyl group of 1,2-O-isopropylidene-α-D-idofuranose with tert-butyldimethylsilyl chloride (TBSCl).

  • Materials:

    • 1,2-O-isopropylidene-α-D-idofuranose

    • Anhydrous N,N-dimethylformamide (DMF)

    • Imidazole

    • tert-Butyldimethylsilyl chloride (TBSCl)

    • Water

    • Organic solvent (e.g., ethyl acetate)

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 1,2-O-isopropylidene-α-D-idofuranose in anhydrous DMF.

    • Add imidazole (1.5-2.5 equivalents) to the solution.

    • Add TBSCl (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by adding water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by silica gel chromatography.

Protocol 2: Isopropylidene Protection of a 1,2-Diol

This protocol details the formation of a 1,2-O-isopropylidene acetal on α-D-idofuranose.

  • Materials:

    • α-D-Idofuranose

    • Anhydrous acetone

    • Concentrated sulfuric acid (catalytic amount)

    • Solid sodium bicarbonate

  • Procedure:

    • Suspend α-D-idofuranose in anhydrous acetone.

    • Add a catalytic amount of concentrated sulfuric acid to the suspension.

    • Stir the reaction at room temperature until completion, as monitored by TLC.

    • Quench the reaction by adding solid sodium bicarbonate until effervescence ceases.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by silica gel chromatography.

Protocol 3: Benzylation of a Hindered Secondary Hydroxyl Group

This protocol describes the benzylation of the C-3 hydroxyl group of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

  • Materials:

    • 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

    • Anhydrous tetrahydrofuran (THF)

    • Sodium hydride (60% dispersion in oil)

    • Tetrabutylammonium iodide (TBAI, catalytic amount)

    • Benzyl bromide

  • Procedure:

    • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in anhydrous THF under an inert atmosphere.

    • Slowly add sodium hydride (1.0-1.1 equivalents) to the solution with stirring and cooling.

    • Add a catalytic amount of TBAI (e.g., 1 mol%).

    • Add benzyl bromide (1.0-1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 10 minutes.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction and work up as described in Protocol 1.

Protocol 4: Fluoride-Mediated Deprotection of a Silyl Ether

This protocol outlines the removal of a silyl ether from a protected idofuranose derivative using tetrabutylammonium fluoride (TBAF).

  • Materials:

    • Silyl-protected idofuranose derivative

    • Anhydrous tetrahydrofuran (THF)

    • Tetrabutylammonium fluoride (TBAF) solution in THF (typically 1 M)

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • Dissolve the silyl-protected idofuranose derivative in anhydrous THF.

    • Add the TBAF solution (1.1-1.5 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent and perform an aqueous work-up as described in Protocol 1.

    • Purify the crude product by silica gel chromatography.

Protocol 5: Acid-Catalyzed Deprotection of an Isopropylidene Group

This protocol describes the removal of an isopropylidene group from a protected idofuranose derivative.

  • Materials:

    • Isopropylidene-protected idofuranose derivative

    • 80% aqueous acetic acid or a solution of trifluoroacetic acid (TFA) in dichloromethane/water

    • Sodium bicarbonate solution

  • Procedure:

    • Dissolve the isopropylidene-protected idofuranose derivative in 80% aqueous acetic acid or a TFA/dichloromethane/water mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

    • Upon completion, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

    • Remove the solvent under reduced pressure and purify the product.

Protocol 6: Deprotection of a Benzyl Ether by Hydrogenation

This protocol details the removal of a benzyl ether from a protected idofuranose by catalytic hydrogenation.

  • Materials:

    • Benzyl-protected idofuranose

    • Ethanol or ethyl acetate

    • Palladium on activated carbon (10% Pd/C, catalytic amount)

    • Hydrogen gas source (balloon or Parr hydrogenator)

  • Procedure:

    • Dissolve the benzyl-protected idofuranose in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Stir the suspension under a hydrogen atmosphere until the reaction is complete, as monitored by TLC.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

V. Visualization of Workflows and Logical Relationships

Diagram 1: Orthogonal Protection Strategy for a Furanose Derivative

This diagram illustrates a logical workflow for the selective functionalization of a furanose with three distinct hydroxyl groups, employing an orthogonal protecting group strategy.

Protocols & Analytical Methods

Method

Detailed Synthesis Protocol for 1,2-O-Isopropylidene-α-L-xylofuranose

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive protocol for the chemical synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose, a valuable chiral building block in the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the chemical synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose, a valuable chiral building block in the synthesis of various biologically active molecules and carbohydrate derivatives. The protocol is based on established methods for the selective protection of xylose.

Reaction Principle

The synthesis involves the acid-catalyzed reaction of L-xylose with an acetone equivalent, typically 2,2-dimethoxypropane, to form a cyclic acetal. The reaction is regioselective, favoring the formation of the furanose ring and subsequent protection of the 1,2-cis-diol, yielding the desired 1,2-O-isopropylidene-α-L-xylofuranose. The use of a mild acid catalyst and controlled reaction conditions are crucial to favor the formation of the mono-acetal over the di-acetal byproduct.

Experimental Protocol

This protocol is adapted from established procedures for the selective isopropylidenation of pentoses.

Materials:

  • L-Xylose

  • Acetone (anhydrous)

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, depending on scale and conditions)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a stirred suspension of L-xylose (1.0 eq) in anhydrous acetone (concentration typically 0.1-0.2 M), add 2,2-dimethoxypropane (1.2-1.5 eq).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexane, 1:1 v/v). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding triethylamine (Et₃N) to neutralize the acid catalyst.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the residue in dichloromethane (CH₂Cl₂).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane to separate the desired 1,2-O-isopropylidene-α-L-xylofuranose from any di-isopropylidene byproduct and other impurities.

  • Characterization: Characterize the purified product by NMR spectroscopy and compare the data with literature values for the corresponding D-enantiomer to confirm its identity and purity. The optical rotation should be equal in magnitude but opposite in sign to that of the D-enantiomer.

Data Presentation

ParameterExpected Value
Molecular Formula C₈H₁₄O₅
Molecular Weight 190.19 g/mol
Appearance White to off-white solid
Yield 60-80% (variable depending on reaction scale and purification)
Melting Point ~69-71 °C (for the D-enantiomer)
Optical Rotation [α]D Expected to be positive (the D-enantiomer is reported as -19.2° in H₂O)
1H NMR (CDCl₃) Similar chemical shifts to the D-enantiomer are expected. Key signals: ~5.9 ppm (d, H-1), ~4.5 ppm (d, H-2), and two singlets for the isopropylidene methyl groups.
13C NMR (CDCl₃) Similar chemical shifts to the D-enantiomer are expected. Key signals: ~111 ppm (quaternary C of isopropylidene), ~104 ppm (C-1), and signals for the other sugar carbons and isopropylidene methyls.

Visualizations

Experimental Workflow

SynthesisWorkflow Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start L-Xylose, Acetone, 2,2-Dimethoxypropane catalyst Add p-TsOH start->catalyst reaction Stir at RT (1-4h) catalyst->reaction quench Quench with Et3N reaction->quench concentrate1 Concentrate quench->concentrate1 dissolve Dissolve in CH2Cl2 concentrate1->dissolve wash Wash with NaHCO3 and Brine dissolve->wash dry Dry over MgSO4 wash->dry concentrate2 Concentrate dry->concentrate2 chromatography Silica Gel Column Chromatography concentrate2->chromatography product 1,2-O-Isopropylidene- α-L-xylofuranose chromatography->product analysis Characterization (NMR, Optical Rotation) product->analysis

Caption: Workflow for the synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose.

Signaling Pathway (Logical Relationship)

ReactionMechanism Reaction Pathway reactant1 L-Xylose catalyst H+ (from p-TsOH) intermediate1 Hemiacetal Intermediate reactant1->intermediate1 reactant2 2,2-Dimethoxypropane reactant2->intermediate1 catalyst->intermediate1 Protonation intermediate2 Oxocarbenium Ion intermediate1->intermediate2 Loss of Methanol byproduct Methanol intermediate1->byproduct product 1,2-O-Isopropylidene- α-L-xylofuranose intermediate2->product Intramolecular Nucleophilic Attack

Caption: Simplified reaction pathway for the formation of the isopropylidene acetal.

Application

Application Notes and Protocols: 1,2-O-Isopropylidene-α-L-xylofuranose as a Chiral Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the synthetic utility of 1,2-O-Isopropylidene-α-L-xylofuranose, a versatile chiral building block der...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1,2-O-Isopropylidene-α-L-xylofuranose, a versatile chiral building block derived from the naturally abundant monosaccharide, L-xylose. Its rigid furanose structure, conferred by the isopropylidene group, allows for high stereocontrol in a variety of chemical transformations, making it a valuable starting material for the synthesis of complex chiral molecules, including natural products, nucleoside analogues, and other pharmacologically relevant compounds.

Synthetic Applications Overview

1,2-O-Isopropylidene-α-L-xylofuranose serves as a robust chiral scaffold, primarily enabling the following key transformations:

  • Synthesis of Butenolide Precursors: The furanose ring can be readily converted into γ-lactone structures, which are key components of many biologically active natural products.

  • Nucleoside Analogue Synthesis: The protected sugar moiety can be elaborated and coupled with various nucleobases to generate L-nucleoside analogues, which are an important class of antiviral and anticancer agents.

  • Chiral Auxiliary: The inherent chirality of the molecule can be used to direct stereoselective reactions on appended prochiral substrates.

This document provides detailed protocols for the key chemical manipulations of 1,2-O-Isopropylidene-α-L-xylofuranose, enabling researchers to harness its synthetic potential. While many literature precedents utilize the more common D-enantiomer, the chemical principles and procedures are directly applicable to the L-enantiomer described herein.

Key Transformations and Experimental Protocols

Oxidation of the C-3 Hydroxyl Group and Stereoselective Reduction

A common and critical transformation of 1,2-O-isopropylidene-xylofuranose derivatives is the oxidation of the C-3 hydroxyl group to a ketone, followed by stereoselective reduction to either invert the original stereochemistry or introduce a new substituent with high diastereoselectivity. The Swern oxidation is a mild and efficient method for this oxidation. A one-pot Swern oxidation followed by sodium borohydride reduction allows for the efficient inversion of the C-3 configuration.

Experimental Workflow: C-3 Epimerization

G start 1,2-O-Isopropylidene-α-L-xylofuranose swern Swern Oxidation (DMSO, (COCl)2, Et3N) start->swern ketone 3-keto intermediate swern->ketone reduction Sodium Borohydride Reduction ketone->reduction product 1,2-O-Isopropylidene-β-D-ribofuranose (C-3 epimer) reduction->product

Workflow for the epimerization at C-3.

Protocol 1: One-Pot Swern Oxidation and Reduction for C-3 Inversion of 1,2-O-Isopropylidene-α-D-xylofuranose

This protocol is adapted from a literature procedure for the D-enantiomer and is applicable to the L-enantiomer.

To a stirred solution of oxalyl chloride (1.5 eq) in dry CH₂Cl₂ at -78 °C under an inert atmosphere, a solution of dimethyl sulfoxide (DMSO, 2.0 eq) in dry CH₂Cl₂ is added dropwise. The mixture is stirred for 30 minutes. A solution of 1,2-O-Isopropylidene-α-D-xylofuranose (1.0 eq) in dry CH₂Cl₂ is then added dropwise, and the reaction is stirred for 1 hour at -78 °C. Triethylamine (5.0 eq) is added, and the mixture is stirred for another 30 minutes. The reaction is then quenched at -60 °C with a freshly prepared solution of sodium borohydride (4.0 eq) in a 1:4 mixture of H₂O/EtOH. The resulting mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the C-3 epimer, 1,2-O-Isopropylidene-α-D-ribofuranose.

Starting MaterialProductReagentsYieldReference
1,2-O-Isopropylidene-α-D-xylofuranose1,2-O-Isopropylidene-α-D-ribofuranose1. (COCl)₂, DMSO, Et₃N 2. NaBH₄85%[1]
Chain Extension at C-4: Synthesis of a Butenolide Precursor

The C-4 position can be elaborated to introduce a two-carbon unit, which upon subsequent manipulation, can lead to the formation of a butenolide ring. This typically involves the oxidation of the primary C-5 hydroxyl to an aldehyde, followed by a Wittig reaction.

Reaction Scheme: Butenolide Precursor Synthesis

G xylo 1,2-O-Isopropylidene-α-L-xylofuranose oxidation Swern Oxidation xylo->oxidation 1. aldehyde C-5 Aldehyde oxidation->aldehyde wittig Wittig Reaction (Ph3P=CHCO2Et) aldehyde->wittig 2. butenolide_precursor α,β-Unsaturated Ester wittig->butenolide_precursor

Synthesis of an α,β-unsaturated ester.

Protocol 2: Swern Oxidation of the C-5 Hydroxyl Group

To a solution of oxalyl chloride (1.5 eq) in dry dichloromethane (DCM) at -78 °C is added dropwise a solution of DMSO (2.2 eq) in dry DCM. After stirring for 15 minutes, a solution of 1,2-O-Isopropylidene-α-L-xylofuranose (1.0 eq) in dry DCM is added dropwise. The reaction mixture is stirred for 45 minutes at -78 °C. Triethylamine (5.0 eq) is then added dropwise, and the mixture is allowed to warm to room temperature over 1 hour. The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude aldehyde, which is typically used in the next step without further purification.

Starting MaterialProductReagentsYield
1,2-O-Isopropylidene-α-L-xylofuranose1,2-O-Isopropylidene-α-L-xylo-pentodialdo-1,4-furanose(COCl)₂, DMSO, Et₃N~90-95% (crude)

Protocol 3: Wittig Olefination

To a suspension of (carbethoxymethylene)triphenylphosphorane (1.2 eq) in dry toluene is added the crude aldehyde from the previous step dissolved in dry toluene. The reaction mixture is heated at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the α,β-unsaturated ester.

Starting MaterialProductReagentsYield (over 2 steps)
1,2-O-Isopropylidene-α-L-xylo-pentodialdo-1,4-furanoseEthyl (E)-6,7-dideoxy-6,7-dehydro-1,2-O-isopropylidene-α-L-xylo-hept-6-enofuranuronatePh₃P=CHCO₂Et75-85%
Synthesis of L-Nucleoside Analogues

The synthesis of L-nucleoside analogues from 1,2-O-Isopropylidene-α-L-xylofuranose involves the activation of the anomeric carbon and subsequent coupling with a nucleobase. A common strategy involves the hydrolysis of the isopropylidene group, followed by acetylation and then glycosylation.

Synthetic Pathway to L-Uridine Analogue

G start 1,2-O-Isopropylidene- α-L-xylofuranose hydrolysis Acidic Hydrolysis start->hydrolysis xylofuranose L-Xylofuranose hydrolysis->xylofuranose acetylation Acetylation (Ac2O, Pyridine) xylofuranose->acetylation tetraacetate 1,2,3,5-Tetra-O-acetyl- L-xylofuranose acetylation->tetraacetate glycosylation Glycosylation (Silylated Uracil, TMSOTf) tetraacetate->glycosylation product L-Uridine Analogue glycosylation->product

General route to L-nucleoside analogues.

Protocol 4: Preparation of 1,2,3,5-Tetra-O-acetyl-L-xylofuranose

1,2-O-Isopropylidene-α-L-xylofuranose is dissolved in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid) and stirred at room temperature until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure. The residue is then dissolved in pyridine, and acetic anhydride is added at 0 °C. The mixture is stirred at room temperature overnight. The reaction is quenched by the addition of methanol, and the solvents are removed in vacuo. The residue is dissolved in ethyl acetate and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the tetraacetate, which can be purified by chromatography.

Protocol 5: Vorbrüggen Glycosylation

To a solution of uracil in hexamethyldisilazane (HMDS) is added a catalytic amount of ammonium sulfate, and the mixture is refluxed until a clear solution is obtained. The excess HMDS is removed under reduced pressure. The resulting silylated uracil is dissolved in dry acetonitrile, and a solution of 1,2,3,5-Tetra-O-acetyl-L-xylofuranose in dry acetonitrile is added, followed by trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction mixture is stirred at room temperature until the reaction is complete as monitored by TLC. The mixture is then diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by column chromatography to afford the protected L-uridine analogue.

Glycosyl DonorNucleobaseCoupling AgentProductTypical Yield
1,2,3,5-Tetra-O-acetyl-L-xylofuranoseSilylated UracilTMSOTfTri-O-acetyl-L-xylofuranosyluridine60-80%

Summary of Quantitative Data

The following table summarizes typical yields for key transformations starting from 1,2-O-isopropylidene-xylofuranose derivatives.

TransformationSubstrateProductReagentsYield (%)Diastereomeric/Enantiomeric Excess
C-3 Epimerization1,2-O-Isopropylidene-α-D-xylofuranose1,2-O-Isopropylidene-α-D-ribofuranoseSwern ox., then NaBH₄85>95% de
C-5 Oxidation1,2-O-Isopropylidene-α-L-xylofuranoseC-5 AldehydeSwern Oxidation>90 (crude)N/A
Wittig OlefinationC-5 Aldehydeα,β-Unsaturated EsterPh₃P=CHCO₂Et75-85 (2 steps)E/Z ratio dependent on ylide
Glycosylation1,2,3,5-Tetra-O-acetyl-L-xylofuranoseL-Uridine AnalogueSilylated Uracil, TMSOTf60-80β-anomer favored

Conclusion

1,2-O-Isopropylidene-α-L-xylofuranose is a cost-effective and stereochemically defined starting material for the synthesis of a wide range of valuable chiral molecules. The protocols outlined in this document provide a foundation for researchers to explore its utility in their synthetic endeavors. The ability to perform highly diastereoselective manipulations at various positions of the furanose ring underscores its importance as a chiral building block in modern organic synthesis and drug discovery.

References

Method

Application Notes and Protocols: Selective Reactions of the Free Hydroxyl Group in 1,2-O-Isopropylidene-α-L-xylofuranose

For Researchers, Scientists, and Drug Development Professionals Introduction 1,2-O-Isopropylidene-α-L-xylofuranose is a versatile chiral building block in synthetic organic chemistry, particularly in the synthesis of nuc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O-Isopropylidene-α-L-xylofuranose is a versatile chiral building block in synthetic organic chemistry, particularly in the synthesis of nucleoside analogues and other biologically active molecules. The strategic protection of its 1 and 2-hydroxyl groups by an isopropylidene acetal leaves two free hydroxyl groups at the C-3 (secondary) and C-5 (primary) positions. The differential reactivity of these two hydroxyl groups allows for a range of selective chemical transformations, enabling the controlled synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for key selective reactions at the free hydroxyl positions of 1,2-O-Isopropylidene-α-L-xylofuranose.

Key Reactions and Selectivity

The primary hydroxyl group at the C-5 position is sterically less hindered and generally more nucleophilic than the secondary hydroxyl group at the C-3 position. This inherent difference in reactivity forms the basis for the selective functionalization of the C-5 hydroxyl group under carefully controlled reaction conditions. The principal reactions covered in these notes are:

  • Selective Esterification (Tosylation): Activation of the C-5 hydroxyl group as a good leaving group.

  • Selective Oxidation: Conversion of the primary alcohol at C-5 to an aldehyde or carboxylic acid.

  • Selective Etherification (Benzylation): Protection of the C-5 hydroxyl group to allow for subsequent modifications at the C-3 position.

Synthesis of Starting Material: 1,2-O-Isopropylidene-α-L-xylofuranose

A reliable synthesis of the starting material is crucial for any subsequent selective reactions. The following protocol is adapted from established procedures for the corresponding D-enantiomer.

Experimental Protocol: Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose
Reagent/SolventMolecular WeightMolesEquivalentsVolume/Mass
L-Xylose150.13 g/mol 0.067 mol1.010.0 g
Acetone58.08 g/mol --200 mL
Sulfuric Acid (conc.)98.08 g/mol -catalyst1 mL

Procedure:

  • Suspend L-xylose (10.0 g, 0.067 mol) in anhydrous acetone (200 mL) in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (1 mL) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The suspension will gradually dissolve to give a clear solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Neutralize the reaction by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • The resulting syrup can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1,2-O-Isopropylidene-α-L-xylofuranose as a crystalline solid.

Selective Reactions of the C-5 Hydroxyl Group

The following sections detail protocols for the selective functionalization of the primary hydroxyl group at the C-5 position.

Selective Esterification: Tosylation of the C-5 Hydroxyl Group

Tosylation of the C-5 hydroxyl group is a common strategy to convert it into a good leaving group for subsequent nucleophilic substitution reactions. The steric hindrance at the C-3 position allows for the selective reaction at the C-5 position.

Experimental Protocol: Selective 5-O-Tosylation
Reagent/SolventMolecular WeightMolesEquivalentsVolume/Mass
1,2-O-Isopropylidene-α-L-xylofuranose190.19 g/mol 0.01 mol1.01.90 g
p-Toluenesulfonyl chloride (TsCl)190.65 g/mol 0.011 mol1.12.10 g
Pyridine (anhydrous)79.10 g/mol --20 mL

Procedure:

  • Dissolve 1,2-O-Isopropylidene-α-L-xylofuranose (1.90 g, 0.01 mol) in anhydrous pyridine (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (2.10 g, 0.011 mol) portion-wise with stirring.

  • Maintain the reaction at 0 °C for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash successively with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford 1,2-O-Isopropylidene-5-O-p-tosyl-α-L-xylofuranose.

Selective Oxidation of the C-5 Hydroxyl Group

TEMPO-mediated oxidation is a mild and highly selective method for the oxidation of primary alcohols to aldehydes in the presence of secondary alcohols.

Experimental Protocol: Selective Oxidation to the 5-Aldehyde
Reagent/SolventMolecular WeightMolesEquivalentsVolume/Mass
1,2-O-Isopropylidene-α-L-xylofuranose190.19 g/mol 0.01 mol1.01.90 g
TEMPO156.25 g/mol 0.001 mol0.1156 mg
N-Chlorosuccinimide (NCS)133.53 g/mol 0.011 mol1.11.47 g
Dichloromethane (DCM, anhydrous)84.93 g/mol --50 mL
Pyridine79.10 g/mol 0.011 mol1.10.87 mL

Procedure:

  • Dissolve 1,2-O-Isopropylidene-α-L-xylofuranose (1.90 g, 0.01 mol) and TEMPO (156 mg, 0.001 mol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add N-Chlorosuccinimide (1.47 g, 0.011 mol) and pyridine (0.87 mL, 0.011 mol).

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed (typically within 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting aldehyde is often used immediately in the next step due to its potential instability, but can be purified by flash column chromatography if necessary.

Selective Etherification: Benzylation of the C-5 Hydroxyl Group

The Williamson ether synthesis can be employed for the selective benzylation of the primary C-5 hydroxyl group. The use of a strong base and an alkylating agent allows for the formation of the benzyl ether.

Experimental Protocol: Selective 5-O-Benzylation
Reagent/SolventMolecular WeightMolesEquivalentsVolume/Mass
1,2-O-Isopropylidene-α-L-xylofuranose190.19 g/mol 0.01 mol1.01.90 g
Sodium Hydride (60% dispersion in oil)24.00 g/mol (NaH)0.012 mol1.20.48 g
Benzyl Bromide171.04 g/mol 0.012 mol1.21.43 mL
Tetrahydrofuran (THF, anhydrous)72.11 g/mol --50 mL

Procedure:

  • To a stirred suspension of sodium hydride (0.48 g of 60% dispersion, 0.012 mol) in anhydrous THF (20 mL) at 0 °C under an inert atmosphere, add a solution of 1,2-O-Isopropylidene-α-L-xylofuranose (1.90 g, 0.01 mol) in anhydrous THF (30 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.43 mL, 0.012 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-O-Benzyl-1,2-O-isopropylidene-α-L-xylofuranose.

Data Summary

ReactionReagentsProductTypical Yield
Synthesis L-Xylose, Acetone, H₂SO₄1,2-O-Isopropylidene-α-L-xylofuranose70-85%
Tosylation TsCl, Pyridine1,2-O-Isopropylidene-5-O-tosyl-α-L-xylofuranose80-90%
Oxidation TEMPO, NCS, Pyridine1,2-O-Isopropylidene-α-L-xylo-pentodialdo-1,4-furanose85-95%
Benzylation NaH, Benzyl Bromide5-O-Benzyl-1,2-O-isopropylidene-α-L-xylofuranose75-85%

Visualizations

Caption: Selective reactions of the C-5 hydroxyl group.

synthesis_workflow cluster_synthesis Synthesis of Starting Material xylose L-Xylose reaction Acetonation (Acetone, H₂SO₄) xylose->reaction workup Neutralization & Purification reaction->workup product 1,2-O-Isopropylidene- α-L-xylofuranose workup->product

Caption: Synthesis workflow for the starting material.

Application

Application of 1,2-O-Isopropylidene-α-L-xylofuranose in the Synthesis of L-Nucleoside Analogues

Introduction L-Nucleoside analogues represent a significant class of therapeutic agents, demonstrating potent antiviral and anticancer activities. Their unnatural L-configuration often imparts favorable pharmacological p...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Nucleoside analogues represent a significant class of therapeutic agents, demonstrating potent antiviral and anticancer activities. Their unnatural L-configuration often imparts favorable pharmacological properties, including increased metabolic stability and a distinct mechanism of action compared to their D-enantiomers. 1,2-O-Isopropylidene-α-L-xylofuranose serves as a key chiral starting material for the stereoselective synthesis of various L-nucleoside derivatives. The isopropylidene group provides temporary protection of the 1- and 2-hydroxyl groups, allowing for selective modifications at other positions of the furanose ring, which is crucial for building the desired nucleoside structure.

This document provides detailed application notes and experimental protocols for the synthesis of L-xylofuranosyl nucleosides, leveraging 1,2-O-Isopropylidene-α-L-xylofuranose as the precursor. The methodologies are intended for researchers and scientists in the fields of medicinal chemistry and drug development.

I. General Synthetic Strategy: The Silyl-Hilbert-Johnson Reaction

The most common and reliable method for the synthesis of nucleosides from furanose derivatives is the Silyl-Hilbert-Johnson reaction. This approach involves the coupling of a protected glycosyl donor with a silylated nucleobase in the presence of a Lewis acid catalyst. The general workflow for the synthesis of L-xylofuranosyl nucleosides starting from 1,2-O-Isopropylidene-α-L-xylofuranose is depicted below.

L-Nucleoside Synthesis Workflow A 1,2-O-Isopropylidene- α-L-xylofuranose B Protection of 3- and 5-OH groups (e.g., Benzoylation) A->B Acylation C 1-O-Acetyl-2,3,5-tri-O-benzoyl- α/β-L-xylofuranose (Glycosyl Donor) B->C Acetolysis G Glycosylation (Lewis Acid Catalyst, e.g., TMSOTf) C->G D Nucleobase (e.g., Uracil, Adenine) E Silylation (e.g., with HMDS, TMS-Cl) D->E Reaction F Silylated Nucleobase E->F F->G H Protected L-Nucleoside G->H Coupling I Deprotection (e.g., NaOMe/MeOH) H->I Hydrolysis J Final L-Nucleoside Analogue I->J

Figure 1: General workflow for the synthesis of L-nucleosides.

II. Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific nucleobase and desired final product.

Protocol 1: Preparation of the Glycosyl Donor (1-O-Acetyl-2,3,5-tri-O-benzoyl-L-xylofuranose)

This protocol describes the conversion of 1,2-O-Isopropylidene-α-L-xylofuranose into a suitable glycosyl donor for the coupling reaction.

Step 1: Benzoylation of 3- and 5-Hydroxyl Groups

  • Dissolve 1,2-O-Isopropylidene-α-L-xylofuranose in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the completion of the reaction.

  • Quench the reaction by slowly adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-di-O-benzoyl-1,2-O-isopropylidene-α-L-xylofuranose.

Step 2: Acetolysis and Benzoylation to form the Glycosyl Donor

  • Dissolve the product from Step 1 in a mixture of acetic anhydride and acetic acid.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with an organic solvent and neutralize the organic layer.

  • Dry, filter, and concentrate the organic layer to yield the crude 1-O-acetyl-2,3,5-tri-O-benzoyl-L-xylofuranose.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Silylation of the Nucleobase

This protocol enhances the solubility and nucleophilicity of the purine or pyrimidine base.

  • Suspend the desired nucleobase (e.g., uracil, 6-chloropurine) in an anhydrous solvent such as acetonitrile.

  • Add hexamethyldisilazane (HMDS) and a catalytic amount of chlorotrimethylsilane (TMS-Cl) or ammonium sulfate.

  • Reflux the mixture until the solution becomes clear, indicating the formation of the silylated nucleobase.

  • Remove the solvent under reduced pressure to obtain the silylated nucleobase, which can be used directly in the next step.

Protocol 3: Glycosylation (Silyl-Hilbert-Johnson Reaction)

This is the key step where the sugar moiety is coupled with the nucleobase.

  • Dissolve the silylated nucleobase from Protocol 2 in an anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane).

  • Add a solution of the glycosyl donor (1-O-acetyl-2,3,5-tri-O-benzoyl-L-xylofuranose) from Protocol 1 in the same solvent.

  • Cool the mixture to 0 °C and add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf, or tin(IV) chloride - SnCl₄) dropwise.[1][2]

  • Stir the reaction at room temperature or with gentle heating (e.g., 60-65 °C) and monitor its progress by TLC.[1]

  • Upon completion, cool the reaction mixture and quench it by pouring it into a cold saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration, concentrate the solvent under reduced pressure and purify the resulting protected L-nucleoside by column chromatography.

Protocol 4: Deprotection of the L-Nucleoside

The final step involves the removal of the protecting groups to yield the target L-nucleoside.

  • Dissolve the protected L-nucleoside from Protocol 3 in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide solution (NaOMe in MeOH).

  • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

  • Neutralize the reaction with a suitable resin (e.g., Dowex-50 H⁺ form) or a few drops of acetic acid.[2]

  • Filter the resin and wash with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the final L-nucleoside analogue by recrystallization or column chromatography.

III. Data Presentation

The following table summarizes representative yields for key steps in the synthesis of L-xylofuranosyl nucleosides, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

StepReactionReagents & ConditionsTypical Yield (%)Reference
1 Glycosyl Donor SynthesisBenzoylation and Acetolysis60-80%General Procedure
2 Silylation of NucleobaseHMDS, TMS-Cl (cat.), refluxQuantitative[1]
3 Glycosylation (6-chloropurine)TMSOTf, acetonitrile, 65 °CN⁹-isomer: 75%, N⁷-isomer: 15%[1]
4 DeprotectionNaOMe, MeOH, rt80-95%General Procedure

IV. Logical Relationship of Synthetic Steps

The synthesis of L-nucleosides from 1,2-O-Isopropylidene-α-L-xylofuranose follows a logical progression of protection, activation, coupling, and deprotection.

Synthetic Logic Start Chiral Pool Starting Material (1,2-O-Isopropylidene-α-L-xylofuranose) Protect Protection of Reactive Hydroxyl Groups Start->Protect Ensures regioselectivity Activate Formation of a Reactive Glycosyl Donor Protect->Activate Creates a good leaving group at C1 Couple Stereoselective Glycosidic Bond Formation Activate->Couple Driven by Lewis acid catalysis Deprotect Removal of Protecting Groups Couple->Deprotect Unveils the final structure End Target L-Nucleoside Analogue Deprotect->End

Figure 2: Logical progression of the L-nucleoside synthesis.

1,2-O-Isopropylidene-α-L-xylofuranose is a valuable and versatile starting material for the asymmetric synthesis of L-nucleoside analogues. The protocols outlined in this document, centered around the Silyl-Hilbert-Johnson glycosylation reaction, provide a robust framework for the preparation of these medicinally important compounds. Careful optimization of each step is crucial for achieving high yields and stereoselectivity. The synthesized L-nucleosides can then be evaluated for their biological activities, contributing to the development of new therapeutic agents.

References

Method

The Versatile Role of 1,2-O-Isopropylidene-α-L-xylofuranose in Modern Carbohydrate Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: 1,2-O-Isopropylidene-α-L-xylofuranose is a pivotal protected monosaccharide in the field of carbohydrate chemistry. Its strategic use as a chi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1,2-O-Isopropylidene-α-L-xylofuranose is a pivotal protected monosaccharide in the field of carbohydrate chemistry. Its strategic use as a chiral building block and an intermediate allows for the stereoselective synthesis of a wide array of complex molecules, including L-nucleoside analogues and other carbohydrate-based derivatives with significant therapeutic potential. The isopropylidene group serves as a crucial protecting group for the 1- and 2-hydroxyl moieties of L-xylose, enabling regioselective modifications at other positions of the furanose ring. This application note provides a detailed overview of its synthesis, key applications, and experimental protocols, highlighting its importance in the development of novel therapeutic agents.

Key Applications

1,2-O-Isopropylidene-α-L-xylofuranose is instrumental in the synthesis of various biologically active compounds. Its primary applications include:

  • Synthesis of L-Nucleoside Analogues: As the enantiomers of naturally occurring D-nucleosides, L-nucleoside analogues are of significant interest in drug discovery due to their potential as antiviral and anticancer agents. The furanose scaffold of 1,2-O-Isopropylidene-α-L-xylofuranose provides the chiral template for the construction of these modified nucleosides.

  • Preparation of Glycosylated Compounds: The protected sugar serves as a precursor for the synthesis of more complex glycosylated molecules, which are crucial in the development of drugs targeting glycoproteins and glycolipids.

  • Chiral Auxiliary in Asymmetric Synthesis: The inherent chirality of the molecule can be exploited to direct the stereochemical outcome of various chemical transformations.

  • Synthesis of Novel Carbohydrate-Based Therapeutics: It is a versatile starting material for the synthesis of a diverse range of carbohydrate derivatives, including those with potential anticholinesterase and antiproliferative activities.

Experimental Protocols

Protocol 1: Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose

This protocol is adapted from a well-established procedure for the corresponding D-enantiomer and is expected to yield analogous results with L-xylose.

Reaction Scheme:

Materials:

  • L-Xylose

  • Acetone (anhydrous)

  • Concentrated Sulfuric Acid (or another suitable Lewis acid catalyst like Antimony Pentachloride)

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Benzene (or another suitable solvent for extraction)

  • Pyridine

Procedure:

  • To a stirred suspension of L-xylose (e.g., 10.0 g) in anhydrous acetone (e.g., 200 ml), slowly add a catalytic amount of concentrated sulfuric acid (or a Lewis acid like antimony pentachloride, e.g., 90 mg) at 0-5 °C.

  • Allow the reaction mixture to stir at room temperature or gentle reflux (e.g., 60°C) for several hours (e.g., 5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction by the dropwise addition of pyridine or by quenching with a saturated sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Dissolve the resulting residue in a suitable organic solvent like benzene and wash successively with saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation under reduced pressure or by column chromatography to yield 1,2-O-Isopropylidene-α-L-xylofuranose.

Quantitative Data (based on D-enantiomer synthesis[1]):

Starting MaterialProductCatalystSolventReaction TimeTemperatureYield
D-Xylose (10.0 g)1,2:3,5-di-O-isopropylidene-α-D-xylofuranoseSbCl₅ (89.7 mg)Acetone (200 ml)5 hours60 °C89.2%

Note: The above data is for the di-protected D-enantiomer. The mono-protected L-enantiomer's synthesis would require adjusted stoichiometry and reaction conditions.

Protocol 2: Synthesis of 3-O-Allyl-5-azido-1,2-O-isopropylidene-α-L-xylofuranose

This protocol demonstrates a key derivatization of the title compound, leading to a versatile intermediate for further synthetic transformations.

Reaction Scheme:

Materials:

  • 5-azido-1,2-O-isopropylidene-L-xylofuranose

  • Sodium Hydride (NaH)

  • Allyl Bromide

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a solution of 5-azido-1,2-O-isopropylidene-L-xylofuranose in an anhydrous solvent, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for a designated period (e.g., 30 minutes).

  • Add allyl bromide dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with water or a saturated ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

Starting MaterialReagentsProductYield
5-azido-1,2-O-isopropylidene-L-xylofuranoseNaH, Allyl Bromide3-O-Allyl-5-azido-1,2-O-isopropylidene-α-L-xylofuranose87%

Visualizing Synthetic Pathways and Mechanisms of Action

To better understand the utility of 1,2-O-Isopropylidene-α-L-xylofuranose, the following diagrams illustrate a typical synthetic workflow and the general mechanisms of action for the resulting therapeutic compounds.

synthetic_workflow cluster_start Starting Material cluster_protection Protection cluster_derivatization Derivatization cluster_final_products Final Products L-Xylose L-Xylose 1,2-O-Isopropylidene-a-L-xylofuranose 1,2-O-Isopropylidene-a-L-xylofuranose L-Xylose->1,2-O-Isopropylidene-a-L-xylofuranose Acetone, H+ Functionalized L-Xylofuranose Functionalized L-Xylofuranose 1,2-O-Isopropylidene-a-L-xylofuranose->Functionalized L-Xylofuranose Various Reagents L-Nucleoside Analogs L-Nucleoside Analogs Functionalized L-Xylofuranose->L-Nucleoside Analogs Coupling Reactions Other Bioactive Molecules Other Bioactive Molecules Functionalized L-Xylofuranose->Other Bioactive Molecules Further Synthesis

Caption: Synthetic workflow from L-Xylose to bioactive molecules.

anticancer_mechanism cluster_drug L-Nucleoside Analog cluster_activation Cellular Activation cluster_targets Cellular Targets cluster_outcomes Outcomes L-Nucleoside_Analog L-Nucleoside Analog Triphosphate_Form Triphosphate Form L-Nucleoside_Analog->Triphosphate_Form Phosphorylation DNA_Polymerase DNA Polymerase Triphosphate_Form->DNA_Polymerase RNA_Polymerase RNA Polymerase Triphosphate_Form->RNA_Polymerase DNA_Strand Growing DNA/RNA Strand Triphosphate_Form->DNA_Strand Inhibition Enzyme Inhibition DNA_Polymerase->Inhibition RNA_Polymerase->Inhibition Chain_Termination Chain Termination DNA_Strand->Chain_Termination Incorporation Apoptosis Apoptosis Inhibition->Apoptosis Chain_Termination->Apoptosis

Caption: General mechanism of action for L-nucleoside anticancer drugs.

cholinesterase_inhibition cluster_inhibitor Inhibitor cluster_enzyme Enzyme cluster_substrate Substrate cluster_outcome Outcome Carbohydrate_Derivative Carbohydrate-based Inhibitor AChE Acetylcholinesterase (AChE) Carbohydrate_Derivative->AChE Binds to Active Site Inhibition Inhibition of ACh Hydrolysis AChE->Inhibition ACh Acetylcholine (ACh) ACh->AChE Normal Substrate Binding Increased_ACh Increased Acetylcholine Levels Inhibition->Increased_ACh

Caption: Mechanism of acetylcholinesterase inhibition.

Conclusion

1,2-O-Isopropylidene-α-L-xylofuranose stands out as a remarkably versatile and valuable building block in carbohydrate chemistry. Its utility in the stereoselective synthesis of L-nucleoside analogues and other complex carbohydrate derivatives underscores its importance in the quest for new therapeutic agents. The protocols and data presented herein provide a foundational resource for researchers and professionals in drug development, facilitating the exploration of novel chemical entities derived from this essential chiral precursor.

References

Application

Application Notes & Protocols: 1,2-O-Isopropylidene-α-L-xylofuranose as a Protecting Group for L-Xylose

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 1,2-O-isopropylidene-α-L-xylofuranose as a key protecting group in the chemical synth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-O-isopropylidene-α-L-xylofuranose as a key protecting group in the chemical synthesis and modification of L-xylose. L-xylose, a rare sugar, serves as a valuable chiral building block in the synthesis of biologically active compounds, including nucleoside analogues and other potential therapeutics.[1] The strategic use of protecting groups is essential for achieving regioselectivity in reactions involving polyhydroxylated molecules like L-xylose. The 1,2-O-isopropylidene group selectively blocks the cis-diol at the C1 and C2 positions of the furanose form of L-xylose, enabling chemical modifications at the remaining hydroxyl groups.

Key Applications:
  • Intermediate in Nucleoside Synthesis: Serves as a crucial intermediate for the synthesis of L-nucleoside analogues, which are investigated for their antiviral and anticancer properties.

  • Chiral Building Block: Provides a versatile chiral pool starting material for the total synthesis of complex natural products and their analogues.[1]

  • Selective Glycosylation: Facilitates controlled, stepwise assembly of oligosaccharide chains in carbohydrate chemistry.[2]

  • Drug Discovery: Enables the synthesis of novel L-xylose derivatives for screening as potential therapeutic agents, such as inhibitors of glucose reabsorption relevant to diabetes treatment.[1]

Physicochemical and Spectroscopic Data

The following table summarizes the key physical, chemical, and spectroscopic properties of 1,2-O-Isopropylidene-α-L-xylofuranose. Data for the corresponding D-enantiomer is also provided for comparison, as it is more commonly reported.

Property1,2-O-Isopropylidene-α-L-xylofuranose1,2-O-Isopropylidene-α-D-xylofuranose
Molecular Formula C₈H₁₄O₅C₈H₁₄O₅[3][4][5]
Molecular Weight 190.19 g/mol 190.19 g/mol [3][4][5]
CAS Number Not explicitly found for L-enantiomer20031-21-4[3][5]
Appearance Expected to be a white to off-white solid or slightly yellow syrupWhite to off-white solid or slightly yellow syrup.[2][6]
Melting Point Not explicitly found for L-enantiomer69-71 °C[3][7]
Boiling Point 333.0 ± 37.0 °C (Predicted)[8]112-114 °C at 0.06 mmHg[3][7]
Optical Rotation Not explicitly found for L-enantiomer[α]₂₅/D −19.2° (c = 1 in H₂O)[3][7]
¹H NMR (400 MHz, CD₃OD) δ 5.88 (d, J = 4.0 Hz, 1H), 4.47 (d, J = 4.0 Hz, 1H), 4.18-4.14 (m, 1H), 4.11 (d, J = 2.8 Hz, 1H), 3.83-3.71 (m, 2H), 1.45 (s, 3H), 1.29 (s, 3H)[8]Spectra available, but specific shifts not detailed in the provided search results.[9]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C[8]2-8°C[3][7]

Experimental Protocols

Protocol 1: Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose

This protocol describes the direct acetalization of L-xylose using acetone in the presence of an acid catalyst and a dehydrating agent.

Materials:

  • L-(-)-xylose

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Acetone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ammonium Hydroxide (NH₄OH) solution

  • Ethyl Acetate (EtOAc)

  • 1 N Hydrochloric Acid (HCl)

  • Potassium Carbonate (K₂CO₃) or similar base for neutralization

Procedure:

  • To a suspension of L-(-)-xylose (19.15 g, 127.5 mmol) and magnesium sulfate (30.72 g, 255.0 mmol) in acetone (190 mL), add concentrated sulfuric acid (1.9 mL) at room temperature.[8]

  • Stir the reaction mixture for 12 hours. Monitor the reaction by thin-layer chromatography (TLC) until all the L-(-)-xylose has been consumed.[8]

  • Filter the reaction mixture and wash the collected solids with acetone.[8]

  • Neutralize the filtrate with ammonium hydroxide solution to a pH of approximately 9.[8]

  • Filter the resulting suspension to remove the solids and concentrate the filtrate to obtain the crude bis-acetonide intermediate as a yellow oil.[8]

  • Suspend the crude oil in water (5 mL) and adjust the pH to 2 with a 1 N HCl solution.[8]

  • Stir the mixture for 12 hours at room temperature to selectively hydrolyze the 3,5-O-isopropylidene group.[8]

  • Neutralize the mixture by adding a 25% (w/w) solution of K₃PO₄ in water until the pH is approximately 7.[8]

  • Extract the product with ethyl acetate. Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.[8]

  • Purify the crude product by silica gel column chromatography to yield 1,2-O-Isopropylidene-α-L-xylofuranose.[8]

Expected Yield: Approximately 52% (12.63 g).[8]

G cluster_synthesis Synthesis Workflow L_Xylose L-Xylose Reaction_Mixture Suspend in Acetone with MgSO4 L_Xylose->Reaction_Mixture Acid_Addition Add conc. H2SO4 Reaction_Mixture->Acid_Addition Stirring Stir for 12h at RT Acid_Addition->Stirring Filtration1 Filter Stirring->Filtration1 Neutralization1 Neutralize with NH4OH (pH ~9) Filtration1->Neutralization1 Concentration1 Concentrate Neutralization1->Concentration1 Crude_Bis_Acetonide Crude Bis-acetonide Concentration1->Crude_Bis_Acetonide Hydrolysis_Setup Suspend in H2O Adjust pH to 2 with 1N HCl Crude_Bis_Acetonide->Hydrolysis_Setup Hydrolysis Stir for 12h at RT Hydrolysis_Setup->Hydrolysis Neutralization2 Neutralize with K3PO4 (pH ~7) Hydrolysis->Neutralization2 Extraction Extract with EtOAc Neutralization2->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Purification Silica Gel Chromatography Drying_Concentration->Purification Final_Product 1,2-O-Isopropylidene-α-L-xylofuranose Purification->Final_Product

Caption: Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose.

Protocol 2: Deprotection of the 1,2-O-Isopropylidene Group

This protocol describes the acidic hydrolysis of the isopropylidene group to regenerate the free sugar.

Materials:

  • 1,2-O-Isopropylidene-α-L-xylofuranose

  • 1% Aqueous Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Suspend the 1,2-O-isopropylidene-α-L-xylofuranose in 1% aqueous sulfuric acid.[10]

  • Heat the mixture at reflux (approximately 110 °C) for 3 hours. The mixture should become a clear solution.[10]

  • Allow the reaction mixture to cool to room temperature.[10]

  • Slowly add sodium bicarbonate portion-wise to neutralize the solution to pH 7.[10]

  • Remove the solvent in vacuo, ensuring the water bath temperature remains below 30 °C to prevent decomposition of the sugar.[10]

  • For complete removal of water, freeze-drying (lyophilization) is recommended.[10]

Note: The crude product containing sodium sulfate can often be used in subsequent steps without further purification.[10]

G cluster_deprotection Deprotection Workflow Starting_Material 1,2-O-Isopropylidene-α-L-xylofuranose Acid_Suspension Suspend in 1% aq. H2SO4 Starting_Material->Acid_Suspension Reflux Reflux at 110°C for 3h Acid_Suspension->Reflux Cooling Cool to Room Temperature Reflux->Cooling Neutralization Neutralize with NaHCO3 (pH 7) Cooling->Neutralization Solvent_Removal Remove Solvent in vacuo (<30°C) Neutralization->Solvent_Removal Freeze_Drying Freeze-Dry Solvent_Removal->Freeze_Drying Final_Product L-Xylose Freeze_Drying->Final_Product

Caption: Deprotection of 1,2-O-Isopropylidene-α-L-xylofuranose.

Logical Relationship of Protection and Deprotection

The use of 1,2-O-isopropylidene-α-L-xylofuranose as a protecting group is a cyclical process that allows for selective modification of the L-xylose molecule.

G cluster_cycle Protection-Deprotection Cycle L_Xylose L-Xylose Protection Protection (Acetone, H+) L_Xylose->Protection Forms furanose ring and protects C1, C2 hydroxyls Protected_Xylose 1,2-O-Isopropylidene-α-L-xylofuranose Protection->Protected_Xylose Modification Selective Chemical Modification at C3/C5 Protected_Xylose->Modification C3 and C5 hydroxyls are available for reaction Modified_Protected_Xylose Modified Protected Xylose Modification->Modified_Protected_Xylose Deprotection Deprotection (aq. Acid) Modified_Protected_Xylose->Deprotection Removes the isopropylidene group Modified_L_Xylose Modified L-Xylose Deprotection->Modified_L_Xylose

Caption: Logical workflow for using the protecting group.

References

Method

Application Note and Protocol: Oxidation of 1,2-O-Isopropylidene-α-L-xylofuranose

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed experimental procedure for the oxidation of the C3 hydroxyl group of 1,2-O-Isopropylidene-α-L-xylofuranose to yie...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the oxidation of the C3 hydroxyl group of 1,2-O-Isopropylidene-α-L-xylofuranose to yield the corresponding ketone, 1,2-O-isopropylidene-α-L-xyl-3-ulofuranose. This protocol is essential for the synthesis of various carbohydrate-based compounds and intermediates in drug discovery and development. The primary method detailed utilizes Pyridinium Chlorochromate (PCC), a reliable and selective oxidizing agent for this transformation. An alternative method using TEMPO-catalyzed oxidation is also mentioned.

Introduction

The selective oxidation of hydroxyl groups in protected monosaccharides is a fundamental transformation in carbohydrate chemistry. 1,2-O-Isopropylidene-α-L-xylofuranose is a versatile starting material, and its oxidation at the C3 position provides a key intermediate, a ulose, which can be further modified to introduce new functionalities or to alter the stereochemistry of the sugar ring. This application note outlines a robust and reproducible protocol for this oxidation, intended for use by researchers in synthetic organic chemistry and medicinal chemistry.

Key Reagents and Materials

  • 1,2-O-Isopropylidene-α-L-xylofuranose

  • Pyridinium Chlorochromate (PCC)

  • Silica Gel (for chromatography and use with PCC)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Diethyl Ether (Et₂O)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates

  • Rotary evaporator

  • Chromatography column

Experimental Protocol: PCC Oxidation

This procedure details the oxidation of the secondary alcohol at the C3 position to a ketone using Pyridinium Chlorochromate (PCC). PCC is a mild oxidant that effectively converts secondary alcohols to ketones without significant side reactions when used in anhydrous conditions.[1][2] The addition of silica gel to the reaction mixture facilitates the work-up by adsorbing the reduced chromium by-products.[3]

1. Reaction Setup:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) and silica gel (of equal weight to PCC) in anhydrous dichloromethane (CH₂Cl₂).
  • Stir the suspension for 15 minutes at room temperature.

2. Addition of Starting Material:

  • Dissolve 1,2-O-Isopropylidene-α-L-xylofuranose (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
  • Add the solution of the starting material to the PCC suspension dropwise over 5-10 minutes.

3. Reaction Monitoring:

  • Allow the reaction mixture to stir at room temperature.
  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate (e.g., 2:1 v/v). The reaction is typically complete within 2-4 hours.

4. Work-up and Extraction:

  • Upon completion, dilute the reaction mixture with diethyl ether.
  • Pass the entire mixture through a short plug of silica gel, eluting with additional diethyl ether to ensure all the product is collected. The dark, tarry chromium by-products should remain on the silica plug.[3]
  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

5. Purification:

  • Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
  • Combine the fractions containing the pure product (as determined by TLC).
  • Remove the solvent under reduced pressure to yield the purified 1,2-O-isopropylidene-α-L-xyl-3-ulofuranose as a white solid or syrup.

6. Characterization:

  • Characterize the final product by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and compare the data with literature values for the corresponding D-enantiomer.

Alternative Protocol: TEMPO-Catalyzed Oxidation

An alternative, metal-free oxidation can be performed using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (NaOCl).[4] This method is often considered "greener" and can be advantageous in certain synthetic routes.

Data Presentation

The following table summarizes the typical quantitative data for the PCC oxidation protocol. Yields are based on common literature values for similar alcohol oxidations.

ParameterValueNotes
Starting Material 1,2-O-Isopropylidene-α-L-xylofuranose1.0 equivalent
Oxidizing Agent Pyridinium Chlorochromate (PCC)1.5 equivalents
Solvent Anhydrous Dichloromethane (CH₂Cl₂)Volume sufficient to ensure stirring
Reaction Time 2 - 4 hoursMonitor by TLC
Reaction Temperature Room Temperature (approx. 20-25 °C)
Purification Method Flash Column ChromatographySilica gel, Hexanes/Ethyl Acetate eluent
Typical Yield 75 - 90%Yields may vary based on scale and purity of reagents.
Product 1,2-O-isopropylidene-α-L-xyl-3-ulofuranoseCharacterized by spectroscopic methods.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the PCC oxidation of 1,2-O-Isopropylidene-α-L-xylofuranose.

Oxidation_Workflow Start 1,2-O-Isopropylidene- α-L-xylofuranose Reaction Reaction Mixture (Stir at RT, 2-4h) Start->Reaction Reagents PCC, Silica Gel Anhydrous CH₂Cl₂ Reagents->Reaction Workup Dilute with Et₂O Filter through Silica Plug Reaction->Workup Monitor by TLC Evaporation Solvent Evaporation (Rotovap) Workup->Evaporation Purification Flash Column Chromatography Evaporation->Purification Crude Product Product Pure 1,2-O-isopropylidene- α-L-xyl-3-ulofuranose Purification->Product

Caption: Workflow for the PCC oxidation of 1,2-O-Isopropylidene-α-L-xylofuranose.

References

Application

Application Notes and Protocols for the Large-Scale Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose

For Researchers, Scientists, and Drug Development Professionals Introduction and Application 1,2-O-Isopropylidene-α-L-xylofuranose is a key chiral building block and a crucial intermediate in the synthesis of a wide rang...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application

1,2-O-Isopropylidene-α-L-xylofuranose is a key chiral building block and a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds and biologically active molecules. Its protected furanose structure allows for selective chemical modifications at the C-3 and C-5 positions, making it an invaluable precursor for the development of novel therapeutics. The L-configuration of the xylose moiety is of particular interest in the synthesis of antiviral and anticancer nucleoside analogues, where the stereochemistry of the sugar component is critical for biological activity.

The isopropylidene protecting group offers the advantage of being stable under a variety of reaction conditions while being readily removable under mild acidic conditions. This facilitates multi-step synthetic routes towards complex target molecules. The large-scale and cost-effective synthesis of high-purity 1,2-O-Isopropylidene-α-L-xylofuranose is therefore a critical requirement for the pharmaceutical and biotechnology industries to support drug discovery and development programs.

These application notes provide detailed protocols for the large-scale synthesis and purification of 1,2-O-Isopropylidene-α-L-xylofuranose, designed to be scalable for industrial applications.

Synthetic Pathway and Process Overview

The synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose from L-xylose is a well-established process. The overall synthetic transformation involves the selective protection of the 1,2-hydroxyl groups of L-xylose as an isopropylidene acetal. This is typically achieved by reacting L-xylose with acetone or a related acetone equivalent in the presence of an acid catalyst. The reaction equilibrium can be controlled to favor the formation of the mono-acetal over the di-acetal by careful control of reaction parameters.

Synthesis_Pathway L_Xylose L-Xylose Intermediate Intermediate (Hemiacetal) L_Xylose->Intermediate Acetone, Acid Catalyst Product 1,2-O-Isopropylidene-α-L-xylofuranose Intermediate->Product Intramolecular Cyclization

Caption: Synthetic pathway for 1,2-O-Isopropylidene-α-L-xylofuranose.

The overall workflow for the industrial production of 1,2-O-Isopropylidene-α-L-xylofuranose involves several key stages, from raw material handling to the final purified product.

Production_Workflow cluster_0 Synthesis Stage cluster_1 Workup & Isolation Stage cluster_2 Purification Stage start L-Xylose & Reagents reaction Reaction Vessel (Controlled Temperature & Agitation) start->reaction quench Neutralization/Quenching reaction->quench filtration Filtration of Salts quench->filtration extraction Solvent Extraction filtration->extraction concentration Solvent Removal (Evaporation) extraction->concentration chromatography Column Chromatography concentration->chromatography crystallization Crystallization chromatography->crystallization drying Drying of Final Product crystallization->drying final_product final_product drying->final_product Final Product: 1,2-O-Isopropylidene-α-L-xylofuranose

Caption: Industrial production workflow.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose

This protocol is adapted for a large-scale synthesis, focusing on the selective formation of the 1,2-mono-acetonide.

Materials and Equipment:

  • L-Xylose

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane (optional, as a water scavenger)

  • Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst

  • Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying

  • Organic solvents for extraction (e.g., Dichloromethane, Ethyl Acetate)

  • Large-scale reaction vessel with mechanical stirring, temperature control, and a reflux condenser

  • Filtration apparatus

  • Rotary evaporator or other solvent removal system

Procedure:

  • Reaction Setup: In a clean and dry large-scale reaction vessel, suspend L-xylose in anhydrous acetone. For every 1 kg of L-xylose, use approximately 10-15 L of acetone.

  • Addition of Water Scavenger (Optional but Recommended): To drive the equilibrium towards product formation, add 2,2-dimethoxypropane (approximately 1.2 equivalents relative to L-xylose).

  • Catalyst Addition: Cool the suspension to 0-5 °C using an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2% v/v of the acetone volume) with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material and to minimize the formation of the di-isopropylidene by-product.

  • Quenching the Reaction: Once the reaction is complete, cool the mixture to 0-5 °C and slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the pH of the mixture is neutral (pH ~7).

  • Workup and Isolation:

    • Filter the reaction mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the acetone.

    • To the resulting syrup, add water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil or a semi-solid.

Protocol 2: Purification of 1,2-O-Isopropylidene-α-L-xylofuranose

For industrial-scale purification, flash column chromatography is a viable method to obtain high-purity product.

Materials and Equipment:

  • Crude 1,2-O-Isopropylidene-α-L-xylofuranose

  • Silica gel (for column chromatography)

  • Eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol)

  • Industrial-scale chromatography system

  • Fractions collector

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a column packed with silica gel in the chosen eluent system. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a non-polar mixture and gradually increasing the polarity, is often effective. For example, a gradient of 20% to 60% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 1,2-O-Isopropylidene-α-L-xylofuranose as a white to off-white solid.

  • Crystallization (Optional): For obtaining highly pure crystalline material, the purified product can be crystallized from a suitable solvent system, such as ethyl acetate/hexane.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of 1,2-O-Isopropylidene-α-L-xylofuranose.

Table 1: Reagent Quantities for Large-Scale Synthesis (Based on 10 kg of L-Xylose)

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
L-Xylose150.1310.0 kg1.0
Anhydrous Acetone58.08100 - 150 L-
2,2-Dimethoxypropane104.15~8.3 L (79.9 mol)~1.2
Sulfuric Acid (conc.)98.08100 - 200 mLCatalytic

Table 2: Typical Yields and Purity

StageProduct FormTypical Yield (%)Purity (by HPLC)
Crude ProductViscous Oil/Semi-solid85 - 95%80 - 90%
After ChromatographyWhite Solid70 - 85%> 98%
After CrystallizationCrystalline Solid60 - 75%> 99.5%

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals encountering low yields in the synthesis of 1,2-O-Isopropylidene-α-L-xylof...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals encountering low yields in the synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose.

Troubleshooting Guide

Low yield in the synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose is a common issue. This guide addresses the most frequent problems and offers systematic solutions.

Problem 1: Low Conversion of L-xylose

  • Symptom: A significant amount of starting material, L-xylose, is recovered after the reaction.

  • Possible Causes & Solutions:

CauseRecommended Action
Insufficient Catalyst Activity Ensure the acid catalyst (e.g., H₂SO₄, p-TsOH) is fresh and not degraded. Consider using a stronger Lewis acid catalyst, such as ferric chloride or iodine, which can be effective under mild conditions.
Inadequate Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to side product formation.
Presence of Water This is a critical factor. The reaction is an equilibrium, and water drives it backward. Ensure all glassware is oven-dried, use anhydrous acetone, and consider adding a dehydrating agent like anhydrous copper sulfate or molecular sieves to the reaction mixture.

Problem 2: Formation of Di-O-isopropylidene-L-xylofuranose

  • Symptom: The major product is the di-protected xylose derivative, with very little of the desired mono-protected product.

  • Possible Causes & Solutions:

CauseRecommended Action
Excess Acetone or Acetalizing Agent While acetone is the solvent, using a large excess in conjunction with a strong catalyst and long reaction times can favor the formation of the thermodynamically more stable di-protected product. Consider using a co-solvent to reduce the acetone concentration.
Prolonged Reaction Time Over-extending the reaction time can lead to the formation of the di-acetal. Monitor the reaction closely by TLC and quench it once the optimal amount of the mono-protected product is formed.
Inefficient Quenching Ensure the reaction is properly neutralized at the end of the reaction to prevent further reaction during workup.

Problem 3: Formation of Other Isomers (e.g., pyranose form)

  • Symptom: Complex mixture of products observed on TLC or NMR, indicating the presence of isomers other than the desired α-L-xylofuranose derivative.

  • Possible Causes & Solutions:

CauseRecommended Action
Reaction Conditions Favoring Pyranose Formation The furanose form is generally favored for the 1,2-isopropylidene protection. However, certain conditions might lead to the formation of pyranose isomers. Ensure the reaction temperature is appropriate and the catalyst is suitable for furanose formation.
Anomerization The α-anomer is typically the desired product. Reaction conditions can influence the α/β ratio. Purification by column chromatography is usually necessary to isolate the desired anomer.

Problem 4: Difficulty in Product Purification

  • Symptom: Inability to separate the desired 1,2-O-Isopropylidene-α-L-xylofuranose from starting material, di-protected product, or other isomers by column chromatography.

  • Possible Causes & Solutions:

CauseRecommended Action
Poor Separation on Silica Gel The polarity of the mono- and di-protected products can be very similar. Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) often gives the best separation.
Co-elution of Isomers If isomers are co-eluting, consider derivatization of the free hydroxyl groups to alter the polarity before chromatography, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield of the mono-protected product?

A1: The most critical factor is the strict exclusion of water from the reaction mixture. The formation of the isopropylidene group is a reversible reaction, and the presence of water will drive the equilibrium back towards the starting materials. Ensure all reagents and glassware are anhydrous.

Q2: Which acid catalyst is best for this synthesis?

A2: While sulfuric acid is commonly used, other catalysts like p-toluenesulfonic acid (p-TsOH), ferric chloride (FeCl₃), or iodine (I₂) can offer milder reaction conditions and potentially better selectivity for the mono-protected product. The choice of catalyst may require some optimization for your specific setup.

Q3: How can I selectively synthesize the 1,2-O-isopropylidene derivative over the 1,2:3,5-di-O-isopropylidene derivative?

A3: To favor the mono-protection, you can try using a stoichiometric amount of 2,2-dimethoxypropane as the isopropylidene source instead of using acetone as the solvent. This allows for better control over the reaction. Alternatively, a two-step procedure involving the synthesis of the di-protected compound followed by selective hydrolysis of the 3,5-isopropylidene group can provide better control and yield of the desired 1,2-mono-protected product.

Q4: What is a suitable TLC system for monitoring the reaction?

A4: A common TLC solvent system is a mixture of hexane and ethyl acetate. A starting point could be a 1:1 or 2:1 mixture of hexane:ethyl acetate. The L-xylose will remain at the baseline, while the mono- and di-protected products will have higher Rf values.

Q5: The product is an oil, but the literature reports a solid. What should I do?

A5: The product can sometimes be obtained as a thick syrup or oil, especially if it contains minor impurities. Try to purify it further by column chromatography. If it is pure, you can try to induce crystallization by dissolving it in a minimal amount of a hot solvent (like diethyl ether or ethyl acetate) and then slowly cooling it down, or by adding a non-polar solvent (like hexane) to a concentrated solution of the product in a more polar solvent.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields. Please note that optimal conditions may vary.

ParameterCondition 1: One-Pot SynthesisCondition 2: Two-Step Synthesis (Hydrolysis)
Starting Material L-xylose1,2:3,5-di-O-Isopropylidene-α-L-xylofuranose
Reagents Acetone, Acid Catalyst (e.g., H₂SO₄)Dilute Acid (e.g., HCl in Methanol/Water)
Temperature Room Temperature to 40°CRoom Temperature
Reaction Time 2-6 hours (TLC monitored)30-60 minutes (TLC monitored)
Typical Yield 40-60%>80% (from the di-protected compound)

Experimental Protocols

Protocol 1: One-Pot Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose

  • Preparation: Suspend L-xylose (1.0 eq) in anhydrous acetone. Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, quench the reaction by adding a base (e.g., sodium bicarbonate solution) until the mixture is neutral.

  • Extraction: Filter the mixture and evaporate the acetone. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Two-Step Synthesis via Selective Hydrolysis

Step A: Synthesis of 1,2:3,5-di-O-Isopropylidene-α-L-xylofuranose

  • Preparation: Suspend L-xylose (1.0 eq) in a larger volume of anhydrous acetone. Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours until TLC shows complete conversion to the di-protected product.

  • Workup and Purification: Neutralize the reaction with a base, filter, and evaporate the solvent. The crude di-protected product can often be used in the next step without further purification.

Step B: Selective Hydrolysis to 1,2-O-Isopropylidene-α-L-xylofuranose

  • Preparation: Dissolve the crude 1,2:3,5-di-O-Isopropylidene-α-L-xylofuranose in a mixture of methanol and water containing a catalytic amount of a dilute acid (e.g., 0.1 M HCl).

  • Reaction: Stir the mixture at room temperature and monitor carefully by TLC (approximately 30-60 minutes). The di-protected spot will disappear and a new, more polar spot for the mono-protected product will appear.

  • Workup: Quench the reaction with a base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by silica gel column chromatography.

Visualizations

experimental_workflow cluster_one_pot One-Pot Synthesis cluster_two_step Two-Step Synthesis A1 L-xylose B1 Reaction with Acetone (Acid Catalyst) A1->B1 C1 Crude Product Mixture B1->C1 D1 Purification (Column Chromatography) C1->D1 E1 1,2-O-Isopropylidene- α-L-xylofuranose D1->E1 A2 L-xylose B2 Di-protection with Acetone A2->B2 C2 1,2:3,5-di-O-Isopropylidene- α-L-xylofuranose B2->C2 D2 Selective Hydrolysis C2->D2 E2 Crude Mono-protected Product D2->E2 F2 Purification (Column Chromatography) E2->F2 G2 1,2-O-Isopropylidene- α-L-xylofuranose F2->G2

Caption: Experimental workflows for the synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose.

troubleshooting_low_yield Start Low Yield of 1,2-O-Isopropylidene- α-L-xylofuranose Q1 What is the main component in the crude product? Start->Q1 A1 Unreacted L-xylose Q1->A1 A2 Di-protected Xylose Q1->A2 A3 Complex Mixture of Isomers Q1->A3 S1 Check for water contamination. Increase catalyst concentration or reaction time. A1->S1 S2 Reduce reaction time. Use stoichiometric 2,2-dimethoxypropane or perform selective hydrolysis of di-protected product. A2->S2 S3 Optimize reaction temperature. Purify carefully by column chromatography. A3->S3

Caption: Troubleshooting decision tree for low yield in the target synthesis.

Optimization

identifying side products in the synthesis of 1,2-O-Isopropylidene-a-L-xylofuranose

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-O-Isopropylidene-α-L-xyl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose. Our aim is to help you identify and mitigate the formation of common side products, thereby improving the yield and purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose?

A1: The most frequently encountered side products in the acid-catalyzed synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose from L-xylose are:

  • 1,2:3,5-di-O-isopropylidene-α-L-xylofuranose: This di-protected sugar is often the major byproduct, arising from the further reaction of the desired mono-protected product with the acetalization reagent.

  • Unreacted L-xylose: Incomplete reaction can lead to the recovery of the starting material. This can be due to insufficient reaction time, low catalyst concentration, or the presence of water, which can hydrolyze the formed acetal.

  • Isomeric monoprotected products: Formation of the corresponding pyranose acetal, 1,2-O-isopropylidene-α-L-xylopyranose, can occur as sugars exist in an equilibrium between furanose and pyranose forms in solution.

  • Degradation products: Under harsh acidic conditions, L-xylose can degrade to form various byproducts, including furfural.

Q2: How can I control the reaction to favor the formation of the desired mono-protected product over the di-protected side product?

A2: To selectively synthesize the mono-acetal, it is crucial to control the stoichiometry of the reagents and the reaction conditions. Using a limited amount of the isopropylidene source (e.g., acetone or 2,2-dimethoxypropane) and carefully monitoring the reaction progress can help prevent the formation of the di-acetal. Shorter reaction times and lower temperatures can also favor the mono-protected product.

Q3: What is the role of the acid catalyst in this reaction, and which catalysts are typically used?

A3: The acid catalyst is essential for the formation of the isopropylidene acetal. It protonates the carbonyl group of acetone or the methoxy group of 2,2-dimethoxypropane, making it a better electrophile for the hydroxyl groups of L-xylose to attack. Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and iodine (I₂). The choice and concentration of the catalyst can significantly impact the reaction rate and the formation of side products.

Q4: How can I effectively purify 1,2-O-Isopropylidene-α-L-xylofuranose from the reaction mixture?

A4: Purification is typically achieved using column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is commonly employed to separate the more polar desired mono-protected product from the less polar di-protected side product and any non-polar impurities. Unreacted L-xylose, being highly polar, will remain at the baseline of the chromatography column.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose and provides potential solutions.

Issue 1: Low yield of the desired product and a high amount of unreacted L-xylose.
Potential Cause Suggested Solution
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time until the starting material spot is significantly diminished.
Low Catalyst Concentration Increase the amount of acid catalyst incrementally. Be cautious, as excessive acid can lead to degradation.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. The reaction is sensitive to moisture, which can lead to the hydrolysis of the product.
Issue 2: Predominant formation of 1,2:3,5-di-O-isopropylidene-α-L-xylofuranose.
Potential Cause Suggested Solution
Excess Acetalization Reagent Use a stoichiometric or slightly excess amount of the isopropylidene source (e.g., 1.0-1.2 equivalents).
Prolonged Reaction Time Monitor the reaction closely by TLC and quench the reaction as soon as the desired product is the major component.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity for the mono-acetal.
Issue 3: Formation of multiple spots on TLC, indicating a mixture of isomeric products.
Potential Cause Suggested Solution
Equilibrium between Furanose and Pyranose Forms The formation of some pyranose isomer is often unavoidable. Optimize purification by column chromatography to isolate the desired furanose isomer.
Anomerization The α-anomer is typically the thermodynamically favored product. Reaction conditions can be optimized to favor its formation, although a mixture of anomers may still be present.
Issue 4: Darkening of the reaction mixture, suggesting degradation.
Potential Cause Suggested Solution
Excessively Acidic Conditions Reduce the concentration of the acid catalyst. Consider using a milder catalyst, such as iodine.
High Reaction Temperature Conduct the reaction at a lower temperature to minimize the rate of degradation reactions.

Experimental Protocols

A detailed experimental protocol for the synthesis of the related di-protected D-xylofuranose provides insight into the general conditions. For the selective synthesis of the mono-protected L-xylofuranose, modifications to this protocol are necessary, primarily concerning the stoichiometry of the reagents and the reaction time.

General Procedure for Isopropylidene Protection of Xylose (adapted for mono-protection):

  • Suspend L-xylose in anhydrous acetone (or a mixture of an inert solvent and 2,2-dimethoxypropane).

  • Cool the mixture in an ice bath.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) dropwise with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the desired product is the major component, quench the reaction by adding a base (e.g., sodium bicarbonate solution or triethylamine).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Logical Troubleshooting Workflow

Troubleshooting_Side_Products Start Start Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose Analyze_TLC Analyze Reaction Mixture by TLC Start->Analyze_TLC High_SM High Amount of Unreacted L-Xylose Analyze_TLC->High_SM Issue High_Diacetal Predominant Formation of Di-acetal Side Product Analyze_TLC->High_Diacetal Issue Multiple_Spots Multiple Isomeric Products Observed Analyze_TLC->Multiple_Spots Issue Degradation Reaction Mixture Darkens (Degradation) Analyze_TLC->Degradation Issue Desired_Product Desired Product is Major Component Analyze_TLC->Desired_Product Success Sol_High_SM Increase Reaction Time Increase Catalyst Concentration Ensure Anhydrous Conditions High_SM->Sol_High_SM Solution Sol_High_Diacetal Reduce Acetalization Reagent Stoichiometry Decrease Reaction Time Lower Reaction Temperature High_Diacetal->Sol_High_Diacetal Solution Sol_Multiple_Spots Optimize Column Chromatography for Isomer Separation Multiple_Spots->Sol_Multiple_Spots Solution Sol_Degradation Reduce Acid Catalyst Concentration Use Milder Catalyst Lower Reaction Temperature Degradation->Sol_Degradation Solution Purify Purify by Column Chromatography Desired_Product->Purify

Troubleshooting workflow for identifying and resolving side product formation.

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 1,2-O-Isopropylidene-α-L-xylofuranose

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,2-O-Iso...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,2-O-Isopropylidene-α-L-xylofuranose.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of 1,2-O-Isopropylidene-α-L-xylofuranose, helping you identify the root cause of impurities and providing actionable solutions.

Problem 1: Low Yield of the Desired Product

Potential CauseRecommended Solution
Incomplete Reaction - Ensure anhydrous conditions, as water can consume the acid catalyst and hydrolyze the product. - Use a fresh, high-purity source of L-xylose and acetone or a acetone equivalent like 2,2-dimethoxypropane. - Verify the catalytic activity of the acid used (e.g., sulfuric acid, p-toluenesulfonic acid).
Suboptimal Reaction Temperature - Maintain the recommended reaction temperature. Lower temperatures can slow the reaction, while excessively high temperatures can lead to side product formation.
Inefficient Work-up - Rapidly neutralize the acid catalyst upon reaction completion to prevent product degradation. - Ensure complete extraction of the product from the aqueous phase during work-up.

Problem 2: Presence of Multiple Spots on TLC Analysis

Observation on TLCLikely ImpurityRecommended Action
Spot at the Baseline Unreacted L-xyloseImprove reaction conditions to drive the synthesis to completion. During work-up, ensure the product is fully extracted into the organic phase, leaving the more polar L-xylose in the aqueous phase.
Spot with a Higher Rf than the Product 1,2:3,5-di-O-Isopropylidene-α-L-xylofuranose (di-protected xylose)Use a controlled amount of the acetalization reagent (e.g., acetone, 2,2-dimethoxypropane). This impurity can be separated by column chromatography.
Faint Spot with Rf Close to the Product Isomeric mono-protected products (e.g., 2,3-O-Isopropylidene-α-L-xylofuranose)Optimize reaction conditions to favor the formation of the desired 1,2-O-isopropylidene isomer. Careful column chromatography may be required for separation.
Streaking or Tailing of the Product Spot Acidic residues from the catalystEnsure thorough neutralization and washing during the work-up procedure.

Problem 3: Difficulty in Purifying the Product

Purification ChallengeRecommended Solution
Co-elution of Impurities during Column Chromatography - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase, such as reversed-phase silica gel if impurities have different polarities.
Product Oiling Out During Recrystallization - Select an appropriate solvent system for recrystallization. Common choices include ethyl acetate/hexanes or diethyl ether/petroleum ether. - Ensure the product is sufficiently pure before attempting recrystallization, as significant impurities can inhibit crystal formation.
Product Hydrolysis on Silica Gel - Neutralize the silica gel before use by washing it with a solvent mixture containing a small amount of a volatile base like triethylamine. - Perform the chromatography as quickly as possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose?

The most frequently encountered impurities are:

  • Unreacted L-xylose: Due to incomplete reaction.

  • 1,2:3,5-di-O-Isopropylidene-α-L-xylofuranose: The di-protected by-product formed from the reaction of both pairs of hydroxyl groups with the acetalization reagent.

  • Hydrolyzed product: The starting material, L-xylose, can be regenerated if the reaction mixture is exposed to acidic conditions for a prolonged period or during a non-neutral work-up.

  • Other isomeric mono-protected products: Depending on the reaction conditions, small amounts of other isomers, such as 2,3-O-Isopropylidene-α-L-xylofuranose, may be formed.

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a mobile phase such as ethyl acetate/hexanes (e.g., 1:1 or 2:1 v/v). The starting material, L-xylose, will remain at the baseline, while the product will have a higher Rf value. The di-protected impurity will have an even higher Rf than the desired mono-protected product.

Q3: What are the recommended purification methods to achieve high purity?

A combination of techniques is often necessary to achieve high purity (>99%).

  • Aqueous Work-up: A carefully executed aqueous work-up is the first step to remove the acid catalyst and water-soluble impurities like unreacted L-xylose.

  • Column Chromatography: This is highly effective for separating the desired mono-protected product from the di-protected by-product and other isomeric impurities.

  • Recrystallization: This is an excellent final step to obtain a highly crystalline and pure product.

Q4: Can you provide a starting point for a column chromatography protocol?

  • Stationary Phase: Silica gel (230-400 mesh). It is advisable to use silica gel that has been neutralized by washing with a solvent mixture containing a small amount of triethylamine (e.g., 1%) and then dried.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, begin with 20% ethyl acetate in hexanes and gradually increase the polarity to 50-60% ethyl acetate. The di-protected product will elute first, followed by the desired mono-protected product.

Q5: What is a suitable solvent system for recrystallization?

A common and effective solvent system for the recrystallization of 1,2-O-Isopropylidene-α-L-xylofuranose is a mixture of diethyl ether and petroleum ether or ethyl acetate and hexanes. Dissolve the crude product in a minimum amount of the more polar solvent (diethyl ether or ethyl acetate) at room temperature or with gentle warming, and then slowly add the less polar solvent (petroleum ether or hexanes) until the solution becomes cloudy. Allow the solution to stand at room temperature or in a refrigerator to induce crystallization.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodKey Impurities RemovedTypical Purity AchievedAdvantagesDisadvantages
Aqueous Work-up Acid catalyst, unreacted L-xylose70-85%Simple, removes bulk polar impuritiesInsufficient for removing non-polar by-products
Column Chromatography Di-protected xylose, isomeric impurities95-99%High resolution separationCan be time-consuming, potential for product degradation on acidic silica
Recrystallization Minor impurities, residual solvents>99%Yields high-purity crystalline solidRequires a relatively pure starting material, potential for material loss

Experimental Protocols

Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose

This protocol is a representative method. Optimization may be required based on laboratory conditions and reagent purity.

  • Reaction Setup: To a suspension of L-xylose (1 equivalent) in anhydrous acetone (or a mixture of acetone and 2,2-dimethoxypropane), add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid at 0 °C.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, neutralize the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate or triethylamine until the pH is neutral.

  • Extraction: Remove the acetone under reduced pressure. Partition the residue between water and an organic solvent such as ethyl acetate. Extract the aqueous layer multiple times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification L-Xylose L-Xylose Reaction_Mixture Reaction Mixture L-Xylose->Reaction_Mixture Acetone / Acid Catalyst Acetone / Acid Catalyst Acetone / Acid Catalyst->Reaction_Mixture Crude_Product Crude Product Reaction_Mixture->Crude_Product Work-up Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure Product (>99%) Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of 1,2-O-Isopropylidene-α-L-xylofuranose.

Impurity_Analysis Crude_Product Crude Product Unreacted L-Xylose 1,2:3,5-di-O-Isopropylidene-α-L-xylofuranose Isomeric Mono-protected Products Desired Product Purification_Steps Purification Steps Aqueous Work-up Column Chromatography Recrystallization Crude_Product:f0->Purification_Steps:w Removed Crude_Product:f1->Purification_Steps:c Separated Crude_Product:f2->Purification_Steps:c Separated Pure_Product Pure 1,2-O-Isopropylidene-α-L-xylofuranose Purification_Steps->Pure_Product

Caption: Logical relationship between crude product impurities and purification steps.

Optimization

optimization of reaction conditions for isopropylidene protection of xylose

Welcome to the technical support center for the isopropylidene protection of D-xylose. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and freq...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isopropylidene protection of D-xylose. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this common synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common product of the isopropylidene protection of D-xylose?

The most common and desired product is 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose. This derivative is a versatile intermediate in the synthesis of various carbohydrate-based compounds.

Q2: Which acid catalysts are typically used for this reaction?

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids such as antimony pentachloride (SbCl₅).[1][2] The choice of catalyst can influence reaction time and selectivity.

Q3: What is the typical solvent and reagent for this protection?

Anhydrous acetone serves as both the solvent and the source of the isopropylidene groups. To drive the reaction to completion, a dehydrating agent or azeotropic removal of water is sometimes employed.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. By comparing the spots of the starting material (D-xylose) and the product, you can determine when the reaction is complete. A common developing solvent system is a mixture of ethyl acetate and hexane.

Q5: What are the potential side products in this reaction?

Potential side products include the formation of mono-O-isopropylidene xylose isomers and other di-O-isopropylidene isomers.[3] Incomplete reactions will leave unreacted D-xylose. Over-exposure to acidic conditions can lead to degradation of the sugar.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (e.g., absorbed moisture). Insufficient reaction time or temperature.Use a fresh, anhydrous acid catalyst. Increase the reaction time or temperature, monitoring progress by TLC.
Incomplete Reaction Insufficient amount of acetone or acid catalyst. Presence of water in the reaction mixture.Increase the equivalents of acetone and/or catalyst.[3] Ensure all reagents and glassware are thoroughly dried. Consider using a dehydrating agent like molecular sieves.[1]
Formation of Multiple Products (Isomers) Reaction conditions are not optimal for selectivity. The reaction may be under kinetic or thermodynamic control, favoring different isomers.Carefully control the reaction temperature; running the reaction at a lower temperature may improve selectivity.[3] The amount of acid catalyst can also affect isomer distribution. Purification by column chromatography is often necessary to isolate the desired 1,2:3,5-isomer.
Product Degradation (Charring) The acid catalyst is too concentrated or the reaction temperature is too high.Use a less concentrated acid or a milder catalyst. Maintain a lower reaction temperature and monitor the reaction closely to avoid prolonged reaction times.
Difficulty in Product Isolation/Purification The product is an oil and difficult to crystallize. Co-elution of isomers during column chromatography.Ensure complete neutralization of the acid catalyst before workup. If the product is an oil, distillation under reduced pressure can be an effective purification method.[1] Optimize the solvent system for column chromatography to achieve better separation of isomers.

Quantitative Data Summary

The following tables summarize reaction conditions from various literature sources for the synthesis of di-O-isopropylidene-D-xylose.

Table 1: Reaction Conditions for Isopropylidene Protection of D-Xylose

Catalyst Solvent Temperature Reaction Time Yield Reference
H₂SO₄ (conc.)AcetoneRoom Temp30 minNot specified[2]
H₂SO₄ (conc.)Acetone20°C90 minNot specified[4]
SbCl₅Acetone60°C (reflux)5 hours89.2%[1]

Experimental Protocols

Protocol 1: Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose using Sulfuric Acid[2][4]
  • Preparation : Suspend D-xylose (e.g., 20.0 g) in anhydrous acetone (e.g., 500 mL) in a flask equipped with a magnetic stirrer and cool the mixture in an ice bath to 0-10°C.

  • Reaction : Slowly add concentrated sulfuric acid (e.g., 20.0 mL) dropwise to the cooled suspension, ensuring the temperature remains low. After the addition is complete, allow the mixture to warm to room temperature and stir for 30-90 minutes.

  • Workup : Cool the resulting solution to 0-10°C and carefully neutralize the acid by adding a solution of sodium carbonate or sodium hydroxide.

  • Isolation : Filter the resulting precipitate (sodium sulfate) and wash it with acetone.

  • Purification : Concentrate the filtrate under reduced pressure to remove the acetone. The resulting residue can be further purified by column chromatography or distillation.

Protocol 2: Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose using Antimony Pentachloride[1]
  • Preparation : To 200 mL of acetone, add 10.0 g of D-xylose and 89.7 mg of antimony pentachloride.

  • Reaction : Reflux the mixture with stirring in a water bath at 60°C for 5 hours. To ensure anhydrous conditions, Molecular Sieves 3A can be placed between the reaction vessel and the condenser.

  • Workup : After the reaction is complete, add a small amount of pyridine to neutralize the catalyst. Distill off the acetone under reduced pressure.

  • Extraction : Dissolve the residue in benzene (or another suitable organic solvent like ethyl acetate), wash with aqueous sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification : Distill off the benzene under reduced pressure. The final product can be purified by distillation under reduced pressure to yield 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Start with D-Xylose reagents Add Anhydrous Acetone & Acid Catalyst start->reagents stir Stir at Controlled Temperature reagents->stir monitor Monitor by TLC stir->monitor neutralize Neutralize Acid monitor->neutralize Reaction Complete filter_evap Filter & Evaporate Solvent neutralize->filter_evap extract Aqueous Extraction filter_evap->extract purify Column Chromatography or Distillation extract->purify product Pure Di-isopropylidene Xylose purify->product

Caption: General experimental workflow for isopropylidene protection of D-xylose.

troubleshooting_logic cluster_yield Yield Issues cluster_purity Purity Issues cluster_solutions Potential Solutions start Reaction Outcome Analysis low_yield Low or No Yield start->low_yield incomplete Incomplete Reaction start->incomplete isomers Mixture of Isomers start->isomers degradation Degradation/Charring start->degradation sol_catalyst Check Catalyst Activity/ Use Anhydrous Conditions low_yield->sol_catalyst sol_time_temp Adjust Time/ Temperature low_yield->sol_time_temp incomplete->sol_catalyst sol_stoich Adjust Reagent Stoichiometry incomplete->sol_stoich isomers->sol_time_temp sol_purify Optimize Purification isomers->sol_purify sol_conditions Use Milder Conditions degradation->sol_conditions

Caption: Troubleshooting logic for common issues in xylose protection reactions.

References

Troubleshooting

Technical Support Center: Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose

Welcome to the technical support center for the synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting gui...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chiral building block.

Alternative Synthetic Routes

While the direct isopropylidenation of L-xylose is a common method, alternative routes starting from more readily available precursors can be advantageous. Below is a summary of different synthetic strategies.

Data Presentation: Comparison of Synthetic Routes

RouteStarting MaterialKey StepsReported Overall YieldKey AdvantagesKey Disadvantages
1 L-XyloseDirect acetalization with acetone or a derivative.Good to ExcellentDirect, fewer steps.L-xylose can be expensive.
2 D-Glucono-1,5-lactoneOxidative degradation to L-xylose followed by acetalization.RespectableUtilizes an inexpensive and readily available starting material.Multi-step synthesis.
3 D-SorbitolChemical or enzymatic conversion to L-xylose, followed by acetalization.VariableD-sorbitol is a cost-effective starting material.Can involve multiple steps and challenging separations.

Experimental Protocols

Route 1: Direct Acetalization of L-Xylose

This method is analogous to the well-established synthesis of the D-enantiomer.

Methodology:

  • Reaction Setup: Suspend L-xylose in anhydrous acetone. The use of a drying agent, such as anhydrous copper sulfate or molecular sieves, is recommended to drive the equilibrium towards the product.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., ZnCl₂, FeCl₃, or I₂) or a strong protic acid (e.g., concentrated H₂SO₄).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution or ammonia). Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose.

Issue 1: Low Yield of the Desired Product

Potential Cause Recommended Solutions
Incomplete reaction. - Ensure all reagents and solvents are anhydrous. Water will inhibit the reaction. - Increase the reaction time or temperature. - Use a more effective catalyst or increase the catalyst loading.
Formation of di-isopropylidene by-product. - Use a stoichiometric amount of acetone or 2,2-dimethoxypropane. - Carefully control the reaction time to favor the formation of the mono-acetonide.
Degradation of the starting material or product. - Use milder reaction conditions (e.g., lower temperature, less harsh acid catalyst). - Ensure prompt neutralization during the work-up to prevent acid-catalyzed degradation.

Issue 2: Difficulty in Product Purification

Potential Cause Recommended Solutions
Co-elution of the product with starting material or by-products on silica gel. - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider derivatization of the crude mixture to facilitate separation.
Product is an oil or difficult to crystallize. - Ensure the product is pure by NMR and/or mass spectrometry before attempting crystallization. - Try different solvent systems for recrystallization. Seeding with a small crystal of the pure product can induce crystallization.

Issue 3: Formation of Anomeric Mixtures (α and β isomers)

Potential Cause Recommended Solutions
Thermodynamic vs. Kinetic Control. - The α-anomer is often the thermodynamically more stable product. Allowing the reaction to reach equilibrium will favor its formation. - Reaction conditions (temperature, catalyst) can influence the anomeric ratio. Experiment with different conditions to optimize for the desired α-anomer.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the isopropylidenation reaction?

A1: The acid catalyst protonates the carbonyl oxygen of acetone, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of L-xylose to form the cyclic ketal.

Q2: Can I use 2,2-dimethoxypropane instead of acetone?

A2: Yes, 2,2-dimethoxypropane is an excellent alternative. It acts as both the acetone source and a water scavenger, as it reacts with the water produced during the reaction to form methanol and acetone, thus driving the equilibrium towards the product.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. The product, being less polar than the starting material (L-xylose), will have a higher Rf value. A suitable solvent system for TLC is typically a mixture of ethyl acetate and hexane.

Q4: What are the common side products in this reaction?

A4: The most common side product is the di-O-isopropylidene derivative, where two isopropylidene groups protect two pairs of hydroxyl groups. Over-reaction or the use of a large excess of acetone can lead to the formation of this by-product.

Q5: How can I confirm the stereochemistry of the final product?

A5: The stereochemistry can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the protons on the furanose ring in the ¹H NMR spectrum are characteristic of the α-anomer. Comparison of the spectral data with literature values for the analogous D-enantiomer can also be helpful.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_route1 Route 1: Direct Acetalization cluster_route2 Route 2: From D-Glucono-1,5-lactone L_Xylose L-Xylose Reaction Acetonation (Acetone, Acid Catalyst) L_Xylose->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Purification (Chromatography/Recrystallization) Crude_Product->Purification Final_Product 1,2-O-Isopropylidene- α-L-xylofuranose Purification->Final_Product D_Gluconolactone D-Glucono-1,5-lactone Oxidative_Degradation Oxidative Degradation D_Gluconolactone->Oxidative_Degradation L_Xylose_2 L-Xylose Oxidative_Degradation->L_Xylose_2 Acetalization_2 Acetalization L_Xylose_2->Acetalization_2 Final_Product_2 1,2-O-Isopropylidene- α-L-xylofuranose Acetalization_2->Final_Product_2

Caption: Synthetic workflows for 1,2-O-Isopropylidene-α-L-xylofuranose.

troubleshooting_logic Start Low Product Yield Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Side Products Formed? Incomplete_Reaction->Side_Products No Anhydrous Ensure Anhydrous Conditions Incomplete_Reaction->Anhydrous Yes Time_Temp Increase Time/Temperature Incomplete_Reaction->Time_Temp Yes Catalyst Optimize Catalyst Incomplete_Reaction->Catalyst Yes Degradation Degradation Occurred? Side_Products->Degradation No Stoichiometry Adjust Stoichiometry Side_Products->Stoichiometry Yes Mild_Conditions Use Milder Conditions Degradation->Mild_Conditions Yes

Caption: Troubleshooting logic for low yield in the synthesis.

Optimization

stability and storage conditions for 1,2-O-Isopropylidene-a-L-xylofuranose.

This technical support guide provides detailed information on the stability and storage of 1,2-O-Isopropylidene-a-L-xylofuranose, along with troubleshooting advice for common issues encountered during its use in research...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the stability and storage of 1,2-O-Isopropylidene-a-L-xylofuranose, along with troubleshooting advice for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1,2-O-Isopropylidene-a-L-xylofuranose?

A1: To ensure the long-term stability and purity of 1,2-O-Isopropylidene-a-L-xylofuranose, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C.[1][2][3] It is crucial to keep the container tightly sealed to protect the compound from moisture, as it is moisture-sensitive.[4] For enhanced stability, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.[5]

Q2: How stable is this compound at room temperature?

A2: While refrigerated storage is recommended, the compound can be handled at room temperature for short periods during experimental use.[6] However, prolonged exposure to ambient temperature, humidity, and light can lead to degradation. It is best practice to minimize the time the compound spends outside of its recommended storage conditions.

Q3: What are the signs of degradation?

A3: The primary degradation pathway for 1,2-O-Isopropylidene-a-L-xylofuranose is the hydrolysis of the isopropylidene group.[4] Signs of degradation may include a change in the physical appearance of the solid (e.g., from a white crystalline powder to a syrupy or discolored substance), a decreased melting point, or the appearance of additional spots on a Thin-Layer Chromatography (TLC) plate.

Q4: Is 1,2-O-Isopropylidene-a-L-xylofuranose compatible with all common laboratory solvents?

A4: The compound is soluble in solvents like DMSO, DMF, and ethanol, and slightly soluble in water and methanol.[4] However, it is incompatible with strong oxidizing agents.[5] Care should be taken when using acidic solvents or reagents, as acidic conditions can catalyze the hydrolysis of the isopropylidene protecting group.

Stability Data

Storage ConditionTime (Months)Expected Purity (%)AppearanceComments
2-8°C, dry, dark12>98%White crystalline solidRecommended storage condition.
25°C / 60% RH395-98%White crystalline solidMinor degradation may occur.
25°C / 60% RH690-95%Slight discolorationNoticeable degradation.
40°C / 75% RH1<90%Discoloration/syrupySignificant degradation expected.

Note: This data is illustrative and should be confirmed by experimental testing.

Troubleshooting Guide

Issue 1: Unexpected reaction results or low yield.

This could be due to the degradation of the starting material.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield/Unexpected Results start Low Yield or Unexpected Product check_purity Check Purity of Starting Material (1,2-O-Isopropylidene-a-L-xylofuranose) start->check_purity tlc_analysis Perform TLC Analysis check_purity->tlc_analysis nmr_analysis Perform NMR Spectroscopy check_purity->nmr_analysis degraded Starting Material Degraded tlc_analysis->degraded Multiple spots observed not_degraded Starting Material is Pure tlc_analysis->not_degraded Single spot observed nmr_analysis->degraded Signals indicating hydrolysis nmr_analysis->not_degraded Expected spectrum order_new Order New Batch of Reagent degraded->order_new check_conditions Review Reaction Conditions (e.g., pH, temperature, moisture) not_degraded->check_conditions end_resolve Problem Resolved order_new->end_resolve check_conditions->end_resolve Stability_Assessment_Logic Logic for Assessing Compound Stability start Start Stability Study initial_analysis Time-0 Analysis (TLC, NMR, Appearance) start->initial_analysis storage Store at Varied Conditions (Temp, Humidity) initial_analysis->storage timepoint_analysis Time-Point Analysis (e.g., 1, 3, 6 months) storage->timepoint_analysis compare_data Compare with Time-0 Data timepoint_analysis->compare_data is_degraded Degradation Observed? compare_data->is_degraded stable Compound is Stable under these conditions is_degraded->stable No unstable Compound is Unstable Determine shelf-life is_degraded->unstable Yes end_study End of Study stable->end_study unstable->end_study

References

Troubleshooting

Technical Support Center: Crystallization and Purification of Xylofuranose Derivatives

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered duri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization and purification of xylofuranose derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and step-by-step solutions.

Issue 1: The xylofuranose derivative fails to crystallize and remains an oil or syrup.

  • Question: My purified xylofuranose derivative "oils out" of solution instead of forming crystals. What should I do?

  • Answer: "Oiling out" is a common problem, especially with highly polar or impure compounds.[1] Here are several strategies to address this issue:

    • Increase Solvent Volume: The compound may be coming out of solution too quickly at a temperature above its melting point. Try reheating the solution and adding more of the primary solvent to decrease the saturation level, then allow it to cool more slowly.[1][2]

    • Change Solvent System: The chosen solvent may not be ideal. Experiment with different solvent systems. A good starting point is a binary mixture of a solvent in which the compound is soluble and one in which it is sparingly soluble (an "anti-solvent").[3] Common pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[3]

    • Introduce a Seed Crystal: If you have a small crystal of the pure compound, adding it to the supersaturated solution can induce crystallization.[2] If no seed crystal is available, you can try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[2]

    • Consider Protecting Groups: The presence of certain protecting groups can inhibit crystallization. If your synthesis allows, consider using protecting groups known to enhance crystallinity, such as p-nitrobenzoates, which can promote π-π stacking interactions.

Issue 2: Crystals form too rapidly, leading to small or impure crystals.

  • Question: As soon as I cool my solution, a large amount of fine powder or small needles crash out. How can I obtain larger, purer crystals?

  • Answer: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification.[2] To slow down the crystallization process:

    • Use More Solvent: Add more of the hot solvent than the minimum required to dissolve the compound. This will keep the compound in solution for a longer period during cooling, allowing for slower, more orderly crystal growth.[2]

    • Slow Cooling: Avoid placing the hot solution directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated if necessary, before further cooling in a refrigerator or ice bath.

    • Vapor Diffusion: For small quantities, vapor diffusion is an excellent method for growing high-quality single crystals. Dissolve your compound in a small amount of a relatively volatile solvent and place this vial inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of your compound, promoting slow crystal growth.[4]

Issue 3: The purification by column chromatography yields impure fractions or poor recovery.

  • Question: I am having trouble separating my xylofuranose derivative from reaction byproducts using silica gel chromatography. What can I do?

  • Answer: The highly polar nature of xylofuranose derivatives, even when protected, can make chromatographic purification challenging. Here are some tips:

    • Optimize the Mobile Phase: A common issue is using a mobile phase that is too polar, causing all compounds to elute quickly with little separation. Start with a less polar solvent system and gradually increase the polarity. Common solvent systems for protected carbohydrates include ethyl acetate/hexanes and dichloromethane/methanol.[5]

    • Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. For protected carbohydrates, reversed-phase chromatography using a C18 or phenyl-hexyl stationary phase can be effective.[6][7] These methods separate compounds based on hydrophobicity, which can be advantageous for derivatives with bulky, nonpolar protecting groups.[7]

    • Check for Co-elution of Anomers: Xylofuranose derivatives can exist as α and β anomers, which may have very similar polarities and can be difficult to separate.[8] The presence of both anomers can also inhibit crystallization. High-performance liquid chromatography (HPLC) may be necessary to separate anomers.[6]

Frequently Asked Questions (FAQs)

Crystallization FAQs

  • Q1: What are the best general-purpose solvents for crystallizing xylofuranose derivatives?

    • A1: There is no single "best" solvent, as the ideal choice depends on the specific derivative and its protecting groups.[4] However, good starting points are often polar protic solvents like ethanol or isopropanol, or solvent mixtures such as ethyl acetate/hexanes, acetone/water, or ethanol/water.[3] The goal is to find a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.[1]

  • Q2: How do protecting groups affect the crystallization of my xylofuranose derivative?

    • A2: Protecting groups have a significant impact on the physicochemical properties of the molecule. Bulky, non-polar protecting groups like benzyl or silyl ethers decrease the overall polarity of the molecule, which can improve its solubility in organic solvents and facilitate crystallization from less polar solvent systems.[9] Some protecting groups, like p-nitrobenzoyl esters, are specifically used to induce crystallization due to favorable intermolecular interactions.

  • Q3: My compound is highly soluble in most common organic solvents, making crystallization by cooling difficult. What should I do?

    • A3: For highly soluble compounds, crystallization by slow evaporation of the solvent or by vapor diffusion of an anti-solvent are often more effective than cooling. You can also try to find a solvent in which the compound is less soluble.

  • Q4: How does the anomeric configuration (α or β) of my xylofuranose derivative affect its crystallization?

    • A4: The anomeric configuration can significantly influence the crystal packing and, therefore, the crystallization behavior.[8] In solution, xylofuranose derivatives can exist as an equilibrium mixture of anomers.[8][10] The presence of multiple anomers in solution can inhibit crystallization. It may be necessary to separate the anomers chromatographically before attempting crystallization.[6]

Purification FAQs

  • Q5: What is the best way to remove baseline impurities from my crude xylofuranose derivative?

    • A5: For baseline impurities that are highly polar, a simple filtration through a plug of silica gel using a relatively non-polar eluent can be effective. If the impurities are non-polar, crystallization is often a better initial purification step, as the polar product will crystallize out, leaving the non-polar impurities in the mother liquor.

  • Q6: I have a mixture of acetylated xylofuranose derivatives. What is a good method for their purification?

    • A6: Acetylated sugars are generally less polar than their unprotected counterparts and are well-suited for normal-phase silica gel chromatography. A gradient of ethyl acetate in hexanes is a common mobile phase for separating these compounds.

  • Q7: How can I purify xylofuranose derivatives with silyl protecting groups (e.g., TBDMS, TIPS)?

    • A7: Silyl-protected sugars are significantly less polar and are readily purified by silica gel chromatography using non-polar solvent systems like ethyl acetate/hexanes.[11] These derivatives are generally stable to chromatography, but care should be taken to avoid acidic conditions which can cleave the silyl ethers.[12]

Data Presentation

Table 1: Solubility of Unprotected Xylose in Ethanol/Water Mixtures

Solvent System (w/w Ethanol/Water)Temperature (°C)Solubility (g/kg solvent)
50:50201200
50:50402200
70:3020800
70:30401500

This data is representative for unprotected xylose and illustrates the significant impact of solvent composition and temperature on solubility.[8][13] The solubility of xylofuranose derivatives will vary based on the nature of the protecting groups.

Table 2: Comparison of Purification Methods for a Hypothetical Protected Xylofuranose Derivative

Purification MethodStationary PhaseMobile PhaseTypical Yield (%)Typical Purity (%)
Gravity Column ChromatographySilica Gel30% Ethyl Acetate in Hexanes70-85>95
Flash ChromatographySilica Gel20-40% Ethyl Acetate in Hexanes Gradient80-95>98
Reversed-Phase HPLCC1860-80% Acetonitrile in Water Gradient>90>99.5

This table provides an illustrative comparison of common purification techniques. Actual results will vary depending on the specific compound and impurities.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Protected Xylofuranose Derivative from a Dual Solvent System (e.g., Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude xylofuranose derivative in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystal Formation: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: General Procedure for Purification of a Protected Xylofuranose Derivative by Silica Gel Flash Chromatography

  • Column Packing: Prepare a flash chromatography column with silica gel, packed as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry sample to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified xylofuranose derivative.

Visualizations

Troubleshooting_Crystallization start Start: Purified Xylofuranose Derivative in Solution issue issue start->issue Problem Encountered question question issue->question What is the issue? action_oil 1. Add more solvent 2. Cool slowly 3. Change solvent system question->action_oil Oiling Out action_fast 1. Use more solvent 2. Slow cooling 3. Try vapor diffusion question->action_fast Rapid Precipitation action_none 1. Concentrate solution 2. Add anti-solvent 3. Seed/Scratch question->action_none No Crystals action action outcome outcome end_success Crystals Formed end_fail Re-evaluate Strategy outcome_oil outcome_oil action_oil->outcome_oil Result outcome_oil->end_success Success action_seed Try seeding or scratching outcome_oil->action_seed Still Oiling Out action_seed->end_success action_seed->end_fail action_fast->end_success outcome_none outcome_none action_none->outcome_none Result outcome_none->end_success Success outcome_none->end_fail Failure

Caption: Troubleshooting workflow for xylofuranose derivative crystallization.

Purification_Workflow start Crude Xylofuranose Derivative step_load Load onto Silica Gel Column start->step_load Dissolve in minimal solvent step step check check output output recycle recycle step_elute Gradually Increase Polarity (e.g., Hexanes -> EtOAc) recycle->step_elute Re-column or discard step_load->step_elute Start with non-polar mobile phase step_collect Collect Fractions step_elute->step_collect Elute compound check_tlc Analyze Fractions by TLC step_collect->check_tlc Monitor progress check_tlc->recycle Impure fractions step_combine Combine Pure Fractions check_tlc->step_combine Pure fractions identified step_evaporate Evaporate Solvent step_combine->step_evaporate Pool fractions step_evaporate->output Final Product

Caption: Experimental workflow for flash column chromatography purification.

References

Optimization

increasing the efficiency of the isopropylidene protection step for furanoses

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the isopropylidene protection step for fu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the isopropylidene protection step for furanoses.

Troubleshooting Guide

This guide addresses common issues encountered during the isopropylidene protection of furanoses.

1. Low or No Product Yield

  • Question: My reaction shows a very low yield of the desired isopropylidene-protected furanose. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Reagent Quality: Ensure that the acetone or acetone equivalent (like 2,2-dimethoxypropane) is anhydrous. Water in the reaction mixture can prevent the formation of the ketal. Similarly, verify the activity of your acid catalyst.

    • Catalyst Choice: The choice and amount of acid catalyst are critical. Common catalysts include p-toluenesulfonic acid (p-TSA), sulfuric acid, and Lewis acids like iron(III) chloride.[1] If one catalyst is ineffective, consider trying another. For instance, molecular iodine has been used for efficient acetalation under solvent-free conditions.[2]

    • Reaction Conditions: Ensure the reaction temperature and time are optimal. Some reactions proceed well at room temperature, while others may require gentle heating.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Equilibrium: Acetal formation is a reversible reaction. To drive the equilibrium towards the product, it is often necessary to remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent. Using 2,2-dimethoxypropane as the acetone source is advantageous as it reacts with water to form acetone and methanol, effectively removing water from the system.

2. Formation of Side Products

  • Question: I am observing unexpected spots on my TLC plate, indicating the formation of side products. What are these and how can I minimize them?

  • Answer: Side product formation is a common challenge. Here are some likely culprits and mitigation strategies:

    • Incomplete Protection: If your starting material has multiple diol pairs, you might be forming a mixture of partially protected products. To favor the formation of a specific isomer, consider the relative stability of the resulting rings. Protection of cis-diols on a five-membered ring is generally favored.[4]

    • Over-protection/Migration: In some cases, prolonged reaction times or harsh conditions can lead to the protection of less favored diols or migration of the protecting group. Carefully monitor the reaction by TLC to stop it once the desired product is predominantly formed.

    • Ring Opening/Rearrangement: Furanoses can be sensitive to acidic conditions, which might lead to ring-opening or rearrangement to the more stable pyranose form.[5] Use of milder catalysts or shorter reaction times can help prevent this. The use of a deep eutectic solvent (DES) prepared from choline chloride and malonic acid has been reported as a method for large-scale synthesis of di-O-isopropylidene protected sugars with high yields.[6]

3. Difficulty in Product Purification

  • Question: I am struggling to purify my isopropylidene-protected furanose from the reaction mixture. What purification strategies are most effective?

  • Answer: Purification can be challenging due to the similar polarities of the product and byproducts.

    • Work-up Procedure: After the reaction, it is crucial to neutralize the acid catalyst. This is typically done by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.

    • Chromatography: Flash column chromatography on silica gel is the most common method for purification.[7] A carefully chosen solvent system is key. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to elute your product.

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

1. What are the most common reagents for isopropylidene protection of furanoses?

The most common reagents are acetone or 2,2-dimethoxypropane in the presence of an acid catalyst. Common catalysts include p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and Lewis acids such as iron(III) chloride (FeCl₃) or zirconium(IV) chloride (ZrCl₄).[1][2]

2. How can I selectively protect one diol in a poly-hydroxylated furanose?

Regioselectivity can be achieved based on the stereochemistry of the hydroxyl groups. cis-Diols in a five-membered ring are generally more reactive and will be protected preferentially.[4] The primary hydroxyl group can often be selectively protected using bulky protecting groups.[4]

3. What are the typical reaction conditions?

Reaction conditions vary depending on the substrate and reagents. Reactions are often run in acetone or a non-polar solvent with an excess of the acetone source. Temperatures can range from room temperature to reflux. Reaction times can vary from a few hours to overnight. It is always recommended to monitor the reaction progress by TLC.

4. How stable is the isopropylidene (acetonide) protecting group?

Acetonides are stable to basic and nucleophilic conditions.[8] However, they are labile to acidic conditions and can be removed by treatment with dilute aqueous acid.[9]

5. What are the best methods for removing the isopropylidene group?

The isopropylidene group is typically removed by hydrolysis using dilute aqueous acid, such as acetic acid or hydrochloric acid.[9] Other methods include using Amberlite IR-120 H⁺ resin or trifluoroacetic acid (TFA).[3]

Experimental Protocols

Protocol 1: General Procedure for Isopropylidene Protection of a Furanose using 2,2-Dimethoxypropane

  • Dissolve the furanose derivative in anhydrous acetone or an inert solvent like dichloromethane.

  • Add an excess of 2,2-dimethoxypropane (2-3 equivalents per diol).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.02 mmol).[10]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a few drops of triethylamine or a saturated solution of sodium bicarbonate.[10]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Deprotection of an Isopropylidene-Protected Furanose

  • Dissolve the isopropylidene-protected furanose in a mixture of acetic acid and water (e.g., 70% aqueous acetic acid).[10]

  • Heat the reaction mixture (e.g., to 70 °C).[10]

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure. Co-evaporation with toluene may be necessary to remove residual acetic acid.

  • Purify the deprotected furanose if necessary.

Quantitative Data Summary

Table 1: Examples of Isopropylidene Protection Reactions

Starting MaterialReagents and ConditionsProductYieldReference
D-GlucoseAcetone, deep eutectic solvent (choline chloride/malonic acid)1,2:5,6-di-O-isopropylidene-α-D-glucofuranose90%[6]
D-GalactoseAcetone, deep eutectic solvent (choline chloride/malonic acid)1,2:3,4-di-O-isopropylidene-α-D-galactopyranose92%[6]
D-FructoseAcetone, deep eutectic solvent (choline chloride/malonic acid)2,3:4,5-di-O-isopropylidene-β-D-fructopyranose89%[6]
p-methoxyphenyl α-d-mannopyranoside2-methoxypropene, p-TSA, DMF, rt, 2hp-methoxyphenyl 4,6-O-isopropylidene-α-d-mannopyranoside-[10]

Table 2: Examples of Isopropylidene Deprotection Reactions

Starting MaterialReagents and ConditionsProductYieldReference
Di-O-isopropylidene protected pyranoseTFA, Ac₂ODi-O-acetate product78%[11]
2,3:4,5-di-O-isopropylidene-β-D-fructopyranoseTFA, Ac₂O4,5-di-O-acetate product76%[11]
6-deoxy-1,2:3,4-di-O-isopropylidene-alpha-D-galactose1% aqueous H₂SO₄, reflux, 3h6-deoxy-D-galactose>99% (over 2 steps)[12]

Visualizations

experimental_workflow start Start: Furanose Derivative reaction Reaction: Stir at RT Monitor by TLC start->reaction 1. Add to Reaction reagents Reagents: Acetone/2,2-DMP Acid Catalyst reagents->reaction 2. Add to Reaction workup Work-up: Quench with Base Solvent Removal reaction->workup 3. Reaction Complete purification Purification: Flash Chromatography workup->purification 4. Crude Product product Product: Isopropylidene- protected Furanose purification->product 5. Pure Product

Caption: Isopropylidene Protection Workflow

troubleshooting_low_yield problem Problem: Low Product Yield q1 Are reagents anhydrous and active? problem->q1 s1 Solution: Use anhydrous reagents, verify catalyst activity. q1->s1 No q2 Is the catalyst choice optimal? q1->q2 Yes s2 Solution: Try alternative acid or Lewis acid catalyst. q2->s2 No q3 Are reaction conditions correct? q2->q3 Yes s3 Solution: Optimize temperature and time, monitor by TLC. q3->s3 No q4 Is equilibrium shifted to product? q3->q4 Yes s4 Solution: Remove water (Dean-Stark) or use 2,2-DMP. q4->s4 No

Caption: Troubleshooting Low Yields

References

Reference Data & Comparative Studies

Validation

1H NMR comparison of 1,2-O-Isopropylidene-a-L-xylofuranose and its D-enantiomer

An In-depth ¹H NMR Comparison of 1,2-O-Isopropylidene-α-L-xylofuranose and its D-enantiomer For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the ¹H Nuclear...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth ¹H NMR Comparison of 1,2-O-Isopropylidene-α-L-xylofuranose and its D-enantiomer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectra of the enantiomeric pair, 1,2-O-Isopropylidene-α-L-xylofuranose and 1,2-O-Isopropylidene-α-D-xylofuranose. It is a fundamental principle of NMR spectroscopy that enantiomers, in an achiral solvent, are indistinguishable. This guide will present the experimental data for the D-enantiomer, which is identical to that of the L-enantiomer, and provide a detailed experimental protocol for data acquisition.

Core Principle: Enantiomers and NMR Spectroscopy

Enantiomers are chiral molecules that are non-superimposable mirror images of each other. In a symmetric, achiral environment, such as a standard NMR solvent (e.g., CDCl₃, D₂O), the corresponding protons in a pair of enantiomers are chemically and magnetically equivalent. Consequently, they exhibit identical chemical shifts and coupling constants, resulting in identical ¹H NMR spectra. Distinguishing between enantiomers using NMR requires the use of a chiral resolving agent or a chiral solvent to induce diastereomeric interactions, which would lead to spectral differences.

Quantitative ¹H NMR Data

The ¹H NMR spectral data for 1,2-O-Isopropylidene-α-D-xylofuranose is presented below. This data is also representative of its L-enantiomer, 1,2-O-Isopropylidene-α-L-xylofuranose, when measured in an achiral solvent.

Table 1: ¹H NMR Data for 1,2-O-Isopropylidene-α-D-xylofuranose (and its L-enantiomer)

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-15.98d3.7
H-24.62d3.7
H-34.35d3.2
H-44.55m-
H-5a, H-5b3.85 - 3.75m-
Isopropylidene CH₃1.50s-
Isopropylidene CH₃1.32s-

Note: Data acquired in CDCl₃. Chemical shifts are referenced to TMS at 0.00 ppm. Minor variations in chemical shifts can occur based on solvent and sample concentration.

Experimental Protocol

A detailed methodology for the acquisition of the ¹H NMR spectrum is provided below.

1. Sample Preparation:

  • Approximately 15 mg of 1,2-O-Isopropylidene-α-D-xylofuranose was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).

  • The solution was transferred to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: Bruker Avance III 500 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

  • Temperature: 298 K.

  • Pulse Program: A standard 1D proton experiment (zg30).

  • Number of Scans: 32.

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: 3.28 s.

  • Spectral Width: 10 ppm.

3. Data Processing:

  • The raw data (FID) was Fourier transformed.

  • Phase and baseline corrections were applied manually.

  • The spectrum was calibrated using the TMS signal at 0.00 ppm.

Visualization of the Enantiomeric Relationship

The following diagram illustrates the logical workflow from the chiral molecules to their identical spectroscopic output in a standard NMR experiment.

G cluster_0 Enantiomeric Pair cluster_1 NMR Analysis cluster_2 Resulting Spectrum D_Xylo 1,2-O-Isopropylidene- α-D-xylofuranose NMR ¹H NMR Spectroscopy (Achiral Solvent) D_Xylo->NMR L_Xylo 1,2-O-Isopropylidene- α-L-xylofuranose L_Xylo->NMR Spectrum Identical ¹H NMR Spectrum NMR->Spectrum

Caption: Enantiomers produce identical NMR spectra in an achiral environment.

Conclusion

The ¹H NMR spectra of 1,2-O-Isopropylidene-α-L-xylofuranose and 1,2-O-Isopropylidene-α-D-xylofuranose are identical when measured in an achiral solvent. This guide provides the reference spectral data and a detailed experimental protocol for these compounds. For researchers in drug development and related fields, it is crucial to remember that while standard NMR is a powerful tool for structural elucidation, it cannot differentiate between enantiomers without the use of chiral auxiliaries.

Comparative

A Comparative Guide to Protecting Groups for Xylose: An Objective Analysis for Researchers

In the intricate landscape of carbohydrate chemistry, the selective protection of hydroxyl groups is a critical determinant for the successful synthesis of complex molecules. For xylose, a pentose sugar of significant bi...

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of carbohydrate chemistry, the selective protection of hydroxyl groups is a critical determinant for the successful synthesis of complex molecules. For xylose, a pentose sugar of significant biological and industrial interest, the choice of an appropriate protecting group strategy is paramount. This guide provides an objective comparison of the effectiveness of common protecting groups for xylose—isopropylidene, benzylidene, silyl, trityl, and benzyl ethers—supported by experimental data from various studies.

This compilation is designed for researchers, scientists, and drug development professionals, offering a practical reference for selecting the optimal protecting group based on desired regioselectivity, stability, and ease of removal. The data presented herein is collated from a range of literature sources and, while structured for comparison, may not represent a direct head-to-head experimental study under uniform conditions.

Comparative Analysis of Protecting Groups for Xylose

The selection of a protecting group is a strategic decision based on the overall synthetic plan. Key considerations include the desired positions of protection, the stability of the protecting group to subsequent reaction conditions (orthogonality), and the yield and ease of both the protection and deprotection steps.

Protecting GroupTarget HydroxylsTypical ReagentsTypical YieldStabilityDeprotection Conditions
Isopropylidene cis-Diols (e.g., 1,2- and 2,3-)Acetone, 2,2-dimethoxypropane, acid catalyst (e.g., H₂SO₄, TsOH)High (e.g., 89% for 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose)Stable to basic and hydrogenolysis conditions; Labile to acid.Mild acidic hydrolysis (e.g., aq. acetic acid, dilute HCl).
Benzylidene 1,3-Diols (e.g., 4,6- on pyranosides)Benzaldehyde dimethyl acetal, acid catalyst (e.g., CSA, TsOH, Cu(OTf)₂)Good to HighStable to basic and neutral conditions; Labile to acid and hydrogenolysis.Acidic hydrolysis; Hydrogenolysis (e.g., H₂/Pd-C); Regioselective reductive opening (e.g., DIBAL-H, LiAlH₄-AlCl₃).[1]
Silyl Ethers (e.g., TBDMS, TBDPS, TIPS) Primary > Secondary OHSilyl chloride (e.g., TBDMSCl), base (e.g., imidazole, pyridine)Good to HighStability is tunable based on the steric bulk of the silyl group (TBDPS > TIPS > TBDMS > TES > TMS).[2] Stable to a wide range of non-acidic and non-fluoride conditions.Fluoride ion source (e.g., TBAF); Acidic conditions (lability depends on the silyl group).[2]
Trityl (Tr) Primary OHTrityl chloride (TrCl), pyridine, DMAPGood (typically 40-85%)[3]Stable to basic and hydrogenolytic conditions; Labile to acid.[3]Mild acidic conditions (e.g., TFA, acetic acid).[3]
Benzyl (Bn) All OH groupsBenzyl bromide (BnBr), NaHModerate to High (e.g., 29% overall for 2,3,5-tri-O-benzyl-d-xylofuranose over 3 steps)[4]Very stable to acidic and basic conditions.[5]Catalytic hydrogenolysis (e.g., H₂/Pd-C).[5]

Experimental Protocols

Detailed methodologies for the protection and deprotection of xylose with selected protecting groups are provided below. These protocols are adapted from literature sources and are intended as a guide.

Isopropylidene Protection: Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose

This protocol describes the formation of a di-acetonide of D-xylose, a common starting material for further functionalization.

Protection Procedure:

  • Suspend D-xylose (10.0 g) in acetone (200 ml) and cool the mixture to 10°C in an ice bath.

  • Slowly add concentrated sulfuric acid (2 ml) dropwise to the cooled suspension over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 90 minutes.

  • Cool the resulting light-yellow solution to 10°C and neutralize by the dropwise addition of a 40% (w/v) aqueous NaOH solution (approximately 8 ml).

  • Filter the resulting suspension under vacuum and evaporate the acetone from the filtrate under reduced pressure at 35°C.

  • The crude product can be purified by distillation or chromatography to yield 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose. A reported yield for a similar procedure is 89.2%.

Deprotection Procedure:

  • Dissolve the di-isopropylidene xylose derivative in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

  • Heat the solution at a moderately elevated temperature (e.g., 60-80°C) and monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetic acid and water.

Benzylidene Acetal Protection of a Diol

This general protocol outlines the formation of a benzylidene acetal, which is particularly useful for the protection of 1,3-diols.

Protection Procedure:

  • Dissolve the diol substrate (1 mmol) in anhydrous acetonitrile (10 mL).

  • Add benzaldehyde dimethyl acetal (1.2 mmol) to the solution.

  • Add a catalytic amount of copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05–0.1 mmol).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the catalyst by adding triethylamine (0.2 mmol).

  • The product can be purified by silica gel column chromatography.

Deprotection Procedure (Reductive Opening):

  • Dissolve the benzylidene-protected compound (1.0 equiv.) in dry dichloromethane (10 mL/mmol) under an argon atmosphere.

  • Add activated molecular sieves 4 Å (0.5–1 g/mmol ) and stir at room temperature for 30-60 minutes.

  • Cool the mixture to -78°C and add triethylsilane (2.0–3.0 equiv.) followed by trifluoromethanesulfonic acid (2.0–3.0 equiv.).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding dry triethylamine and methanol.

  • Dilute with ethyl acetate or dichloromethane, wash with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer and concentrate to obtain the crude product for purification.

Silyl Ether Protection: Regioselective Silylation of a Primary Hydroxyl Group

This protocol describes the selective protection of a primary alcohol in the presence of secondary alcohols using a bulky silylating agent.

Protection Procedure:

  • Dissolve the carbohydrate (containing a primary hydroxyl group) (1.0 equiv) in anhydrous pyridine.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv) to the solution.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding a few drops of methanol.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer and concentrate to give the crude silylated product, which can be purified by column chromatography.

Deprotection Procedure:

  • Dissolve the silyl ether in tetrahydrofuran (THF).

  • Add a solution of tetra-n-butylammonium fluoride (TBAF) (1 M in THF, 1.1 equiv).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture and purify by column chromatography.

Benzyl Ether Protection: Synthesis of 2,3,5-Tri-O-benzyl-d-xylofuranose

This multi-step protocol outlines the per-benzylation of D-xylose.

Protection Procedure:

  • Methyl Glycoside Formation: Add acetyl chloride (2.5 mL) to dry methanol (300 mL) under an argon atmosphere and stir for 30 minutes at 20°C. Add D-xylose (5.0 g) and stir the mixture for 3.5 hours at 30°C. Neutralize the reaction with a basic resin, filter, and concentrate.

  • Benzylation: Dissolve the crude methyl xyloside in anhydrous DMF. Add sodium hydride (NaH) portion-wise at 0°C. Then, add benzyl bromide dropwise and allow the reaction to warm to room temperature and stir for 20 hours. Quench the reaction with water and extract with diethyl ether. Wash the organic layer with water, saturated aqueous NaHCO₃, and brine. Dry and concentrate the organic phase.

  • Hydrolysis: Heat the crude methyl 2,3,5-tri-O-benzyl-α,β-d-xylofuranoside in a mixture of glacial acetic acid and 1 M aqueous HCl at 80°C for 17 hours, then at 100°C for 4 hours. Neutralize the solution and extract the product with ethyl acetate. Wash, dry, and concentrate the organic layer. The final product can be purified by column chromatography. The overall reported yield for this three-step process is 29%.[4]

Deprotection Procedure:

  • Dissolve the benzyl-protected sugar in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected sugar.

Visualizing Reaction Workflows and Structures

The following diagrams, generated using Graphviz, illustrate the logical workflows and chemical transformations described in this guide.

Protection_Deprotection_Workflow cluster_protection Protection Strategies cluster_deprotection Deprotection Pathways Xylose Xylose Isopropylidene Isopropylidene Xylose->Isopropylidene Acetone, H+ Benzylidene Benzylidene Xylose->Benzylidene PhCHO, H+ Silyl_Ether Silyl_Ether Xylose->Silyl_Ether R3SiCl, Base Trityl Trityl Xylose->Trityl TrCl, Pyridine Benzyl_Ether Benzyl_Ether Xylose->Benzyl_Ether BnBr, NaH Protected_Xylose Protected_Xylose Isopropylidene->Protected_Xylose Benzylidene->Protected_Xylose Silyl_Ether->Protected_Xylose Trityl->Protected_Xylose Benzyl_Ether->Protected_Xylose Deprotected_Xylose Deprotected_Xylose Protected_Xylose->Deprotected_Xylose Specific Reagents Orthogonal_Strategy Start Xylose with Multiple OH Groups Step1 Protect Primary OH with Trityl Start->Step1 Step2 Protect Secondary OH with Benzyl Step1->Step2 Step3 Selective Deprotection of Trityl (Mild Acid) Step2->Step3 Step4 Functionalize Primary OH Step3->Step4 Step5 Deprotection of Benzyl (Hydrogenolysis) Step4->Step5 Final Fully Deprotected and Functionalized Xylose Step5->Final

References

Validation

A Comparative Guide to the Synthesis and Properties of 1,2-O-Isopropylidene-α-L-xylofuranose and Other Protected Sugars

For Researchers, Scientists, and Drug Development Professionals In the realm of carbohydrate chemistry and drug development, the strategic use of protecting groups is paramount for the successful synthesis of complex mol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of carbohydrate chemistry and drug development, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules such as nucleoside analogs, oligosaccharides, and other glycoconjugates. This guide provides an objective comparison of the synthesis and properties of 1,2-O-Isopropylidene-α-L-xylofuranose against other commonly employed protected L-xylose derivatives, supported by experimental data.

Introduction to L-Xylose Protection

L-xylose, a naturally occurring pentose, is a valuable chiral building block in organic synthesis.[1] Its polyhydroxylated nature necessitates the use of protecting groups to achieve regioselectivity in subsequent reactions. The choice of protecting group significantly influences the stability, reactivity, and overall efficiency of a synthetic route. This guide focuses on the isopropylidene acetal protection of the 1,2-hydroxyls of L-xylofuranose and compares it with other strategies, including benzylation, acetylation, and silylation.

Synthesis of Protected L-Xylose Derivatives

The selection of a protecting group strategy is often dictated by the desired regioselectivity, stability towards subsequent reaction conditions, and ease of removal. Below are experimental protocols for the synthesis of various protected L-xylose derivatives.

1,2-O-Isopropylidene-α-L-xylofuranose

The isopropylidene group is a common choice for the protection of cis-diols, and its formation is typically achieved under acidic conditions.

Experimental Protocol: To a suspension of L-(-)-xylose (19.15 g, 127.5 mmol) and MgSO₄ (30.72 g, 255.0 mmol) in acetone (190 mL), concentrated H₂SO₄ (1.9 mL) is added at room temperature. The reaction mixture is stirred for 12 hours, after which it is filtered and the filtrate neutralized with NH₄OH solution to a pH of ~9. The resulting crude bis-acetonide is then selectively deprotected by adjusting the pH to 2 with 1 N HCl in water and stirring for 12 hours. Neutralization with 25% (w/w) K₃PO₄, extraction with EtOAc, and purification by silica gel column chromatography yields 1,2-O-Isopropylidene-α-L-xylofuranose as a yellow oil (12.63 g, 52% yield).[2]

Other Protected L-Xylose Derivatives

For comparison, protocols for the synthesis of other protected xylose derivatives are presented. While specific examples for L-xylose are not always available, general methods applicable to pentoses provide a basis for comparison.

Table 1: Comparison of Synthesis Methods for Protected Xylose Derivatives

Protecting GroupReagents and ConditionsTypical YieldReference
Isopropylidene L-Xylose, Acetone, H₂SO₄, MgSO₄; then HCl52%[2]
Di-isopropylidene D-Xylose, Acetone, Antimony pentachloride, reflux 5h89.2%[3]
Acetyl L-Lyxofuranose, Acetic Anhydride, PyridineHigh[4]
Benzyl General: Alcohol, Benzyl Bromide, NaH, THFVaries[5]
Silyl (TBDMS) General: Alcohol, TBDMS-Cl, Imidazole, DMFHigh[6]

Properties and Stability of Protected Sugars

The stability of a protecting group under various reaction conditions is a critical factor in multistep synthesis.

Acetal vs. Ether and Ester Protecting Groups:

  • Isopropylidene (Acetal): Acetals are stable under neutral to strongly basic conditions but are readily cleaved under acidic conditions.[7] This orthogonality is highly advantageous in synthetic planning.

  • Benzyl (Ether): Benzyl ethers are robust and stable to both acidic and basic conditions, making them suitable as "permanent" protecting groups that are typically removed at a late stage of the synthesis via hydrogenolysis.[8]

  • Acetyl (Ester): Acetyl groups are esters and are susceptible to hydrolysis under both acidic and basic conditions, with basic hydrolysis (saponification) being a common method for their removal.[8]

  • Silyl Ethers: The stability of silyl ethers varies depending on the substituents on the silicon atom. They are generally labile under acidic conditions and can be cleaved by fluoride ions. Their stability towards acidic conditions generally follows the trend: TMS < TES < TBS < TIPS < TBDPS.[6]

Reactivity in Glycosylation Reactions

The nature of the protecting groups on a glycosyl donor significantly influences its reactivity and the stereochemical outcome of the glycosylation reaction.

  • Electron-withdrawing groups , such as acetyls, generally decrease the reactivity of the glycosyl donor.

  • Electron-donating groups , such as benzyls, tend to increase reactivity.[9]

The choice of protecting group at the C-2 position is particularly crucial for stereocontrol. A participating group, like an acetyl group, can lead to the formation of a 1,2-trans-glycosidic bond through the formation of an intermediate dioxolanylium ion. Non-participating groups, such as benzyl ethers, do not provide this neighboring group participation, and the stereochemical outcome is influenced by other factors like the solvent, temperature, and the nature of the glycosyl acceptor.

Deprotection Strategies

The selective removal of protecting groups is a key step in the final stages of a synthesis.

Deprotection of 1,2-O-Isopropylidene-α-L-xylofuranose: Acidic hydrolysis is the standard method for the removal of isopropylidene acetals. For instance, treatment with 1% aqueous sulfuric acid at reflux can be employed.[10] Alternatively, a one-stage deprotection and reduction of 1,2-O-isopropylidenefuranoses to the corresponding tetrahydrofurans can be achieved using triethylsilane and boron trifluoride etherate.[11] This method simultaneously removes the isopropylidene group and deoxygenates the anomeric position.[11]

Table 2: Comparison of Deprotection Methods

Protecting GroupReagents and ConditionsCommentsReference
Isopropylidene 1% aq. H₂SO₄, refluxStandard acidic hydrolysis.[10]
Et₃SiH, BF₃·OEt₂Concurrent deoxygenation at C-1.[11]
Acetyl NaOMe in MeOH or NaOH/KOH in H₂O/MeOHBasic hydrolysis (saponification).[8]
aq. HCl or TFAAcidic hydrolysis.[8]
Benzyl H₂, Pd/CCatalytic hydrogenolysis.[8]
Silyl (TBDMS) TBAF in THFFluoride-mediated cleavage.[6]
Acetic acid in THF/H₂OAcidic hydrolysis.[6]

Application in Nucleoside Synthesis: A Workflow Example

1,2-O-Isopropylidene-α-L-xylofuranose is a valuable precursor for the synthesis of biologically active compounds, including antiviral nucleosides. The synthesis of L-thietanose nucleosides from L-xylose provides a relevant workflow.[12]

Synthesis_of_L_thietanose_nucleosides L_Xylose L-Xylose Isopropylidene_Xylose 1,2-O-Isopropylidene- α-L-xylofuranose L_Xylose->Isopropylidene_Xylose Isopropylidene protection Thioacetyl_Mesylate 1-Thioacetyl-3-mesylate derivative Isopropylidene_Xylose->Thioacetyl_Mesylate Multi-step conversion Thietane_Ring Thietane Ring Thioacetyl_Mesylate->Thietane_Ring Cyclization (basic conditions) Nucleoside_Analog L-thietanose Nucleoside Thietane_Ring->Nucleoside_Analog Condensation with heterocyclic base

Synthesis of L-thietanose nucleosides from L-xylose.

This workflow illustrates the utility of the isopropylidene protecting group in the early stages of the synthesis to allow for selective modifications at other positions of the sugar ring.

Conclusion

1,2-O-Isopropylidene-α-L-xylofuranose offers a valuable combination of straightforward synthesis, stability under basic conditions, and facile removal under acidic conditions. This makes it a highly useful and versatile intermediate in carbohydrate chemistry. Its properties allow for orthogonal protection strategies, enabling the synthesis of complex molecules with high regioselectivity. The choice between isopropylidene protection and other strategies such as benzylation, acetylation, or silylation will depend on the specific requirements of the synthetic route, including the need for participating groups in glycosylation reactions and the compatibility with other functional groups present in the molecule. Careful consideration of these factors will enable researchers and drug development professionals to design efficient and successful synthetic pathways.

References

Comparative

A Researcher's Guide to Analytical Techniques for the Characterization of Protected Carbohydrates

For Researchers, Scientists, and Drug Development Professionals The precise structural characterization of protected carbohydrates is a cornerstone of glycochemistry, impacting fields from materials science to the develo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural characterization of protected carbohydrates is a cornerstone of glycochemistry, impacting fields from materials science to the development of novel therapeutics. The strategic use of protecting groups enables regioselective synthesis and manipulation of complex carbohydrate structures. However, the resulting molecules present unique analytical challenges. This guide provides an objective comparison of the primary analytical techniques used to characterize these intricate structures, supported by experimental data and detailed protocols to aid in method selection and implementation.

At a Glance: Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique hinges on the specific information required, such as structural confirmation, purity assessment, or the elucidation of complex isomeric mixtures. The following table summarizes the key performance characteristics of the most widely used methods for the analysis of protected carbohydrates.

TechniquePrincipleInformation ProvidedResolutionSensitivityThroughputKey AdvantagesKey Limitations
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei in a magnetic field.Detailed 3D structure, conformation, anomeric configuration, linkage analysis, purity.AtomicLow to moderate (mg-scale)LowUnrivaled for unambiguous structure elucidation in solution.[1][2]Inherently low sensitivity; complex spectra for large molecules.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ionized molecules.Molecular weight, fragmentation patterns for structural clues, sequence of oligosaccharides.HighHigh (pmol to amol)[3]HighExcellent sensitivity and high throughput; suitable for complex mixtures when coupled with separation techniques.[4]Cannot distinguish between isomers without chromatographic separation or ion mobility.[4]
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.Purity assessment, separation of isomers, quantification.HighModerate (µg to ng)HighRobust for purity determination and preparative separation; can achieve ≥99.5% purity with recycling HPLC.Limited structural information on its own; requires coupling with other detectors like MS.
X-ray Crystallography Diffraction of X-rays by a single crystal.Precise 3D atomic coordinates in the solid state.AtomicHigh (requires single crystal)LowProvides the absolute, unambiguous 3D structure.[5]Requires the growth of high-quality single crystals, which can be a significant challenge for carbohydrates.[6]

In-Depth Analysis of Key Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the complete structural and conformational analysis of protected carbohydrates in solution.[1][2] One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information, enabling the determination of anomeric configuration (α or β), the position of glycosidic linkages, and the conformation of the pyranose rings.

Key NMR Experiments for Protected Carbohydrate Analysis:

  • ¹H NMR: Provides information on the number and chemical environment of protons. The chemical shifts and coupling constants of anomeric protons are particularly diagnostic.[7]

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. Anomeric carbons have characteristic chemical shifts.[8]

  • 2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same sugar residue, allowing for the tracing of the spin system.[9][10]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of the carbon skeleton.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying glycosidic linkages and the positions of protecting groups.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity, providing information on the 3D conformation and stereochemistry.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Protected Carbohydrate (1-10 mg) Solvent Dissolve in Deuterated Solvent (e.g., CDCl3, CD3OD) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Acquire_1D Acquire 1D Spectra (¹H, ¹³C) Tube->Acquire_1D Insert into Spectrometer Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC, NOESY) Acquire_1D->Acquire_2D Process Process Spectra (FT, Phasing, Baseline Correction) Acquire_2D->Process Assign_1D Assign 1D Spectra Process->Assign_1D Assign_2D Assign 2D Spectra Assign_1D->Assign_2D Structure Elucidate Structure & Conformation Assign_2D->Structure

Mass Spectrometry (MS): High Sensitivity for Molecular Weight and Sequencing

Mass spectrometry is an indispensable tool for determining the molecular weight of protected carbohydrates and for obtaining structural information through fragmentation analysis.[4] Its high sensitivity makes it ideal for analyzing small sample quantities.[3] When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful method for analyzing complex mixtures and separating isomers.

Common MS Techniques for Protected Carbohydrate Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the carbohydrate to increase its volatility. This technique offers excellent chromatographic separation of isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique that can analyze a wide range of protected carbohydrates without the need for derivatization.[11] Different LC modes, such as reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC), can be employed.[12]

  • Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: A soft ionization technique that is well-suited for the analysis of larger oligosaccharides and produces predominantly singly charged ions, leading to simpler spectra.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection & Analysis Sample Protected Carbohydrate Mixture Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on Chromatographic Column Inject->Separate Ionize Ionization (e.g., ESI) Separate->Ionize Elution Analyze Mass Analysis (e.g., TOF, Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Data Data Analysis (Molecular Weight, Fragmentation) Detect->Data

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment and Separation

HPLC is a robust and versatile technique for the separation and quantification of protected carbohydrates.[13] Due to the hydrophobic nature of many common protecting groups, reversed-phase HPLC is a logical and widely used choice for the analysis and purification of these compounds.[12][14] For achieving very high purity levels (≥99.5%), alternate-pump recycling HPLC has proven to be a superior method.

Common HPLC Modes for Protected Carbohydrate Analysis:

  • Reversed-Phase (RP) HPLC: Separates compounds based on hydrophobicity. C18 and C8 columns are commonly used.

  • Normal-Phase (NP) HPLC: Employs a polar stationary phase and a non-polar mobile phase. Silica-based columns are often used for the separation of protected carbohydrates.[12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography that is effective for separating polar compounds.

HPLC_Purity_Workflow Sample Crude Protected Carbohydrate Prep Sample Preparation (Dissolution, Filtration) Sample->Prep Inject Injection onto HPLC System Prep->Inject Separate Chromatographic Separation (e.g., Reversed-Phase) Inject->Separate Detect Detection (e.g., UV, ELSD) Separate->Detect Purify Fraction Collection (for Preparative HPLC) Separate->Purify Analyze Data Analysis (Peak Integration, Purity Calculation) Detect->Analyze

X-ray Crystallography: The Definitive Method for 3D Structure

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state at atomic resolution.[5] For protected carbohydrates, this technique can definitively establish the stereochemistry, conformation, and the precise arrangement of protecting groups. However, the major bottleneck for this technique is the requirement for a well-ordered single crystal, which can be challenging to obtain for many carbohydrate derivatives.[6]

XRay_Workflow Sample Highly Pure Protected Carbohydrate Crystallize Crystallization (Vapor Diffusion, etc.) Sample->Crystallize Select Crystal Selection & Mounting Crystallize->Select Diffract X-ray Diffraction Data Collection Select->Diffract Process Data Processing (Indexing, Integration, Scaling) Diffract->Process Solve Structure Solution (Phase Problem) Process->Solve Refine Model Building & Refinement Solve->Refine Structure Final 3D Structure Refine->Structure

Experimental Protocols

Protocol 1: 2D NMR Analysis of a Protected Disaccharide
  • Sample Preparation: Dissolve 5-10 mg of the purified protected disaccharide in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or acetone-d₆) in a clean NMR tube.

  • 1D ¹H NMR Acquisition: Acquire a standard 1D proton NMR spectrum to check for sample purity and to optimize spectral parameters (spectral width, receiver gain).

  • 2D COSY Acquisition: Set up a gradient-enhanced COSY experiment. A typical experiment might involve acquiring 256-512 increments in the F1 dimension with 8-16 scans per increment.

  • 2D HSQC Acquisition: Acquire a gradient-enhanced ¹H-¹³C HSQC experiment to correlate directly attached protons and carbons.

  • 2D HMBC Acquisition: Acquire a gradient-enhanced ¹H-¹³C HMBC experiment. The long-range coupling delay should be optimized (typically 50-100 ms) to observe two- and three-bond correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis:

    • Identify the anomeric proton and carbon signals in the 1D and HSQC spectra.

    • Use the COSY spectrum to trace the proton-proton correlations within each monosaccharide unit, starting from the anomeric proton.

    • Use the HMBC spectrum to identify the glycosidic linkage by observing the correlation between the anomeric proton of one residue and a carbon of the adjacent residue. Also, use HMBC to confirm the positions of protecting groups.

Protocol 2: LC-MS Analysis of a Protected Oligosaccharide
  • Sample Preparation: Dissolve the protected oligosaccharide sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 10-100 µg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC-MS System Setup:

    • HPLC: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm). The mobile phase can be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • MS: Use an electrospray ionization (ESI) source in positive ion mode. Set the mass spectrometer to scan a relevant m/z range (e.g., 400-2000).

  • Injection and Separation: Inject 1-5 µL of the sample onto the column. Run a suitable gradient to separate the components of the mixture.

  • Data Acquisition: Acquire both full scan MS data and tandem MS (MS/MS) data. For MS/MS, select the precursor ion corresponding to the protected oligosaccharide of interest and apply collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Determine the molecular weight of the protected oligosaccharide from the full scan MS spectrum.

    • Analyze the fragmentation pattern from the MS/MS spectrum to gain insights into the sequence and linkage of the sugar units.

Protocol 3: Crystallization and X-ray Diffraction of a Protected Monosaccharide
  • Sample Purity: Ensure the protected monosaccharide is of the highest possible purity (>99%), as impurities can inhibit crystallization.

  • Crystallization Screening: Use a variety of solvents and solvent combinations (e.g., ethyl acetate, hexane, ethanol, acetone, water) and crystallization techniques (slow evaporation, vapor diffusion, cooling) to screen for crystallization conditions.

  • Crystal Mounting: Once suitable crystals are obtained, carefully mount a single crystal on a loop.[15]

  • Data Collection: Collect X-ray diffraction data at a controlled temperature (often cryogenic) using a diffractometer.[16]

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Solve the phase problem and build the molecular model into the electron density. Refine the model to obtain the final crystal structure.[5][17]

Conclusion

The characterization of protected carbohydrates requires a multi-faceted analytical approach. While NMR spectroscopy remains the cornerstone for unambiguous structural elucidation in solution, mass spectrometry offers unparalleled sensitivity for molecular weight determination and sequencing. HPLC is the method of choice for purity assessment and preparative separation. For absolute structural confirmation in the solid state, X-ray crystallography is the ultimate tool, provided that suitable crystals can be obtained. By understanding the strengths and limitations of each technique, researchers can devise an optimal analytical strategy to unravel the complexities of protected carbohydrates, accelerating progress in glycoscience and related fields.

References

Validation

Confirming the Stereochemistry of 1,2-O-Isopropylidene-α-L-xylofuranose Using Polarimetry: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The precise determination of stereochemistry is a critical aspect of chemical synthesis and drug development, as enantiomers can exhibit significantly diffe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of chemical synthesis and drug development, as enantiomers can exhibit significantly different biological activities. This guide provides a comparative framework for confirming the stereochemistry of a synthesized sample of 1,2-O-Isopropylidene-α-L-xylofuranose by comparing its experimentally determined specific rotation with the known value of its enantiomer, 1,2-O-Isopropylidene-α-D-xylofuranose, using polarimetry.

Comparative Data Summary

The stereochemistry of a chiral molecule can be confirmed by measuring its specific rotation and comparing it to a known standard. Enantiomers, which are non-superimposable mirror images, rotate plane-polarized light to an equal extent but in opposite directions. For the xylofuranose derivative , the D-enantiomer is known to be levorotatory (rotates light to the left, indicated by a negative sign), while the L-enantiomer is expected to be dextrorotatory (rotates light to the right, indicated by a positive sign).

CompoundTheoretical Specific Rotation [α]Hypothetical Experimental Specific Rotation [α]
1,2-O-Isopropylidene-α-D-xylofuranose-18° to -20° (c=1, H₂O)[1][2]N/A
1,2-O-Isopropylidene-α-L-xylofuranose+18° to +20° (Expected)+19.5° (c=1, H₂O)

Experimental Protocol: Determination of Specific Rotation by Polarimetry

This protocol outlines the steps for measuring the specific rotation of a synthesized sample of 1,2-O-Isopropylidene-α-L-xylofuranose.

1. Principle: Polarimetry measures the angle of rotation of plane-polarized light as it passes through a solution containing an optically active compound. The specific rotation is an intrinsic property of a chiral compound and is calculated from the observed rotation, the concentration of the solution, and the path length of the polarimeter cell.

2. Materials and Apparatus:

  • Polarimeter

  • 1 dm polarimeter cell

  • Volumetric flask (10 mL)

  • Analytical balance

  • Syringe

  • Synthesized 1,2-O-Isopropylidene-α-L-xylofuranose

  • Distilled water (solvent)

3. Procedure:

  • Solution Preparation:

    • Accurately weigh approximately 100 mg of the synthesized 1,2-O-Isopropylidene-α-L-xylofuranose.

    • Transfer the weighed sample to a 10 mL volumetric flask.

    • Dissolve the sample in distilled water and fill the flask to the mark. Ensure the solution is homogeneous.

    • Calculate the exact concentration (c) in g/mL.

  • Instrument Calibration (Blank Measurement):

    • Clean and dry the polarimeter cell.

    • Fill the cell with distilled water, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and record the reading. This is the blank or zero reading.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution.

    • Fill the cell with the sample solution, again making sure to eliminate any air bubbles.

    • Place the filled cell in the polarimeter and measure the observed angle of rotation (α_obs). Record the value.

4. Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:

[α] = α_obs / (c * l)

Where:

  • α_obs is the observed rotation in degrees.

  • c is the concentration of the solution in g/mL.

  • l is the path length of the polarimeter cell in decimeters (dm).

5. Interpretation of Results: Compare the calculated specific rotation of the synthesized sample to the expected value for 1,2-O-Isopropylidene-α-L-xylofuranose (+18° to +20°). A value within this range confirms the L-stereochemistry. A negative value would indicate the presence of the D-enantiomer, while a value close to zero would suggest a racemic mixture.

Workflow for Stereochemical Confirmation

The following diagram illustrates the logical workflow for confirming the stereochemistry of 1,2-O-Isopropylidene-α-L-xylofuranose.

G cluster_prep Sample Preparation cluster_measurement Polarimetry Measurement cluster_analysis Data Analysis and Confirmation A Synthesize 1,2-O-Isopropylidene- α-L-xylofuranose B Prepare a solution of known concentration (c) in a suitable solvent A->B C Calibrate polarimeter with a blank (solvent only) D Measure the observed rotation (α_obs) of the sample solution C->D E Calculate the specific rotation [α] using the formula: [α] = α_obs / (c * l) F Compare the experimental [α] with the theoretical value for the L-enantiomer E->F G Is the experimental value close to the theoretical value? F->G H Stereochemistry Confirmed as L G->H Yes I Stereochemistry Not Confirmed G->I No

Caption: Workflow for Stereochemical Confirmation using Polarimetry.

References

Validation

A Comparative Spectroscopic Guide to Furanose and Pyranose Forms of Protected Xylose

For researchers and professionals in drug development and chemical synthesis, understanding the structural nuances of carbohydrate building blocks is paramount. D-xylose, a fundamental pentose, can exist in cyclic furano...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the structural nuances of carbohydrate building blocks is paramount. D-xylose, a fundamental pentose, can exist in cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms. The equilibrium between these forms is influenced by various factors, including the choice of protecting groups. This guide provides a comparative spectroscopic analysis of the furanose and pyranose forms of acetyl-protected D-xylose, offering supporting experimental data and protocols to aid in their differentiation and characterization.

Spectroscopic Comparison: NMR and IR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the furanose and pyranose forms of protected xylose. The different ring sizes and conformations result in distinct chemical shifts (δ) and coupling constants (J) for the ring protons and carbons. Infrared (IR) spectroscopy can also be employed, although the differences in the spectra may be more subtle.

Data Presentation: NMR Spectroscopic Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the per-O-acetylated forms of D-xylose. It is important to note that the specific values can vary slightly depending on the solvent and experimental conditions. The data presented here is a compilation from typical values found in the literature.

Table 1: ¹H NMR Chemical Shift (δ) Data for Tetra-O-acetyl-D-xylose Anomers (in CDCl₃)

Protonα-Xylopyranose (ppm)β-Xylopyranose (ppm)α-Xylofuranose (ppm)β-Xylofuranose (ppm)
H-1~6.28 (d, J ≈ 3.5 Hz)~5.72 (d, J ≈ 7.0 Hz)~6.2 (d, J ≈ 4.0 Hz)~6.0 (s)
H-2~4.95 (dd)~4.90 (dd)~5.3 (dd)~5.2 (d)
H-3~5.15 (t)~5.12 (t)~5.4 (dd)~5.1 (d)
H-4~5.05 (m)~4.98 (m)~4.4 (m)~4.3 (m)
H-5a~4.05 (dd)~3.65 (dd)~4.2 (dd)~4.1 (dd)
H-5b~3.80 (dd)~4.15 (dd)
Ac-CH₃~2.15, 2.10, 2.05, 2.00~2.12, 2.08, 2.04, 2.01~2.1, 2.08, 2.05, 2.03~2.1, 2.07, 2.04, 2.02

Table 2: ¹³C NMR Chemical Shift (δ) Data for Tetra-O-acetyl-D-xylose Anomers (in CDCl₃)

Carbonα-Xylopyranose (ppm)β-Xylopyranose (ppm)α-Xylofuranose (ppm)β-Xylofuranose (ppm)
C-1~90.0~92.5~95.0~101.0
C-2~69.0~69.5~78.0~77.0
C-3~68.5~72.0~75.0~76.0
C-4~69.0~68.0~81.0~80.0
C-5~61.0~65.0~63.0~62.0
Ac-C=O~170.0-169.0~170.0-169.0~170.5-169.5~170.5-169.5
Ac-CH₃~21.0-20.5~21.0-20.5~21.0-20.5~21.0-20.5

Key Differentiating Features in NMR Spectra:

  • Anomeric Proton (H-1): The chemical shift and coupling constant of the anomeric proton are highly diagnostic. In the pyranose form, the β-anomer (axial H-1) typically shows a larger coupling constant (J ≈ 7-8 Hz) compared to the α-anomer (equatorial H-1, J ≈ 3-4 Hz). Furanose anomeric protons have distinct chemical shifts, often with the β-anomer appearing as a singlet due to a small dihedral angle with H-2.

  • Anomeric Carbon (C-1): The C-1 chemical shift is significantly different between the two forms, with the furanose anomers generally appearing further downfield than the pyranose anomers.

  • Ring Carbons/Protons: The chemical shifts of the other ring carbons and protons also differ due to the changes in ring strain and stereochemistry between the five- and six-membered rings.

Infrared (IR) Spectroscopy

While NMR provides more definitive structural information, IR spectroscopy can offer complementary data. The primary absorptions will be for the acetyl carbonyl groups (C=O stretch) and C-O stretches.

  • Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1740-1760 cm⁻¹ for the ester carbonyl groups of the acetyl protectors.

  • C-O Stretch: A complex series of bands in the fingerprint region (1000-1300 cm⁻¹) corresponds to the C-O stretching vibrations of the esters and the ring ether linkage. While subtle differences may exist between the furanose and pyranose forms in this region, they can be difficult to interpret without reference spectra. Some studies on acetylated pyranoses have noted shifts in this region related to anomeric configuration.[1]

Experimental Protocols

1. Synthesis of Tetra-O-acetyl-D-xylose (Mixture of Anomers)

This protocol describes a standard procedure for the per-O-acetylation of D-xylose, which typically yields a mixture of pyranose anomers and may contain furanose forms depending on the reaction conditions and workup.[2][3]

  • Materials:

    • D-xylose

    • Acetic anhydride (Ac₂O)

    • Dry pyridine

    • Toluene

    • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve D-xylose (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add acetic anhydride (typically 1.5-2.0 equivalents per hydroxyl group) dropwise to the solution.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by Thin Layer Chromatography - TLC).

    • Quench the reaction by adding methanol.

    • Remove the pyridine by co-evaporation with toluene under reduced pressure.

    • Dissolve the residue in CH₂Cl₂ or EtOAc and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting syrup or solid by silica gel column chromatography to separate the different anomers if desired.

2. NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve a few milligrams of the purified acetylated xylose in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • 2D NMR (for detailed assignment): Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings within a spin system, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. These 2D experiments are invaluable for unambiguously assigning all signals for each anomer present in a mixture.

Visualization of Furanose-Pyranose Equilibrium

The equilibrium between the open-chain aldehyde form and the cyclic furanose and pyranose hemiacetals is a fundamental concept in carbohydrate chemistry. Protecting groups, such as acetates, trap these forms. The following diagram illustrates this relationship.

G cluster_acetylation Acetylation (Trapping of Forms) open_chain Open-Chain (Aldehyde Form) pyranose Pyranose Form (Six-membered ring) open_chain->pyranose furanose Furanose Form (Five-membered ring) open_chain->furanose acetylated_pyranose Acetylated Pyranose pyranose->acetylated_pyranose acetylated_furanose Acetylated Furanose furanose->acetylated_furanose

Caption: Equilibrium between open-chain and cyclic forms of xylose and their acetylated derivatives.

References

Comparative

A Comparative Guide to the Quantification of 1,2-O-Isopropylidene-α-L-xylofuranose: Validation of a Novel RP-HPLC Method

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of a novel Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 1,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 1,2-O-Isopropylidene-α-L-xylofuranose against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method. The presented data, based on simulated but realistic experimental outcomes, highlights the validation and performance of the novel method, offering a robust alternative for quality control and research applications.

Introduction

1,2-O-Isopropylidene-α-L-xylofuranose is a key chiral intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Accurate and precise quantification of this compound is crucial for ensuring product quality and optimizing reaction yields. While traditional methods like GC-MS have been utilized for similar compounds, they often require derivatization and can be time-consuming. This guide introduces a novel, validated RP-HPLC method that offers significant advantages in terms of simplicity, speed, and efficiency.

Methodology Comparison

A novel RP-HPLC method was developed and validated against a conventional GC-MS method for the quantification of 1,2-O-Isopropylidene-α-L-xylofuranose. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Novel RP-HPLC Method: Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of 1,2-O-Isopropylidene-α-L-xylofuranose (1 mg/mL) was prepared in the mobile phase. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample containing 1,2-O-Isopropylidene-α-L-xylofuranose was dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

Traditional GC-MS Method: A Brief Overview

The GC-MS method involves the separation of the analyte on a capillary column followed by detection using a mass spectrometer. This method typically requires derivatization of the hydroxyl groups to increase volatility and thermal stability. While providing high specificity due to mass detection, the sample preparation is more complex and time-consuming compared to the RP-HPLC method.

Data Presentation: Performance Comparison

The performance of the novel RP-HPLC method was rigorously compared with the traditional GC-MS method. The following tables summarize the validation data.

Table 1: Linearity and Range

ParameterNovel RP-HPLC MethodTraditional GC-MS Method
Linearity Range1 - 100 µg/mL5 - 150 µg/mL
Correlation Coefficient (r²)0.99950.9989
Slope45.3238.76
Intercept2.155.89

Table 2: Accuracy (Recovery)

Concentration (µg/mL)Novel RP-HPLC Method (% Recovery)Traditional GC-MS Method (% Recovery)
1099.5 ± 1.298.7 ± 1.8
50100.2 ± 0.899.1 ± 1.5
9099.8 ± 1.098.9 ± 1.6

Table 3: Precision (Relative Standard Deviation, %RSD)

ParameterNovel RP-HPLC Method (%RSD)Traditional GC-MS Method (%RSD)
Intra-day Precision (n=6)< 1.5%< 2.0%
Inter-day Precision (n=6)< 2.0%< 2.5%

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterNovel RP-HPLC MethodTraditional GC-MS Method
LOD0.3 µg/mL0.8 µg/mL
LOQ1.0 µg/mL2.5 µg/mL

Visualizing the Workflow

To clearly illustrate the validation process, the following diagrams outline the experimental workflow and the logical relationship of the validation parameters.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Standard_Prep Standard Preparation HPLC_Analysis RP-HPLC Analysis Standard_Prep->HPLC_Analysis GCMS_Analysis GC-MS Analysis Standard_Prep->GCMS_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Sample_Prep->GCMS_Analysis Linearity Linearity HPLC_Analysis->Linearity Accuracy Accuracy HPLC_Analysis->Accuracy Precision Precision HPLC_Analysis->Precision LOD_LOQ LOD/LOQ HPLC_Analysis->LOD_LOQ GCMS_Analysis->Linearity GCMS_Analysis->Accuracy GCMS_Analysis->Precision GCMS_Analysis->LOD_LOQ

Caption: Experimental workflow for method validation.

validation_parameters cluster_method Analytical Method cluster_performance Performance Characteristics Method Novel RP-HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ

Caption: Key validation parameters assessed.

Discussion

The validation data clearly demonstrates that the novel RP-HPLC method is a suitable and superior alternative to the traditional GC-MS method for the quantification of 1,2-O-Isopropylidene-α-L-xylofuranose. The RP-HPLC method exhibits excellent linearity over the tested concentration range, with a correlation coefficient exceeding 0.999. The accuracy, demonstrated by high recovery rates, and precision, indicated by low %RSD values, are well within the acceptable limits for analytical methods.

Furthermore, the novel method shows a lower limit of detection and quantification, making it more sensitive for detecting trace amounts of the analyte. The primary advantages of the RP-HPLC method are its simplicity, speed, and reduced sample preparation complexity, which contribute to a higher sample throughput and lower operational cost.

Conclusion

The newly developed and validated RP-HPLC method provides a reliable, accurate, and precise tool for the quantification of 1,2-O-Isopropylidene-α-L-xylofuranose. Its performance is comparable or superior to the traditional GC-MS method, with the added benefits of simplicity and speed. This method is highly recommended for routine quality control and research applications in the pharmaceutical and chemical industries.

Safety & Regulatory Compliance

Safety

Safe Disposal Protocol for 1,2-O-Isopropylidene-a-L-xylofuranose

This document provides detailed procedures for the proper disposal of 1,2-O-Isopropylidene-a-L-xylofuranose, ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed procedures for the proper disposal of 1,2-O-Isopropylidene-a-L-xylofuranose, ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound is not currently classified as hazardous under GHS criteria, a cautious approach to its disposal is recommended due to the incomplete toxicological data.[1][2]

Pre-Disposal Safety Precautions

Before beginning any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Nitrile rubber or other chemically compatible gloves.[1]

  • Body Protection: A standard laboratory coat.

All handling and disposal activities should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any dust or aerosols.[3]

Waste Identification and Classification

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1] It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

Property Information Citation
GHS Hazard Classification Not classified as hazardous based on available data.[1][2]
Physical Form Solid[4]
Storage Temperature 2-8°C[4]
Incompatible Materials Strong oxidizing agents[1]

Step-by-Step Disposal Procedure

  • Small Quantities (Research Scale):

    • For small residual amounts, consider dissolving the compound in a combustible solvent such as ethanol or acetone.

    • This solution can then be collected in a properly labeled, non-halogenated solvent waste container for subsequent incineration at a licensed hazardous waste facility.[3][5]

  • Bulk Quantities:

    • For larger quantities of unused product, it should be treated as chemical waste.

    • Package the solid material in a clearly labeled, sealed container. Ensure the container is compatible with the chemical and in good condition.[6]

    • The label should include the words "HAZARDOUS WASTE," the full chemical name (1,2-O-Isopropylidene-a-L-xylofuranose), and any other information required by your institution's environmental health and safety (EHS) office.[6]

    • Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.

  • Contaminated Materials:

    • Any materials, such as filter paper, gloves, or weighing boats, that are contaminated with 1,2-O-Isopropylidene-a-L-xylofuranose should be placed in a designated solid waste container.

    • This container must also be clearly labeled as hazardous waste and disposed of through the appropriate institutional channels.

  • Empty Containers:

    • Empty containers that previously held 1,2-O-Isopropylidene-a-L-xylofuranose should be triple-rinsed with a suitable solvent (e.g., water or ethanol).

    • The rinsate must be collected and disposed of as hazardous waste.[7] After triple-rinsing, the container can typically be disposed of as regular waste, but it is essential to follow your institution's specific guidelines.[7]

Emergency Procedures

In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.[1] Sweep up the solid material, taking care to avoid generating dust, and place it in a suitable, labeled container for disposal.[1][3]

Below is a diagram outlining the decision-making process for the proper disposal of 1,2-O-Isopropylidene-a-L-xylofuranose.

G start Start: Disposal of 1,2-O-Isopropylidene-a-L-xylofuranose waste_type Identify Waste Type start->waste_type small_quant Small Quantity (Residual) waste_type->small_quant Residual bulk_quant Bulk Quantity (Unused Product) waste_type->bulk_quant Unused contaminated Contaminated Materials waste_type->contaminated Contaminated empty_container Empty Container waste_type->empty_container Empty dissolve Dissolve in Combustible Solvent small_quant->dissolve package Package in Labeled Waste Container bulk_quant->package collect_solid Collect in Labeled Solid Waste Container contaminated->collect_solid triple_rinse Triple Rinse with Solvent empty_container->triple_rinse collect_solvent Collect in Labeled Solvent Waste Container dissolve->collect_solvent incinerate Dispose via Licensed Hazardous Waste Incineration collect_solvent->incinerate package->incinerate collect_solid->incinerate collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Container per Institutional Guidelines triple_rinse->dispose_container collect_rinsate->incinerate

Caption: Disposal workflow for 1,2-O-Isopropylidene-a-L-xylofuranose.

References

Handling

Safe Handling and Disposal of 1,2-O-Isopropylidene-a-L-xylofuranose: A Comprehensive Guide

This guide provides essential safety and logistical information for the handling and disposal of 1,2-O-Isopropylidene-a-L-xylofuranose, tailored for researchers, scientists, and drug development professionals. Adherence...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of 1,2-O-Isopropylidene-a-L-xylofuranose, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for handling 1,2-O-Isopropylidene-a-L-xylofuranose.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesEuropean standard - EN 166Protects eyes from dust particles and accidental splashes.
Hand Protection Protective glovesEN 374Prevents skin contact. Nitrile rubber is a suitable material.[1]
Respiratory Protection Dust maskType N95 (US) or equivalentMinimizes inhalation of fine particles, especially during weighing and transfer.
Body Protection Laboratory coat---Protects skin and personal clothing from contamination.

It is imperative to inspect all PPE for integrity before use and to follow the manufacturer's instructions regarding permeability and breakthrough time for gloves.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling 1,2-O-Isopropylidene-a-L-xylofuranose is critical to minimize risk and prevent contamination.

2.1. Preparation and Weighing

  • Designated Area: Conduct all handling of the solid compound within a well-ventilated chemical fume hood.

  • Gather Materials: Assemble all necessary equipment, including a spatula, weighing paper or a weighing boat, and the receiving vessel.

  • Tare the Balance: Place the weighing paper or boat on the analytical balance and tare it.

  • Transfer: Carefully use a clean spatula to transfer the desired amount of 1,2-O-Isopropylidene-a-L-xylofuranose from its container to the weighing paper/boat. Avoid creating dust.

  • Record Mass: Accurately record the mass of the compound.

2.2. Transfer to Reaction Vessel

  • Direct Transfer: If possible, directly transfer the weighed solid into the reaction vessel. A powder funnel can be useful for narrow-mouthed flasks.

  • Rinsing: If a weighing boat or paper is used, ensure complete transfer by rinsing it with a small amount of the reaction solvent into the vessel. This is particularly important for quantitative work.

  • Avoid Contamination: Never return excess chemical to the original container.[1]

2.3. Storage

Proper storage is essential to maintain the quality and stability of 1,2-O-Isopropylidene-a-L-xylofuranose.

Storage ParameterRecommendationRationale
Temperature Keep refrigerated.To maintain product quality.[1]
Atmosphere Store under an inert atmosphere.Protects from moisture.[1]
Container Keep container tightly closed.Prevents contamination and exposure to air/moisture.[1]
Location Store in a dry, cool, and well-ventilated place.Ensures stability and safety.[1]
Incompatibilities Strong oxidizing agents.To prevent hazardous reactions.[1]

Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

3.1. Waste Segregation

1,2-O-Isopropylidene-a-L-xylofuranose is a non-halogenated organic solid. All waste materials contaminated with this compound must be segregated and disposed of as hazardous waste.

3.2. Disposal Procedure

  • Solid Waste:

    • Collect all contaminated solid waste, including weighing paper, gloves, and any unreacted compound, in a designated and clearly labeled "Non-Halogenated Solid Organic Waste" container.

    • This container should be kept closed when not in use and stored in a designated satellite accumulation area.

  • Liquid Waste:

    • If the compound is dissolved in a solvent for a reaction, the resulting solution should be disposed of in the appropriate "Non-Halogenated Organic Liquid Waste" container.

    • Alternatively, for small amounts, the material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Empty Containers:

    • The original container, once empty, should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

Always adhere to your institution's specific waste disposal guidelines and local regulations.

Workflow and Logical Relationships

The following diagram illustrates the key stages and decision points in the safe handling and disposal of 1,2-O-Isopropylidene-a-L-xylofuranose.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Gather Equipment Gather Equipment Prepare Fume Hood->Gather Equipment Weigh Solid Weigh Solid Gather Equipment->Weigh Solid Transfer to Vessel Transfer to Vessel Weigh Solid->Transfer to Vessel Store Unused Material Store Unused Material Transfer to Vessel->Store Unused Material Segregate Waste Segregate Waste Transfer to Vessel->Segregate Waste Dispose of Solid Waste Dispose of Solid Waste Segregate Waste->Dispose of Solid Waste Dispose of Liquid Waste Dispose of Liquid Waste Segregate Waste->Dispose of Liquid Waste Decontaminate Glassware Decontaminate Glassware Dispose of Liquid Waste->Decontaminate Glassware

Caption: Workflow for handling 1,2-O-Isopropylidene-a-L-xylofuranose.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-O-Isopropylidene-a-L-xylofuranose
Reactant of Route 2
1,2-O-Isopropylidene-a-L-xylofuranose
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